Methyl indole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-2-3-9-7(6-8)4-5-11-9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYBMFJLYYEOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372193 | |
| Record name | Methyl indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-65-0 | |
| Record name | Methyl indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1H-indole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl Indole-5-carboxylate: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl indole-5-carboxylate is a vital heterocyclic compound that serves as a key intermediate in the synthesis of a wide array of biologically active molecules. Its indole (B1671886) scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.
Properties of this compound
This compound is a white to pale cream or yellow powder.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | [2][3] |
| Molecular Weight | 175.18 g/mol | [2] |
| Melting Point | 126-128 °C | [4] |
| Appearance | White to pale cream to pale yellow powder | [1] |
| CAS Number | 1011-65-0 | [2] |
| Purity | ≥96.0% (GC) | [1] |
| Solubility | Insoluble in water |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of indole-5-carboxylic acid. This acid-catalyzed reaction utilizes an excess of methanol (B129727) as both a reactant and a solvent to drive the equilibrium towards the formation of the methyl ester.
Experimental Protocol: Fischer-Speier Esterification
This protocol details the synthesis of this compound from indole-5-carboxylic acid and methanol, using sulfuric acid as a catalyst.
Materials:
-
Indole-5-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Separatory funnel
-
Beakers
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add indole-5-carboxylic acid.
-
In a fume hood, add a large excess of anhydrous methanol to the flask. The methanol serves as both the solvent and the esterifying agent.
-
Stir the mixture to dissolve the indole-5-carboxylic acid.
-
Slowly and carefully, with continuous stirring, add a catalytic amount of concentrated sulfuric acid to the reaction mixture. Caution: The addition of sulfuric acid to methanol is highly exothermic.
-
-
Reaction Execution:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.
-
Maintain the reflux with constant stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice-cold water. This will cause the crude this compound to precipitate out of the solution.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: This will cause the evolution of CO₂ gas.[5][6]
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with ethyl acetate.[5]
-
Combine the organic layers and wash them with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Recrystallization:
-
The crude this compound can be further purified by recrystallization.
-
Dissolve the crude product in a minimum amount of a hot solvent system, such as methanol/water or ethyl acetate/hexane.[5][7]
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
-
Biological Activity and Applications
This compound and its derivatives have garnered significant interest in the field of drug discovery due to their diverse biological activities. Notably, indole-based compounds have been investigated as inhibitors of histone deacetylases (HDACs) and protein kinases, both of which are crucial targets in cancer therapy.[2][4]
Role as an HDAC Inhibitor
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, thereby repressing the transcription of certain genes, including tumor suppressor genes.[8][9] HDAC inhibitors can reverse this effect, leading to the re-expression of these genes and subsequently inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[8][10] this compound has been identified as an HDAC inhibitor with demonstrated anticancer activity, including the inhibition of tumor cell growth and the induction of p21, a protein that halts cell proliferation.[2]
Role as a Protein Kinase Inhibitor Precursor
Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound serves as a valuable starting material in the synthesis of more complex molecules designed to inhibit specific protein kinases.[4] For instance, derivatives of indole-5-carboxylic acid are being explored as inhibitors of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell metabolism and growth and is often hyperactivated in cancer.[11][12][13]
Visualizations
Fischer-Speier Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Workflow for Synthesis and Purification
Caption: Experimental workflow for synthesis and purification.
General Mechanism of HDAC Inhibition
Caption: General mechanism of Histone Deacetylase (HDAC) inhibition.
References
- 1. L16228.03 [thermofisher.com]
- 2. This compound | 1011-65-0 | FM25514 [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. HDAC inhibitors: clinical update and mechanism-based potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Discovery and Development of Methyl Indole-5-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. Among the vast array of indole-containing compounds, methyl indole-5-carboxylate derivatives have emerged as a promising class of molecules with diverse biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of these derivatives, with a focus on their potential as therapeutic agents. We present a compilation of key experimental protocols, quantitative biological data, and a visual representation of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.
Synthetic Methodologies
The synthesis of this compound and its derivatives is a critical first step in their development as drug candidates. A variety of synthetic strategies have been employed to access these compounds, ranging from classical indole syntheses to more modern cross-coupling methodologies.
Synthesis of the Core Scaffold: this compound
One common method for the preparation of the foundational molecule, this compound, involves the esterification of indole-5-carboxylic acid. A detailed protocol for a related transformation, the synthesis of ethyl 2-methyl-1H-indole-5-carboxylate, is provided below as a representative example of indole carboxylate synthesis.[1]
Functionalization of the Indole Ring
Further diversification of the this compound scaffold can be achieved through various chemical transformations. A key reaction is the reduction of the indole to an indoline, for which a detailed experimental protocol is available.
Experimental Protocol: Synthesis of Methyl Indoline-5-carboxylate [2]
This procedure details the reduction of methyl 1H-indole-5-carboxylate to methyl indoline-5-carboxylate using sodium cyanoborohydride.
-
Materials:
-
Methyl 1H-indole-5-carboxylate
-
Acetic acid
-
Sodium cyanoborohydride
-
Water
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve methyl 1H-indole-5-carboxylate (1 g, 5.71 mmol) in 10 mL of acetic acid in a suitable flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol) to the cooled solution over a period of 5 minutes.
-
Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding 3 mL of water.
-
Remove all solvents under reduced pressure.
-
Dissolve the residue in 150 mL of ethyl acetate and wash with 150 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer three times with 75 mL of ethyl acetate.
-
Combine the organic extracts and wash with 150 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a gradient of 0-50% ethyl acetate in hexane containing 0.1% triethylamine to yield methyl indoline-5-carboxylate.
-
This synthetic workflow can be visualized as follows:
Biological Activities and Therapeutic Potential
This compound derivatives have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery in various therapeutic areas, including oncology and infectious diseases.
Anticancer Activity
Several studies have highlighted the potent anticancer effects of indole derivatives. While specific data for a broad range of this compound derivatives is still emerging, related indole compounds have shown significant cytotoxicity against various cancer cell lines. For instance, a series of 5-hydroxyindole-3-carboxylic acid and ester derivatives were evaluated for their cytotoxic effects against the MCF-7 breast cancer cell line.[3]
Table 1: Cytotoxicity of 5-Hydroxyindole Derivatives against MCF-7 Cells [3]
| Compound | R² Substituent | IC₅₀ (µM) |
| 5d | p-methoxy phenyl | 4.7 |
| 5a | Not specified | < 10 |
| 5l | Not specified | < 10 |
| 6j | Not specified | Potent |
Note: This table presents data for structurally related indole-3-carboxylate (B1236618) derivatives to illustrate the potential of the broader indole carboxylate class.
Experimental Protocol: MTT Assay for Cytotoxicity [3]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture:
-
MCF-7 (Michigan Cancer Foundation-7) breast adenocarcinoma cells and a normal cell line (e.g., human dermal fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Cell Proliferation Assay:
-
Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control. A known cytotoxic agent (e.g., cisplatin) should be used as a positive control.
-
Incubate the plates for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for a further 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) values.
-
Antimicrobial Activity
Indole derivatives have also shown promise as antimicrobial agents. A study on new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties demonstrated significant activity against a panel of bacteria and fungi.[4]
Table 2: Minimum Inhibitory Concentrations (MIC) of Indole Derivatives [4]
| Compound | S. aureus (µg/mL) | MRSA (µg/mL) | E. coli (µg/mL) | B. subtilis (µg/mL) | C. albicans (µg/mL) | C. krusei (µg/mL) |
| 1b | - | - | - | - | 3.125 | - |
| 2b | - | - | - | - | 3.125 | - |
| 2c | - | - | - | - | 3.125 | - |
| 2d | - | - | - | - | 3.125 | - |
| 3b | - | - | - | - | 3.125 | - |
| 3c | - | - | - | - | 3.125 | - |
| 3d | - | - | - | - | 3.125 | - |
Note: This table showcases the antimicrobial potential of the broader indole class. The specific structures of the tested compounds can be found in the cited reference.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [4][5]
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Materials:
-
Test compounds
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
96-well microtiter plates
-
Standard antimicrobial drugs (e.g., ampicillin, fluconazole)
-
-
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized inoculum of each microbial strain.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Signaling Pathways and Molecular Targets
The biological effects of indole derivatives are often mediated through their interaction with specific molecular targets and the modulation of key signaling pathways.
Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. Indole-based compounds have been developed as potent kinase inhibitors. While specific targets for this compound derivatives are still under extensive investigation, the general workflow for assessing kinase inhibition is well-established.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based) [6]
This protocol describes a general method for measuring the inhibitory activity of compounds against a target kinase by quantifying ATP consumption.
-
Materials:
-
Recombinant kinase
-
Substrate peptide/protein
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
-
Procedure:
-
In a multi-well plate, add the kinase assay buffer, diluted test compound, and the kinase substrate.
-
Initiate the kinase reaction by adding the kinase and ATP.
-
Incubate the plate at a suitable temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding a suitable reagent.
-
Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence, which is proportional to the kinase activity.
-
Calculate the percent inhibition and determine the IC₅₀ values.
-
The logical workflow for a kinase inhibitor screening campaign can be visualized as follows:
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. This technical guide has provided a foundational overview of their synthesis, biological activities, and underlying mechanisms of action. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers aiming to explore and expand upon the therapeutic potential of this important class of molecules. Further investigation into the structure-activity relationships and the identification of specific molecular targets will undoubtedly pave the way for the discovery of new and effective drugs based on the this compound core.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. methyl indoline-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. znaturforsch.com [znaturforsch.com]
- 6. benchchem.com [benchchem.com]
Methyl Indole-5-Carboxylate: A Technical Guide for Drug Discovery Professionals
CAS Number: 1011-65-0
This technical guide provides an in-depth overview of methyl indole-5-carboxylate, a key heterocyclic building block for researchers, scientists, and drug development professionals. The document outlines its chemical properties, synthesis, and significant applications, particularly its role as a histone deacetylase (HDAC) inhibitor and as a foundational scaffold in the synthesis of targeted therapeutics like kinase inhibitors.
Core Properties and Data
This compound is a stable, crystalline solid at room temperature. Its indole (B1671886) core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The ester functional group at the 5-position provides a versatile handle for further chemical modification, making it a valuable starting material for library synthesis and lead optimization.
| Property | Value | Reference(s) |
| CAS Number | 1011-65-0 | [1][2][3] |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.18 g/mol | [1][2] |
| IUPAC Name | methyl 1H-indole-5-carboxylate | [3] |
| Synonyms | Indole-5-carboxylic acid methyl ester, 5-(Methoxycarbonyl)indole | [1] |
| Appearance | White to tan crystalline powder | |
| Melting Point | 126-128 °C | [2] |
| Solubility | Soluble in methanol (B129727), chloroform; Insoluble in water | |
| Biological Activity | HDAC Inhibitor; Anticancer Agent | [1] |
Biological Significance and Applications
This compound has garnered attention for its own biological activities and as a crucial intermediate in the synthesis of complex pharmaceutical agents.
Histone Deacetylase (HDAC) Inhibition
The compound has been identified as a histone deacetylase (HDAC) inhibitor with demonstrated anticancer activity.[1] HDAC inhibitors are a class of epigenetic drugs that interfere with the function of HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This hyperacetylation results in a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, such as p21. The increased expression of p21 protein leads to the inhibition of tumor cell proliferation and cell cycle arrest.[1]
Intermediate for Kinase Inhibitor Synthesis
The indole scaffold is central to the design of numerous protein kinase inhibitors. This compound serves as a valuable starting material for the synthesis of these targeted therapies. For example, the core structure is related to the indolinone framework found in Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets pathways such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). The ester group allows for elaboration into more complex side chains required for potent kinase binding.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and a representative subsequent transformation are provided below.
Protocol 1: Synthesis via Fischer-Speier Esterification
This protocol describes the synthesis of this compound from indole-5-carboxylic acid using a classic acid-catalyzed esterification reaction.
Materials:
-
Indole-5-carboxylic acid
-
Anhydrous Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indole-5-carboxylic acid (e.g., 5.0 g).
-
Add anhydrous methanol (50 mL) to the flask. The methanol acts as both the solvent and the reactant.
-
Stir the mixture to partially dissolve the carboxylic acid.
-
Catalyst Addition: In a fume hood, carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirring mixture. Caution: This addition is exothermic.
-
Reaction: Attach a condenser to the flask and heat the mixture to reflux (approximately 65-70 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 150 mL of ice-cold water. The product may precipitate.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture to neutralize the excess acid until the pH is ~7-8. Caution: CO₂ gas will evolve.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent like methanol/water or ethyl acetate/hexane to yield pure this compound.
Protocol 2: Reduction to Methyl Indoline-5-carboxylate
This protocol details the reduction of the indole heterocycle to an indoline, a common transformation that alters the electronic and conformational properties of the scaffold.[4]
Materials:
-
Methyl 1H-indole-5-carboxylate
-
Acetic Acid
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, rotary evaporator, chromatography equipment
Procedure:
-
Reaction Setup: Dissolve methyl 1H-indole-5-carboxylate (1.0 g, 5.71 mmol) in acetic acid (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol) to the cooled solution over 5 minutes.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quenching: Add water (3 mL) to the reaction mixture.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the acetic acid and water.
-
Work-up and Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel. Add saturated sodium bicarbonate solution (150 mL) and perform a liquid-liquid extraction.
-
Separate the layers and extract the aqueous phase again with ethyl acetate (2 x 75 mL).
-
Washing and Drying: Combine all organic phases, wash with brine (150 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., eluting with a gradient of 0-50% ethyl acetate in hexane) to afford pure methyl indoline-5-carboxylate.[4]
References
The Biological Activity of Methyl Indole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl indole-5-carboxylate is a heterocyclic organic compound that has garnered significant interest within the scientific community for its role as a versatile building block in the synthesis of various biologically active molecules.[1] The indole (B1671886) scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound, with a particular focus on its anticancer properties mediated through the inhibition of histone deacetylases (HDACs). The document will detail its mechanism of action, present available quantitative data for related compounds, outline relevant experimental protocols, and visualize the key signaling pathways involved.
Anticancer Activity and Mechanism of Action
This compound has been identified as a histone deacetylase (HDAC) inhibitor, a class of compounds that is at the forefront of epigenetic cancer therapy.[1] HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. By inhibiting HDACs, this compound can induce the re-expression of these silenced genes, leading to a cascade of anticancer effects.
One of the key downstream effects of HDAC inhibition by compounds like this compound is the upregulation of the cyclin-dependent kinase inhibitor p21.[1] The p21 protein is a critical regulator of the cell cycle, and its increased expression leads to cell cycle arrest, primarily at the G1/S phase, thereby inhibiting tumor cell proliferation.[3][4] This targeted action on cancer cell proliferation makes this compound and its derivatives promising candidates for further investigation in oncology.
Quantitative Data: In Vitro Anticancer Activity of Indole-Based HDAC Inhibitors
While specific IC50 values for this compound on HCT116 cells were not available in the reviewed literature, the following table summarizes the half-maximal inhibitory concentrations (IC50) of various other indole-based HDAC inhibitors against HCT116 and other cancer cell lines. This data provides a valuable comparative context for the potential potency of this compound derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12 (Azaindolylsulfonamide) | HCT116 | 0.1 | [5] |
| 3a (Indole-based hybrid) | HCT116 | 0.14 | [2] |
| 3b (Indole-based hybrid) | HCT116 | 0.63 | [2] |
| 4o (Indole-based hydroxamic acid) | HCT116 | Not specified, but potent | [1] |
| Compound 11 (Tetrahydroquinoline derivative) | HCT116 | 9.21 ± 0.19 | [3] |
| CMC/ECFA | HCT116 | 3.7 | [6] |
| 7c | HCT116 | 12.6 | [6] |
| Latonduine Derivative (HL1-HL8) | HCT116 | Micromolar range | [7] |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (18) | HCT-116 | 3.3 | [8] |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (21) | HCT-116 | 4.9 | [8] |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (19) | HCT-116 | 5.3 | [8] |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (16) | HCT-116 | 8.9 | [8] |
| NHC-Au-L Complex (2a-5e)* | HCT-116 wt | Low micromolar activity | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of the biological activity of this compound and its derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10]
Materials:
-
HCT116 cells
-
McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% antibiotic/antimycotic[11]
-
This compound (or derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[12]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete McCoy's 5A medium.[13] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium.[14] Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[11]
-
MTT Addition: After the incubation period, add 10-25 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10][13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 50-100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][13] Mix thoroughly by pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the compound concentration.
In Vitro HDAC Inhibition: Fluorometric Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of histone deacetylases.[15][16]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[16]
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)[16]
-
Developer solution (containing a protease like trypsin)[16]
-
Stop solution (e.g., Trichostatin A, a potent HDAC inhibitor)[3]
-
This compound (or derivative) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in HDAC Assay Buffer. The final DMSO concentration should be kept low (<1%) to avoid enzyme inhibition.[3]
-
Reaction Setup: In a 96-well black microplate, add the following reagents in order: HDAC Assay Buffer, the test compound at various concentrations (or DMSO for control), and the diluted recombinant HDAC enzyme.[3]
-
Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for 15 minutes.[3]
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.[3]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[3]
-
Stop and Develop: Add the developer solution containing the stop solution to each well. This will stop the HDAC reaction and initiate the development of the fluorescent signal.[3]
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.[3]
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[3]
-
Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the control. The IC50 value can be determined from the dose-response curve.
p21 Protein Expression: Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the steps to measure the expression of p21 protein in HCT116 cells after treatment with an HDAC inhibitor.[17][18]
Materials:
-
HCT116 cells
-
This compound (or derivative)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against p21
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat HCT116 cells with the desired concentrations of this compound for a specific time. After treatment, wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[4]
-
SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.[4]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p21 (and the loading control) overnight at 4°C with gentle agitation.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: After further washing, add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[4]
-
Data Analysis: Quantify the band intensities and normalize the p21 protein levels to the loading control to determine the relative change in p21 expression upon treatment.
Signaling Pathway
The anticancer activity of this compound as an HDAC inhibitor is mediated through a well-defined signaling pathway that ultimately leads to the inhibition of cancer cell proliferation. The following diagram, generated using the DOT language for Graphviz, illustrates this key pathway.
Caption: HDAC inhibition by this compound leads to p21-mediated cell cycle arrest.
Conclusion
This compound is a valuable scaffold in medicinal chemistry with demonstrated potential as an anticancer agent through the inhibition of histone deacetylases. Its ability to upregulate the cell cycle inhibitor p21 provides a clear mechanism for its antiproliferative effects. While specific quantitative data for the parent compound on key cancer cell lines like HCT116 remains to be fully elucidated in publicly available literature, the extensive data on related indole derivatives strongly supports its promise. The experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of this compound and its analogs. Future research should focus on determining the precise IC50 values of this compound against a panel of cancer cell lines, exploring its in vivo efficacy in preclinical models, and further delineating the specific signaling pathways it modulates to unlock its full therapeutic potential.
References
- 1. Design, synthesis, and biological evaluation of indole-based hydroxamic acid derivatives as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms underlying the antitumor activity of (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide in human colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incompatible effects of p53 and HDAC inhibition on p21 expression and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. MTT Assay [protocols.io]
- 14. texaschildrens.org [texaschildrens.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Methyl Indole-5-Carboxylate: A Pivotal Precursor in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl indole-5-carboxylate, a versatile heterocyclic compound, has emerged as a crucial building block in the synthesis of a diverse array of pharmacologically active agents. Its intrinsic structural features provide a robust scaffold for the development of novel therapeutics targeting a range of diseases, from central nervous system disorders to cancer and viral infections. This technical guide delves into the synthesis, key transformations, and applications of this compound as a precursor in drug discovery, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Synthesis and Chemical Properties
This compound is typically synthesized from indole-5-carboxylic acid through Fischer-Speier esterification. The reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.18 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 126-128 °C | [4] |
| CAS Number | 1011-65-0 | [1][2] |
Key Synthetic Transformations and Applications in Drug Synthesis
The true utility of this compound in drug discovery lies in its capacity to be chemically transformed into various key intermediates. The ester functional group at the 5-position can be readily converted into amides, hydrazides, and nitriles, which serve as handles for the introduction of further molecular complexity and pharmacophoric features.
Conversion to Indole-5-Carboxamide and Indole-5-Carbonitrile
A common and critical transformation is the conversion of the methyl ester to a carboxamide or a nitrile. The carboxamide can be synthesized by direct amidation of the ester or via the hydrolysis of the ester to the carboxylic acid followed by amide coupling. The nitrile group, a key component of the antidepressant Vilazodone (B1662482), can be introduced by dehydration of the primary amide.
Experimental Protocol: Synthesis of 1H-Indole-5-carbohydrazide
A detailed protocol for the synthesis of 1H-indole-5-carbohydrazide from this compound has been reported. This intermediate is a valuable precursor for the synthesis of various bioactive molecules.[4]
Table 2: Synthesis of 1H-Indole-5-carbohydrazide
| Reactant | Reagent | Solvent | Reaction Time | Temperature | Yield |
| This compound | Hydrazine hydrate | Ethanol | 4 h | Reflux | Not specified |
Precursor to the Antidepressant Vilazodone
While many synthetic routes to Vilazodone start from 5-cyanoindole, the synthesis of this key intermediate can be envisioned to start from this compound via the corresponding carboxamide. Vilazodone is a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor, a dual mechanism that is believed to contribute to its efficacy in treating major depressive disorder.[5][6]
Experimental Protocol: Synthesis of Vilazodone from 3-(4-chlorobutyl)-5-cyanoindole
This protocol outlines the final step in a common synthesis of Vilazodone, where the indole-containing fragment is coupled with the piperazinyl-benzofuran moiety.
-
Reaction Setup: Dissolve 3-(4-chlorobutyl)-5-cyanoindole (1.0 eq) and 5-(1-piperazinyl)-benzofuran-2-carboxamide (1.0 eq) in dimethylformamide (DMF).[6]
-
Reaction: Heat the reaction mixture to 100 °C and stir overnight. Monitor the reaction by Thin Layer Chromatography (TLC).[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water to precipitate the crude product.[6]
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield Vilazodone.
Logical Relationship for Vilazodone Synthesis
Caption: Synthetic pathway from this compound to Vilazodone.
Signaling Pathway of Vilazodone
Caption: Mechanism of action of Vilazodone.
Precursor to Kinase Inhibitors (GSK-3β)
The indole (B1671886) scaffold is a common feature in many kinase inhibitors. Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase implicated in various diseases, including neurodegenerative disorders, bipolar disorder, and cancer. While direct synthesis from this compound is not widely reported, its derivatives, such as indole-5-carboxamides, are valuable starting points for the synthesis of potent GSK-3β inhibitors.
Signaling Pathway of GSK-3β Inhibition
Caption: Role of GSK-3β in signaling and its inhibition.
Precursor to Selective Androgen Receptor Modulators (SARMs)
Nonsteroidal selective androgen receptor modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor. Indole-based structures have been explored for the development of novel SARMs. While specific examples starting directly from this compound are not prevalent in the literature, the functionalized indole core provides a versatile platform for the synthesis of SARM candidates. The mechanism of tissue selectivity is complex and involves differential recruitment of co-regulators to the androgen receptor in different tissues.[5][7]
Signaling Pathway of SARMs
Caption: Tissue-selective mechanism of SARMs.
Precursor to Antiviral and Antimicrobial Agents
The indole nucleus is a prominent scaffold in a variety of antiviral and antimicrobial agents. For instance, Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV, and its synthesis involves an indole core. While the reported synthesis of Delavirdine starts from ethyl 5-nitroindole-2-carboxylate, the functional group at the 5-position highlights the importance of substituted indoles in this therapeutic area.[4] Derivatives of indole-5-carboxamide have also been investigated for their antimicrobial and antiviral activities.[8][9]
Conclusion
This compound is a highly valuable and versatile precursor in drug discovery. Its amenability to a variety of chemical transformations allows for the synthesis of key intermediates, which are subsequently elaborated into a wide range of therapeutic agents. From antidepressants to kinase inhibitors and potentially SARMs and antiviral compounds, the indole-5-carboxylate scaffold continues to be a fertile ground for the development of new medicines. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for researchers and scientists working at the forefront of pharmaceutical innovation. Further exploration of novel synthetic routes starting from this readily available precursor is likely to yield a new generation of drugs with improved efficacy and safety profiles.
References
- 1. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]
- 5. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Methyl Indole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl indole-5-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these characterization techniques.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural elucidation and characterization.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not publicly available in a structured format |
Note: While the existence of a ¹H NMR spectrum for this compound in deuterated chloroform (B151607) (CDCl₃) is referenced, a detailed and publicly accessible peak list with full assignments is not currently available. Researchers are advised to acquire this data experimentally.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available in a structured format |
Note: Publicly available, detailed ¹³C NMR data for this compound is limited. Experimental determination is recommended for accurate chemical shift assignments.
Table 3: FT-IR Spectroscopic Data (ATR)
| Wavenumber (cm⁻¹) | Description of Vibration |
| Data not publicly available in a structured format |
Note: While ATR-IR spectra for this compound are available, a detailed list of characteristic absorption bands is not readily published. The table above serves as a template for experimentally determined values.
Table 4: Mass Spectrometry Data (GC-MS)
| m/z | Relative Intensity (%) | Proposed Fragment |
| Data not publicly available in a structured format |
Note: Information regarding the mass spectrum and fragmentation pattern of this compound is not detailed in publicly accessible sources. The expected molecular ion peak [M]⁺ would be at m/z = 175, corresponding to its molecular weight.
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons of the molecule.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. A typical measurement involves co-adding multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will generate a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretch, C=O stretch, C-O stretch, aromatic C-H and C=C stretches).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction (Gas Chromatography - Mass Spectrometry, GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject a small volume of the solution into the GC-MS system. The sample will be vaporized and separated on the GC column before entering the mass spectrometer.
-
-
Ionization (Electron Ionization - EI):
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecules.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
-
Detection and Data Analysis:
-
A detector records the abundance of each ion at a specific m/z value.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Analysis.
Navigating the Solubility Landscape of Methyl Indole-5-Carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of methyl indole-5-carboxylate in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, materials science, and various research endeavors. This document presents available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure. This compound possesses both polar (the ester and the N-H group of the indole (B1671886) ring) and non-polar (the bicyclic aromatic ring system) features, leading to a nuanced solubility profile in different organic solvents.
Solubility Profile of this compound
| Solvent | Polarity | Solubility | Source |
| Water | High | Insoluble | [1][2] |
| Methanol | High | Soluble | [3] |
| Ethanol (B145695) (absolute) | High | Soluble (used for recrystallization) | [4] |
| Chloroform | Medium | Soluble | [3] |
| Dichloromethane | Medium | Soluble (used as a reaction solvent) | [4] |
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is crucial for process development and formulation. The following are detailed methodologies for key experiments related to solubility.
Qualitative Solubility Assessment
This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record the observations for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vials or flasks with airtight seals
-
Constant temperature shaker bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in several vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath and agitate them for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed in the temperature bath for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a known volume of the solvent to a concentration suitable for analysis.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original solubility of the compound in the solvent at the specified temperature.
Recrystallization for Purification and Solubility Insight
Recrystallization is a purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent. The successful recrystallization of this compound from absolute ethanol provides strong evidence of its good solubility in hot ethanol and lower solubility in cold ethanol.
Materials:
-
Crude this compound
-
Absolute ethanol
-
Erlenmeyer flask
-
Hot plate
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot absolute ethanol in an Erlenmeyer flask.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination using the shake-flask method.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to perform quantitative solubility studies using the detailed protocols provided. The interplay of the indole ring and the methyl ester functionality dictates its solubility, making a systematic experimental approach essential for its effective utilization in research and development.
References
Chemical structure and IUPAC name of methyl indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental data for methyl indole-5-carboxylate, a crucial building block in medicinal chemistry and organic synthesis.
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 1H-indole-5-carboxylate .[1] Its chemical structure consists of an indole (B1671886) bicyclic system with a methyl carboxylate group attached at the 5-position of the benzene (B151609) ring.
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C2 [label="C", fontcolor="#202124"];
C3 [label="C", fontcolor="#202124"];
C3a [label="C", fontcolor="#202124"];
C4 [label="C", fontcolor="#202124"];
C5 [label="C", fontcolor="#202124"];
C6 [label="C", fontcolor="#202124"];
C7 [label="C", fontcolor="#202124"];
C7a [label="C", fontcolor="#202124"];
C_ester [label="C", fontcolor="#202124"];
O_double [label="O", fontcolor="#202124"];
O_single [label="O", fontcolor="#202124"];
C_methyl [label="CH3", fontcolor="#202124"];
// Invisible nodes for positioning
node [shape=point, width=0];
p1 [pos="0,1.5!"];
p2 [pos="1.3,1.5!"];
p3 [pos="1.7,0.3!"];
p3a [pos="0.8,-0.5!"];
p4 [pos="1.3,-1.5!"];
p5 [pos="0,-1.5!"];
p6 [pos="-1.3,-1.5!"];
p7 [pos="-1.7,0.3!"];
p7a [pos="-0.8,-0.5!"];
p_ester [pos="-2.6,-1.5!"];
p_o_double [pos="-3.5,-0.8!"];
p_o_single [pos="-3.5,-2.2!"];
p_methyl [pos="-4.8,-2.2!"];
pH1 [pos="-0.4,1.9!"];
pH2 [pos="2.0,2.0!"];
pH3 [pos="2.6,0.3!"];
pH4 [pos="2.0,-2.0!"];
pH6 [pos="-2.0,-2.0!"];
pH7 [pos="-2.6,0.3!"];
// Position the atoms
N1 [pos="0,1.5!"];
C2 [pos="1.3,1.5!"];
C3 [pos="1.7,0.3!"];
C3a [pos="0.8,-0.5!"];
C4 [pos="1.3,-1.5!"];
C5 [pos="0,-1.5!"];
C6 [pos="-1.3,-1.5!"];
C7 [pos="-1.7,0.3!"];
C7a [pos="-0.8,-0.5!"];
C_ester [pos="-2.6,-1.5!"];
O_double [pos="-3.5,-0.8!"];
O_single [pos="-3.5,-2.2!"];
C_methyl [pos="-4.8,-2.2!"];
H1 [label="H", fontcolor="#202124", pos="-0.4,1.9!"];
H2 [label="H", fontcolor="#202124", pos="2.0,2.0!"];
H3 [label="H", fontcolor="#202124", pos="2.6,0.3!"];
H4 [label="H", fontcolor="#202124", pos="2.0,-2.0!"];
H6 [label="H", fontcolor="#202124", pos="-2.0,-2.0!"];
H7 [label="H", fontcolor="#202124", pos="-2.6,0.3!"];
// Draw the bonds
N1 -- C2;
C2 -- C3;
C3 -- C3a;
C3a -- C4;
C4 -- C5 [style=double];
C5 -- C6;
C6 -- C7 [style=double];
C7 -- C7a;
C7a -- N1;
C3a -- C7a [style=double];
C5 -- C_ester;
C_ester -- O_double [style=double];
C_ester -- O_single;
O_single -- C_methyl;
N1 -- H1;
C2 -- H2;
C3 -- H3;
C4 -- H4;
C6 -- H6;
C7 -- H7;
}
Indole-5-carboxylic acid + Methanol --(H+)--> this compound + Water
References
Unveiling Nature's Indole-5-Carboxylic Acid Ester Analogs: A Technical Deep Dive for Researchers
A comprehensive examination of the natural occurrence of indole-5-carboxylic acid esters reveals a notable scarcity of these specific compounds directly isolated from terrestrial or marine life. However, a focused exploration of marine invertebrates, particularly sponges and ascidians, has unearthed a compelling collection of structurally related indole (B1671886) carboxylic acid esters, offering valuable insights for researchers, scientists, and drug development professionals. This technical guide synthesizes the available data on these natural analogs, detailing their sources, isolation, and what is known of their biological context.
While the direct natural occurrence of indole-5-carboxylic acid esters remains elusive in the current body of scientific literature, marine sponges of the genus Ircinia and Hyrtios, along with the ascidian Syncarpa oviformis, have been identified as producers of closely related indole-3-carboxylic acid esters. These findings suggest that the marine environment is a promising frontier for the discovery of novel indole derivatives.
Naturally Occurring Indole Carboxylic Acid Ester Analogs
The following table summarizes the key indole carboxylic acid esters that have been isolated from marine organisms. These compounds, while not exact matches for indole-5-carboxylic acid esters, represent the closest naturally occurring analogs identified to date.
| Compound Name | Chemical Structure | Source Organism | Reference |
| 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester | (Structure not available in search results) | Ircinia sp. (Marine Sponge) | [1] |
| 5-hydroxy-1H-indole-3-glyoxylate ethyl ester | (Structure not available in search results) | Ircinia sp. (Marine Sponge) | [1][2] |
| 6-bromo-5-hydroxyindolyl-3-glyoxylate ethyl ester | (Structure not available in search results) | Syncarpa oviformis (Ascidian) | [2][3] |
| 5-hydroxy-1H-indole-3-carboxylic acid methyl ester | (Structure not available in search results) | Hyrtios erectus (Marine Sponge) | [2][4] |
Experimental Protocols: Isolation and Characterization
Detailed, step-by-step experimental protocols for the isolation of these specific indole esters are not exhaustively documented in single sources. However, by compiling information from various studies on marine indole alkaloids, a general workflow can be established. The following represents a synthesized protocol for the extraction and purification of these compounds from their marine sources.
General Extraction and Isolation Workflow
Detailed Methodologies:
-
Extraction: The freeze-dried and ground marine organism (e.g., Hyrtios erectus) is exhaustively extracted with organic solvents. A common method involves sequential extraction with methanol (B129727) and then acetone[4]. Alternatively, ethanol (B145695) has been used for the extraction of Syncarpa oviformis[3].
-
Partitioning: The resulting crude extract is typically subjected to solvent-solvent partitioning to separate compounds based on polarity. For instance, a partition between dichloromethane and water is a common step[4].
-
Chromatography:
-
Vacuum Liquid Chromatography (VLC): The organic-soluble fraction is often first fractionated using VLC on silica gel with a gradient of solvents of increasing polarity (e.g., dichloromethane-methanol mixtures)[4].
-
Column Chromatography: Fractions of interest from VLC are further purified by column chromatography on silica gel[4].
-
High-Performance Liquid Chromatography (HPLC): Final purification to yield pure compounds is typically achieved using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase, often a mixture of methanol and water with additives like trifluoroacetic acid (TFA) to improve peak shape[5].
-
-
Structure Elucidation: The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR, along with 2D NMR techniques (COSY, HMBC, HSQC), are crucial for determining the carbon-hydrogen framework of the molecule[5].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound[5].
-
Ultraviolet (UV) and Infrared (IR) Spectroscopy: These techniques provide information about the chromophores and functional groups present in the molecule[3][4].
-
Biosynthesis and Signaling Pathways
The biosynthetic pathways leading to these specific indole carboxylic acid esters in their respective marine host organisms have not yet been fully elucidated. In general, the biosynthesis of indole alkaloids originates from the amino acid tryptophan[6]. The formation of the carboxylic acid and subsequent esterification likely involves a series of enzymatic modifications of the indole ring.
Similarly, specific signaling pathways involving these naturally occurring indole carboxylic acid esters have not been reported. However, the indole scaffold is a well-known "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Further research is needed to uncover the ecological roles and potential pharmacological activities of these marine-derived indole esters.
Conclusion and Future Directions
The natural world, particularly the marine environment, remains a vast and largely untapped resource for novel chemical entities. While the direct natural occurrence of indole-5-carboxylic acid esters is yet to be confirmed, the discovery of structurally similar indole-3-carboxylic acid esters in marine sponges and ascidians provides a strong impetus for continued exploration. Future research should focus on:
-
Targeted Isolation: Employing more sensitive and targeted analytical techniques to screen a wider diversity of marine organisms for the presence of indole-5-carboxylic acid esters and their derivatives.
-
Quantitative Analysis: Developing and applying robust quantitative methods to determine the natural abundance of these compounds, which is crucial for assessing their potential as viable drug leads.
-
Biosynthetic Studies: Elucidating the enzymatic machinery responsible for the production of these indole esters in their host organisms, which could open avenues for their biotechnological production.
-
Pharmacological Screening: Investigating the biological activities of these and related synthetic compounds to uncover their therapeutic potential.
This in-depth guide serves as a foundational resource for scientists and researchers, highlighting the current state of knowledge and illuminating the path forward in the fascinating field of marine natural products chemistry.
References
- 1. Two new indole derivatives from a marine sponge Ircinia sp. collected at Iriomote Island - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marine Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Indole alkaloid - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to the Thermochemical Properties of Methyl Indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of methyl indole-5-carboxylate. In the absence of direct experimental data for this specific compound, this document synthesizes information from computational studies, established estimation methods, and experimental data for structurally related indole (B1671886) derivatives. The guide details the methodologies for key experimental techniques used in determining thermochemical properties and presents available data in a structured format to facilitate understanding and application in research and development.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug discovery. A thorough understanding of its thermochemical properties, such as enthalpy of formation, is crucial for predicting its stability, reactivity, and behavior in various chemical and biological systems. These properties are fundamental to process development, safety assessment, and the design of new synthetic routes.
Currently, there is a lack of publicly available experimental data on the thermochemical properties of this compound. Therefore, this guide relies on theoretical calculations and estimation techniques, supported by experimental data from analogous compounds, to provide a robust assessment of its energetic characteristics.
Thermochemical Data
The thermochemical data for this compound are summarized below. It is important to note that these values are derived from computational methods and estimations, as direct experimental measurements have not been reported in the literature. For comparative purposes, experimental data for the parent molecule, indole, are also provided.
Computational Thermochemical Data
A recent computational study utilizing Density Functional Theory (DFT) has provided insights into the electronic structure and properties of methyl 1H-indole-5-carboxylate.[1] While the primary focus of the study was not thermochemistry, such calculations typically yield standard thermochemical parameters. The data presented in Table 1 are based on the output expected from such computational models.
Table 1: Computed Thermochemical Properties of this compound
| Property | Symbol | Value (kJ/mol) | Method |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Value not explicitly stated in abstract | DFT (B3LYP, M06-2X, CAM-B3LYP)[1] |
| Standard Gibbs Free Energy of Formation (gas) | ΔfG°(g) | Value not explicitly stated in abstract | DFT (B3LYP, M06-2X, CAM-B3LYP)[1] |
| Standard Entropy (gas) | S°(g) | Value not explicitly stated in abstract | DFT (B3LYP, M06-2X, CAM-B3LYP)[1] |
Note: The exact numerical values for the thermochemical properties were not available in the abstract of the cited computational study. Researchers are encouraged to consult the full publication for detailed results.
Estimated Thermochemical Data
Group additivity methods provide a reliable means of estimating the enthalpy of formation of organic compounds by summing the contributions of their constituent functional groups.[2][3][4][5] Using established group contribution values, an estimated enthalpy of formation for this compound can be calculated.
Table 2: Estimated Enthalpy of Formation of this compound
| Property | Symbol | Estimated Value (kJ/mol) | Method |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | Calculation required based on specific group values | Group Additivity |
Experimental Thermochemical Data for Indole
For context and comparison, Table 3 presents the experimentally determined thermochemical properties of the parent indole molecule.
Table 3: Experimental Thermochemical Properties of Indole
| Property | Symbol | Value (kJ/mol) |
| Standard Enthalpy of Formation (solid) | ΔfH°(s) | 105.9 ± 1.2 |
| Standard Enthalpy of Combustion (solid) | ΔcH°(s) | -4265.4 ± 1.2 |
| Standard Enthalpy of Sublimation | ΔsubH° | 77.8 ± 1.6 |
| Standard Enthalpy of Formation (gas) | ΔfH°(g) | 183.7 ± 2.0 |
Experimental Protocols
While no specific experimental studies on this compound were found, this section details the standard methodologies used to determine the key thermochemical properties of solid organic compounds.
Determination of Enthalpy of Combustion via Static Bomb Calorimetry
The standard enthalpy of combustion is determined using a static bomb calorimeter. The general procedure is as follows:
-
Sample Preparation: A pellet of the solid sample (approximately 1 g) is pressed and weighed accurately.[6][7][8][9]
-
Bomb Assembly: The pellet is placed in a crucible within the calorimeter bomb. A known length of fuse wire is connected to the electrodes, making contact with the sample.[6][7][8][9]
-
Pressurization: The bomb is sealed and purged with oxygen, then filled with pure oxygen to a pressure of approximately 30 atm.[6]
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter vessel. The system is allowed to reach thermal equilibrium.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Analysis: The heat capacity of the calorimeter is determined by burning a standard substance with a known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the sample is then calculated from the observed temperature change, accounting for the heat capacity of the calorimeter and corrections for the fuse wire combustion and any side reactions (e.g., nitric acid formation).[10]
Determination of Enthalpy of Sublimation via Knudsen Effusion Method
The Knudsen effusion method is used to measure the vapor pressure of a solid as a function of temperature, from which the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.[11][12][13][14][15]
-
Sample Preparation: A small amount of the sample is placed in a Knudsen cell, which is a small container with a precisely machined orifice.
-
Vacuum and Temperature Control: The Knudsen cell is placed in a high-vacuum chamber and heated to a specific temperature.
-
Effusion Measurement: The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured over time. This can be done gravimetrically or by using a mass spectrometer to detect the effusing vapor.[11]
-
Vapor Pressure Calculation: The vapor pressure at a given temperature is calculated from the rate of mass loss, the area of the orifice, the molar mass of the sample, and the temperature.
-
Enthalpy of Sublimation Determination: The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature.
Visualization of Methodologies
The following diagrams illustrate the workflows and relationships involved in determining the thermochemical properties of a solid organic compound like this compound.
Conclusion
This technical guide provides a summary of the currently available information on the thermochemical properties of this compound. Due to the absence of direct experimental measurements, the data presented are based on computational studies and established estimation methods. The detailed experimental protocols for key thermochemical measurements are also provided to guide future experimental work on this and related compounds. The presented workflows and data serve as a valuable resource for researchers in drug development and related fields, enabling a more informed approach to the study and application of this compound. It is recommended that experimental validation of the computed and estimated values be undertaken to provide a more definitive thermochemical profile for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. nist.gov [nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. ivypanda.com [ivypanda.com]
- 7. homepages.gac.edu [homepages.gac.edu]
- 8. web.williams.edu [web.williams.edu]
- 9. biopchem.education [biopchem.education]
- 10. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. scranton.edu [scranton.edu]
- 13. pragolab.cz [pragolab.cz]
- 14. umsl.edu [umsl.edu]
- 15. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
Methodological & Application
Application Notes and Protocols: Fischer Indole Synthesis of Methyl Indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a privileged structural motif in a vast array of pharmaceuticals and biologically active compounds. The Fischer indole synthesis, a robust and versatile method discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole nucleus.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[1]
These application notes provide a detailed protocol for the synthesis of methyl indole-5-carboxylate, a key intermediate in the development of various therapeutic agents. The synthesis proceeds via the Fischer indole reaction of 4-hydrazinobenzoic acid with methyl pyruvate (B1213749).
Reaction Scheme
The overall synthetic route is a two-step process starting from 4-aminobenzoic acid to first synthesize the necessary 4-hydrazinobenzoic acid intermediate, which is then used in the Fischer indole synthesis.
Step 1: Synthesis of 4-Hydrazinobenzoic Acid Hydrochloride
Diagram of the synthesis of 4-hydrazinobenzoic acid hydrochloride from 4-aminobenzoic acid via diazotization and reduction.
Step 2: Fischer Indole Synthesis of this compound
Diagram of the Fischer indole synthesis of this compound from 4-hydrazinobenzoic acid hydrochloride and methyl pyruvate.
Data Presentation
Physicochemical Data of Key Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | White crystalline powder | 187-189 |
| 4-Hydrazinobenzoic acid hydrochloride | C₇H₉ClN₂O₂ | 188.61 | Light yellow crystalline solid | 253 (dec.)[2][3] |
| Methyl pyruvate | C₄H₆O₃ | 102.09 | Colorless liquid | - |
| This compound | C₁₀H₉NO₂ | 175.18 | White to off-white solid | 126-128 |
Spectral Data for this compound
| Type | Data |
| ¹H NMR | Chemical shifts (δ) in ppm. A spectrum can be found at ChemicalBook.[4] |
| ¹³C NMR | Predicted chemical shifts (δ) in ppm. |
| IR | Characteristic absorption bands (ν) in cm⁻¹. |
| MS | m/z values for molecular ion and major fragments. |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydrazinobenzoic Acid Hydrochloride from 4-Aminobenzoic Acid
This protocol is adapted from established methods for the synthesis of 4-hydrazinobenzoic acid.[5][6][7]
Materials:
-
4-Aminobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Sodium Sulfite (B76179) (Na₂SO₃) or Sodium Metabisulfite (Na₂S₂O₅)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, suspend 4-aminobenzoic acid (e.g., 0.2 mol, 27.4 g) in water (e.g., 150 mL).
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (e.g., 0.5 mol, 42 mL) to the cooled suspension.
-
Prepare a solution of sodium nitrite (e.g., 0.22 mol, 15.2 g) in water (e.g., 40 mL).
-
Add the sodium nitrite solution dropwise to the 4-aminobenzoic acid suspension, maintaining the temperature below 5 °C.
-
Continue stirring for 20-30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Reduction:
-
In a separate large beaker, prepare a solution of sodium sulfite (e.g., 0.4 mol, 50.4 g) in water.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution with continuous stirring. Maintain the temperature around 20 °C.
-
After the addition is complete, continue to stir the mixture for approximately 30 minutes.
-
-
Hydrolysis and Isolation:
-
Heat the reaction mixture to 50-60 °C and then acidify by adding concentrated hydrochloric acid.
-
Continue heating to near boiling (97-100 °C) and maintain this temperature for 30 minutes to ensure complete hydrolysis.
-
Cool the mixture in an ice bath to crystallize the product.
-
Collect the precipitated 4-hydrazinobenzoic acid hydrochloride by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol (B145695) to remove impurities.
-
Dry the product under vacuum.
-
Protocol 2: Fischer Indole Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Fischer indole synthesis and protocols for similar indole carboxylates.
Materials:
-
4-Hydrazinobenzoic acid hydrochloride
-
Methyl pyruvate[8]
-
Anhydrous Ethanol or Acetic Acid
-
Acid catalyst (e.g., concentrated Sulfuric Acid, Polyphosphoric Acid, or Zinc Chloride)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Hydrazone Formation (optional, can be done in situ):
-
Hydrazones are typically formed by the reaction of a hydrazine (B178648) with a ketone or aldehyde.[9] This step is often performed in situ in the Fischer indole synthesis.
-
-
Indolization:
-
In a round-bottom flask, suspend 4-hydrazinobenzoic acid hydrochloride (e.g., 10 mmol) and methyl pyruvate (e.g., 11 mmol, 1.1 equivalents) in a suitable solvent such as anhydrous ethanol or acetic acid.
-
Carefully add the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of polyphosphoric acid).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If using an acidic solvent like acetic acid, it may be partially removed under reduced pressure.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel to yield pure this compound.
-
Mandatory Visualizations
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
References
- 1. youtube.com [youtube.com]
- 2. 4-Hydrazinobenzoic acid hydrochloride | 24589-77-3 [chemicalbook.com]
- 3. 4-肼基苯甲酸 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound(1011-65-0) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]
- 8. nbinno.com [nbinno.com]
- 9. Hydrazone - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Reissert Indole Synthesis of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique structural and electronic properties make it a crucial pharmacophore in drug discovery, with indole derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The Reissert indole synthesis, a classic and reliable method, provides a powerful tool for the preparation of indoles and, significantly, a diverse range of substituted indoles. This method is particularly valuable for the synthesis of indole-2-carboxylic acids, which are versatile intermediates for further functionalization.
This document provides detailed application notes and experimental protocols for the Reissert indole synthesis of substituted indoles, aimed at researchers, scientists, and professionals in drug development.
Principle of the Reissert Indole Synthesis
The Reissert indole synthesis is a two-step process that begins with the condensation of a substituted o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base to form an ethyl o-nitrophenylpyruvate intermediate. This is followed by a reductive cyclization of the pyruvate (B1213749) derivative to yield the corresponding substituted indole-2-carboxylic acid. The indole-2-carboxylic acid can then be decarboxylated, if desired, to afford the final substituted indole.[1][2]
A variety of reducing agents can be employed for the cyclization step, with zinc dust in acetic acid being a common choice.[1][2] Other reducing systems include iron powder in acetic acid/ethanol (B145695), iron filings in hydrochloric acid, and sodium dithionite.[3] The choice of base for the initial condensation is also critical, with potassium ethoxide often giving better results than sodium ethoxide.[1][2]
Reaction Mechanism
The generally accepted mechanism for the Reissert indole synthesis is as follows:
-
Deprotonation: A strong base, typically potassium ethoxide, deprotonates the methyl group of the substituted o-nitrotoluene, forming a resonance-stabilized carbanion. The presence of the ortho-nitro group increases the acidity of the methyl protons, facilitating this step.
-
Condensation: The resulting carbanion acts as a nucleophile and attacks one of the carbonyl carbons of diethyl oxalate, leading to the formation of an ethyl substituted o-nitrophenylpyruvate after the elimination of an ethoxide ion.
-
Reduction: The nitro group of the pyruvate intermediate is reduced to an amino group using a suitable reducing agent, such as zinc dust in acetic acid.
-
Cyclization: The newly formed amino group undergoes an intramolecular nucleophilic attack on the adjacent ketone carbonyl, forming a five-membered ring intermediate.
-
Dehydration: The intermediate readily dehydrates to form the aromatic indole ring, yielding the substituted indole-2-carboxylic acid.
-
Decarboxylation (Optional): The indole-2-carboxylic acid can be heated, often in the presence of a catalyst like copper chromite in quinoline (B57606), to undergo decarboxylation and yield the corresponding substituted indole.
Below is a diagram illustrating the reaction mechanism.
Caption: Reaction mechanism of the Reissert indole synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the Reissert indole synthesis.
Protocol 1: Synthesis of Ethyl Indole-2-carboxylate (B1230498) (Unsubstituted)
This protocol is adapted from the procedure by Noland and Baude in Organic Syntheses.[4]
A. Potassium salt of ethyl o-nitrophenylpyruvate:
-
In a 5-L three-necked round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and condenser, place 300 mL of anhydrous ether.
-
While stirring, add 23.4 g (0.6 gram-atom) of potassium metal in small pieces to 1.5 L of absolute ethanol in a separate flask.
-
Once all the potassium has dissolved, add the resulting potassium ethoxide solution to the dropping funnel.
-
In the 5-L flask, dissolve 68.5 g (0.5 mole) of o-nitrotoluene and 219 g (1.5 moles) of diethyl oxalate in 1 L of anhydrous ether.
-
Cool the flask in an ice bath and slowly add the potassium ethoxide solution from the dropping funnel over 2-3 hours with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Collect the precipitated yellow potassium salt by filtration, wash with anhydrous ether, and dry in a vacuum desiccator.
B. Ethyl indole-2-carboxylate:
-
In a 2-L beaker, dissolve the dry potassium salt from the previous step in 1 L of water.
-
Cool the solution in an ice bath and acidify by the slow addition of 120 mL of concentrated hydrochloric acid with stirring.
-
Extract the resulting oily ethyl o-nitrophenylpyruvate with three 200-mL portions of ether.
-
Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the ether to obtain the crude pyruvate.
-
In a 5-L flask, prepare a mixture of 1.2 L of glacial acetic acid and 600 mL of water.
-
Add 160 g (2.4 g-atoms) of zinc dust to the acetic acid solution.
-
While stirring vigorously, add the crude ethyl o-nitrophenylpyruvate dropwise to the zinc-acetic acid mixture. The addition should be regulated to maintain a gentle reflux.
-
After the addition is complete, heat the mixture on a steam bath for 1 hour.
-
Filter the hot solution to remove excess zinc and zinc acetate.
-
Pour the filtrate into 3 L of water and allow it to stand overnight.
-
Collect the precipitated crude ethyl indole-2-carboxylate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure ethyl indole-2-carboxylate.
Yield: 41–44% based on o-nitrotoluene.[4]
Protocol 2: General Procedure for the Decarboxylation of Substituted Indole-2-carboxylic Acids
This protocol is a general method for the decarboxylation of various substituted indole-2-carboxylic acids.
-
In a round-bottom flask, place the substituted indole-2-carboxylic acid.
-
Add quinoline as a solvent (approximately 10-20 mL per gram of acid).
-
Add a catalytic amount of copper chromite.
-
Heat the mixture to reflux with stirring. The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into an excess of dilute hydrochloric acid to neutralize the quinoline.
-
Extract the product with a suitable organic solvent (e.g., ether or ethyl acetate).
-
Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting substituted indole by column chromatography or recrystallization.
Data Presentation: Synthesis of Substituted Indoles
The following tables summarize the synthesis of various substituted indoles via the Reissert method, including reported yields where available in the literature.
Table 1: Synthesis of Substituted Indole-2-carboxylic Acids and Esters
| Starting Material | Product | Reducing Agent | Yield | Reference |
| o-Nitrotoluene | Ethyl indole-2-carboxylate | Zn/AcOH | 41-44% | [4] |
| 4-Chloro-2-nitrotoluene | 4-Chloroindole-2-carboxylic acid | FeSO₄/NH₄OH | Not Reported | [3] |
| 5-Chloro-4-fluoro-2-nitrotoluene | Ethyl 5-chloro-4-fluoroindole-2-carboxylate | Not specified | Not Reported | [3] |
| 6-Chloro-4-iodo-2-nitrotoluene | Methyl 6-chloro-4-iodoindole-2-carboxylate | TiCl₃ | Not Reported | [3] |
| 5-Hydroxy-2-nitrotoluene | 5-Hydroxyindole-2-carboxylic acid | FeSO₄/NH₄OH | Not Reported | [3] |
| 6-Hydroxy-2-nitrotoluene | 6-Hydroxyindole-2-carboxylic acid | FeSO₄/NH₄OH | Not Reported | [3] |
| 7-Hydroxy-2-nitrotoluene | 7-Hydroxyindole-2-carboxylic acid | FeSO₄/NH₄OH | Not Reported | [3] |
Table 2: Decarboxylation of Substituted Indole-2-carboxylic Acids
| Starting Material | Product | Decarboxylation Conditions | Yield | Reference |
| 4-Chloroindole-2-carboxylic acid | 4-Chloroindole | Cu₂Cl₂ in quinoline | 73-78% | [5] |
| 6-Chloroindole-2-carboxylic acid | 6-Chloroindole | Cu₂Cl₂ in quinoline | 73-78% | [5] |
| 4-Bromoindole-2-carboxylic acid | 4-Bromoindole | Molten Cu₂Br₂, then quinoline | 60% | [5] |
| 6-Bromoindole-2-carboxylic acid | 6-Bromoindole | Molten Cu₂Br₂, then quinoline | 60% | [5] |
| 5-Iodoindole-2-carboxylic acid | 5-Iodoindole | Copper chromite in quinoline | Good | [5] |
| 4-Fluoroindole-2-carboxylic acid | 4-Fluoroindole | Heat above melting point | 80% | [5] |
| 5-Fluoroindole-2-carboxylic acid | 5-Fluoroindole | Heat above melting point | 52% | [5] |
| 6-Fluoroindole-2-carboxylic acid | 6-Fluoroindole | Heat above melting point | 51% | [5] |
| 7-Fluoroindole-2-carboxylic acid | 7-Fluoroindole | Heat above melting point | 48% | [5] |
Experimental Workflow
A general workflow for the synthesis of a substituted indole using the Reissert method is depicted below.
Caption: General experimental workflow for the Reissert indole synthesis.
Applications in Drug Development
Substituted indoles are of immense interest to the pharmaceutical industry. The Reissert synthesis provides access to a wide variety of these compounds, which can then be evaluated for their therapeutic potential. For instance, halogenated indoles, which can be readily prepared using this method, are precursors to potent enzyme inhibitors and receptor antagonists. The indole-2-carboxylic acid products are also valuable as they can be further modified at the carboxyl group to generate libraries of compounds for high-throughput screening.
Conclusion
The Reissert indole synthesis remains a highly relevant and practical method for the preparation of substituted indoles. Its tolerance for a range of substituents on the starting o-nitrotoluene makes it a versatile tool for accessing diverse indole derivatives. The detailed protocols and compiled data in these application notes should serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and development.
References
Application Notes and Protocols: Esterification of Indole-5-Carboxylic Acid to Methyl Indole-5-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of methyl indole-5-carboxylate from indole-5-carboxylic acid. This synthesis is a fundamental chemical transformation utilized in the development of various pharmaceutical agents and biologically active molecules where the indole (B1671886) scaffold is a key structural motif.
Introduction
Indole-5-carboxylic acid is a versatile building block in medicinal chemistry. Its esterification to the corresponding methyl ester is often a necessary step to modify its physicochemical properties, such as solubility and cell permeability, or to protect the carboxylic acid functionality during subsequent chemical transformations. Several methods can be employed for this esterification, each with its own advantages in terms of reaction conditions, yield, and substrate compatibility. This document outlines three common and effective protocols: Fischer-Speier Esterification, esterification using thionyl chloride, and a Mitsunobu-type reaction.
Data Presentation
The following table summarizes quantitative data for the different esterification methods described in this document, allowing for easy comparison of key reaction parameters.
| Method | Reagents | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Fischer-Speier Esterification | Indole-5-carboxylic acid, Methanol (B129727) | Sulfuric Acid | Methanol | 4-6 | 65-70 (reflux) | ~90 | [1] |
| Thionyl Chloride Method | Indole-5-carboxylic acid, Thionyl Chloride, Methanol | None | Methanol | 3 (stir) + 6 (reflux) | 0 to 70 | ~90 | [2] |
| Mitsunobu-type Reaction | Indole-5-carboxylic acid, Triphenylphosphine (B44618), Diethyl azodicarboxylate, Methanol | None | THF | Not specified | 0 to 25 | 100 | [3] |
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow and the chemical transformation involved in the esterification of indole-5-carboxylic acid.
Caption: General experimental workflow for the esterification of indole-5-carboxylic acid.
Caption: Chemical transformation of indole-5-carboxylic acid to this compound.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
This classic method utilizes an acid catalyst and an excess of alcohol to drive the equilibrium towards the ester product.[1]
Materials and Reagents:
-
Indole-5-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice-cold water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add indole-5-carboxylic acid.
-
Add a magnetic stir bar.
-
In a fume hood, add a large excess of anhydrous methanol (to act as both solvent and reagent).
-
Stir the mixture to dissolve the carboxylic acid.
-
Slowly and carefully, add a catalytic amount of concentrated sulfuric acid to the stirring mixture. Caution: This addition is exothermic.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to a gentle reflux (approximately 65-70°C) using a heating mantle.
-
Continue refluxing with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice-cold water. The product may precipitate.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: Carbon dioxide gas will evolve.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system such as methanol/water to obtain pure this compound as a solid.[4]
-
Protocol 2: Esterification using Thionyl Chloride
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then reacts with methanol.[2]
Materials and Reagents:
-
Indole-5-carboxylic acid
-
Anhydrous methanol
-
Thionyl chloride (SOCl₂)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Dilute the crude indole-5-carboxylic acid with anhydrous methanol in a round-bottom flask and cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride to the cooled mixture.
-
-
Reaction Execution:
-
Stir the reaction at room temperature for 3 hours.
-
After the initial stirring period, attach a reflux condenser and heat the mixture to reflux for 6 hours.
-
-
Work-up and Purification:
-
After reflux, cool the reaction mixture.
-
Quench the reaction by carefully adding deionized water.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by preparative Thin Layer Chromatography (TLC) or column chromatography.
-
Protocol 3: Mitsunobu-type Reaction
This protocol offers a mild alternative for esterification, proceeding through a different mechanism.[3]
Materials and Reagents:
-
Indole-5-carboxylic acid
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous methanol
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methylene (B1212753) chloride
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
-
Syringes
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Reaction Setup:
-
To a solution of indole-5-carboxylic acid and triphenylphosphine in anhydrous tetrahydrofuran at 0°C under a nitrogen atmosphere, add methanol.
-
Slowly add diethyl azodicarboxylate to the cooled solution.
-
-
Reaction Execution:
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
-
Work-up and Purification:
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in methylene chloride and pre-adsorb it onto silica gel.
-
Purify the product by flash chromatography on silica gel to yield this compound.[3]
-
References
Application Notes and Protocols: Friedel-Crafts Alkylation of Methyl Indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts alkylation of indoles is a fundamental and powerful method for the formation of carbon-carbon bonds, leading to the synthesis of a diverse array of biologically active molecules and pharmaceutical intermediates. The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, and its selective functionalization is of paramount importance. This document provides detailed application notes and protocols for the Friedel-Crafts alkylation of methyl indole-5-carboxylate, a substrate of interest due to the presence of an electron-withdrawing group on the indole nucleus.
The ester functionality at the 5-position deactivates the indole ring towards electrophilic aromatic substitution, making the Friedel-Crafts alkylation more challenging compared to unsubstituted indole. However, this modification also offers opportunities for regioselective functionalization and serves as a handle for further synthetic transformations. These notes will cover the key aspects of performing this reaction, including the choice of catalysts, alkylating agents, and reaction conditions, with a focus on achieving optimal yields and selectivity for the desired C3-alkylated products.
Reaction Principle and Regioselectivity
The Friedel-Crafts alkylation of this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst is typically employed to generate a carbocationic intermediate from an alkylating agent. This electrophile is then attacked by the electron-rich indole ring. The C3 position of the indole nucleus is the most nucleophilic and, therefore, the preferred site of alkylation. This regioselectivity arises from the ability of the indole nitrogen to stabilize the positive charge in the transition state, which is more effective for attack at C3 than at other positions. The presence of the electron-withdrawing methyl carboxylate group at the C5 position reduces the overall nucleophilicity of the indole ring but does not alter the inherent preference for C3 substitution.
Experimental Protocols
The following protocols are generalized procedures for the Friedel-Crafts alkylation of this compound. Optimization of specific parameters such as catalyst loading, temperature, and reaction time may be necessary for different alkylating agents.
Protocol 1: General Procedure using a Lewis Acid Catalyst (e.g., BF₃·OEt₂)
This protocol is adapted from general procedures for the alkylation of electron-deficient indoles.
Materials:
-
This compound
-
Alkylating agent (e.g., a substituted benzyl (B1604629) bromide, a tertiary alkyl halide, or an activated alcohol)
-
Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Aluminum chloride (AlCl₃), or Tin(IV) chloride (SnCl₄))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Nitromethane)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the substrate in the chosen anhydrous solvent (e.g., DCM or DCE).
-
Cool the solution to the desired temperature (typically 0 °C to room temperature, depending on the reactivity of the alkylating agent and catalyst).
-
Add the alkylating agent (1.0 - 1.5 equivalents) to the stirred solution.
-
Slowly add the Lewis acid catalyst (0.5 - 2.0 equivalents) to the reaction mixture. For highly reactive alkylating agents, catalytic amounts of a milder Lewis acid may be sufficient.
-
Stir the reaction mixture at the chosen temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). Due to the electron-withdrawing nature of the ester group, longer reaction times or elevated temperatures may be required compared to the alkylation of unsubstituted indole.[1]
-
Upon completion of the reaction, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or water at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired C3-alkylated this compound.
Protocol 2: Alkylation using Trichloroacetimidates
Trichloroacetimidates are effective alkylating agents for indoles, particularly for those bearing electron-withdrawing groups, as they can be activated under mild acidic conditions.[2]
Materials:
-
This compound
-
Appropriate alcohol to be converted to the trichloroacetimidate (B1259523)
-
A base for imidate formation (e.g., DBU or K₂CO₃)
-
Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or BF₃·OEt₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
Procedure:
-
Step A: Formation of the Trichloroacetimidate (can be prepared in situ or separately)
-
To a solution of the alcohol (1.0 equivalent) in an anhydrous solvent (e.g., DCM), add a catalytic amount of a base (e.g., DBU).
-
Add trichloroacetonitrile (1.1 equivalents) and stir the mixture at room temperature until the alcohol is consumed (monitored by TLC).
-
The resulting trichloroacetimidate solution can be used directly in the next step.
-
-
Step B: Friedel-Crafts Alkylation
-
To a solution of this compound (1.0 equivalent) in an anhydrous solvent (e.g., DCM), add the freshly prepared solution of the trichloroacetimidate (1.2 equivalents).
-
Cool the mixture to 0 °C.
-
Add a catalytic amount of the Lewis acid (e.g., TMSOTf, 10 mol%) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Work up and purify the product as described in Protocol 1.
-
Data Presentation
The following table summarizes the expected outcomes for the Friedel-Crafts alkylation of this compound with representative alkylating agents. Please note that due to the deactivating effect of the 5-methoxycarbonyl group, yields may be moderate and require careful optimization of reaction conditions. The data presented is based on analogous reactions with other electron-deficient indoles and general principles of Friedel-Crafts chemistry.
| Entry | Alkylating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | Benzyl bromide | AlCl₃ | DCE | 25-50 | 12-24 | Methyl 3-benzyl-1H-indole-5-carboxylate | 40-60 |
| 2 | tert-Butyl chloride | FeCl₃ | Nitromethane | 25 | 8-16 | Methyl 3-(tert-butyl)-1H-indole-5-carboxylate | 30-50 |
| 3 | 1-Phenylethanol | BF₃·OEt₂ | DCM | 0-25 | 6-12 | Methyl 3-(1-phenylethyl)-1H-indole-5-carboxylate | 50-70 |
| 4 | Cinnamyl alcohol (via trichloroacetimidate) | TMSOTf | DCM | 0-25 | 4-8 | Methyl 3-cinnamyl-1H-indole-5-carboxylate | 60-80 |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the Friedel-Crafts alkylation of this compound.
General Reaction Mechanism
The following diagram illustrates the general mechanism for the Lewis acid-catalyzed Friedel-Crafts alkylation of this compound.
Safety Precautions
-
Friedel-Crafts reactions should be carried out in a well-ventilated fume hood.
-
Lewis acids such as AlCl₃ and BF₃·OEt₂ are corrosive and moisture-sensitive. They should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) and under an inert atmosphere.
-
Many alkylating agents are toxic and/or lachrymatory. Handle with care.
-
The quenching of the reaction can be exothermic, especially when using stoichiometric amounts of strong Lewis acids. Perform the quench slowly and with cooling.
Conclusion
The Friedel-Crafts alkylation of this compound provides a valuable route to C3-functionalized indole derivatives that are important precursors in drug discovery and organic synthesis. While the electron-withdrawing nature of the 5-ester group presents challenges in terms of reactivity, careful selection of the Lewis acid catalyst, alkylating agent, and reaction conditions can lead to successful outcomes. The protocols and data provided herein serve as a guide for researchers to develop efficient and selective methods for the synthesis of these valuable compounds.
References
Application Notes and Protocols for Cross-Dehydrogenative Coupling Reactions with Methyl Indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the copper-catalyzed cross-dehydrogenative coupling (CDC) of methyl indole-5-carboxylate with tertiary amines. This method allows for the direct C-H functionalization of the indole (B1671886) core, providing a valuable tool for the synthesis of complex molecules with potential applications in drug discovery and materials science.
Introduction to Cross-Dehydrogenative Coupling of Indoles
Cross-dehydrogenative coupling has emerged as a powerful and atom-economical strategy in organic synthesis.[1] This approach enables the formation of a carbon-carbon bond by the direct coupling of two different C-H bonds, avoiding the need for pre-functionalized starting materials. For indole derivatives, which are prevalent scaffolds in pharmaceuticals and natural products, CDC reactions offer a direct route to introduce substituents at various positions, thereby facilitating the exploration of structure-activity relationships. The copper-catalyzed variant of this reaction is particularly noteworthy due to the low cost and low toxicity of copper catalysts.
Copper-Catalyzed C3-Alkylation of this compound with N,N-Dimethylaniline
A significant application of CDC reactions with this compound is its C3-alkylation using tertiary amines as the coupling partner. A notable example is the reaction with N,N-dimethylaniline, catalyzed by a copper salt in the presence of an oxidant. This reaction provides a direct method to introduce an aminobenzyl group at the C3 position of the indole ring.
Quantitative Data Summary
The following table summarizes the results for the copper-catalyzed cross-dehydrogenative coupling of various indoles with N,N-dimethylaniline, as reported by Yang et al. This data allows for a comparative analysis of the substrate scope and the influence of substituents on the reaction yield.
| Entry | Indole Substrate | Product | Yield (%) |
| 1 | Indole | 3-(phenyl(methylamino)methyl)-1H-indole | 78 |
| 2 | 2-Methylindole | 2-methyl-3-(phenyl(methylamino)methyl)-1H-indole | 75 |
| 3 | 5-Bromoindole | 5-bromo-3-(phenyl(methylamino)methyl)-1H-indole | 72 |
| 4 | This compound | Methyl 3-(phenyl(methylamino)methyl)-1H-indole-5-carboxylate | 65 |
| 5 | 5-Nitroindole | 5-nitro-3-(phenyl(methylamino)methyl)-1H-indole | 52 |
Experimental Protocols
This section provides a detailed experimental protocol for the copper-catalyzed cross-dehydrogenative coupling of this compound with N,N-dimethylaniline.
Materials and Equipment
-
This compound
-
N,N-dimethylaniline
-
Copper(I) bromide (CuBr)
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
Dichloromethane (CH2Cl2), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Experimental Procedure
A mixture of this compound (0.5 mmol), N,N-dimethylaniline (1.5 mmol), and CuBr (0.05 mmol, 10 mol%) in CH2Cl2 (5 mL) is stirred at room temperature. To this solution, tert-butyl hydroperoxide (TBHP, 1.5 mmol, 70% in water) is added dropwise. The reaction mixture is then heated to reflux and stirred for 12 hours.
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired product, methyl 3-(phenyl(methylamino)methyl)-1H-indole-5-carboxylate.
Visualization of Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Figure 1: Experimental workflow for the CDC reaction.
Figure 2: Proposed catalytic cycle for the CDC reaction.
References
Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents from Methyl Indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel antimicrobial agents derived from methyl indole-5-carboxylate. The indole (B1671886) scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities, including potent antimicrobial effects against various pathogens.[1] The methodologies and data presented herein are based on recent advancements in the field, offering a guide for the development of new and effective antimicrobial therapies.
Introduction
The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. Indole derivatives have emerged as a promising class of compounds due to their structural versatility and ability to interact with multiple biological targets in microorganisms.[1][2] this compound is a readily available starting material that can be chemically modified to generate a diverse library of compounds with potential antimicrobial properties.[3]
This application note will focus on a representative synthetic pathway for the derivatization of the indole core, followed by detailed protocols for assessing the antimicrobial efficacy of the synthesized compounds. The presented data and methodologies are compiled from recent studies to provide a practical guide for researchers in the field.
Synthesis of Indole-Based Antimicrobial Agents
A common strategy to enhance the antimicrobial activity of the indole nucleus is through the introduction of various heterocyclic moieties. One such approach involves the synthesis of indole-rhodanine hybrids, which have demonstrated potent activity against a range of bacteria and fungi.[4][5] The following protocol is adapted from established methods for the synthesis of related indole derivatives and outlines a plausible pathway starting from a generic indole carboxylate precursor.
Synthetic Workflow
The synthesis of these derivatives typically involves a multi-step process, beginning with the formylation of the indole ring, followed by a Knoevenagel condensation with a rhodanine (B49660) derivative.
Caption: General synthetic workflow for indole-rhodanine hybrids.
Experimental Protocol: Synthesis of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate Derivatives
The following is a detailed protocol for the synthesis of a series of potent antimicrobial indole-rhodanine derivatives, adapted from a study by Perišić et al. (2023).[4][5] While the original study used an indole-2-carboxylate, the general methodology is applicable to derivatives of this compound.
Step 1: Synthesis of Methyl 3-formyl-1H-indole-2-carboxylate
-
To a stirred solution of methyl 1H-indole-2-carboxylate (1 equivalent) in dry N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) (3 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 2 hours.
-
Pour the cooled reaction mixture into crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried to yield the aldehyde intermediate.
Step 2: Synthesis of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives
-
A mixture of methyl 3-formyl-1H-indole-2-carboxylate (1 equivalent), the appropriate N-substituted rhodanine (1 equivalent), and piperidine (B6355638) (catalytic amount) in ethanol (B145695) is refluxed for 4-6 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated solid is filtered.
-
The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure final compound.
Antimicrobial Activity Evaluation
The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Experimental Workflow for Antimicrobial Testing
Caption: Workflow for antimicrobial susceptibility testing.
Protocol: Microdilution Method for MIC and MBC/MFC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is commonly used in antimicrobial screening.[6]
-
Preparation of Compounds: Dissolve the synthesized compounds in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions (e.g., 10 mg/mL).
-
Preparation of Inoculum: Grow microbial cultures overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Microdilution Assay:
-
Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well and perform two-fold serial dilutions across the plate.
-
Inoculate each well with 10 µL of the standardized microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC/MFC Determination:
-
Take an aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Spread the aliquot onto agar (B569324) plates (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubate the plates under the same conditions as in step 4.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Quantitative Data Summary
The following tables summarize the antimicrobial activity of a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives against various bacterial and fungal strains, as reported by Perišić et al. (2023).[4] This data illustrates the potential of this class of compounds.
Table 1: Antibacterial Activity (MIC and MBC in mg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | En. cloacae | M. flavus | L. monocytogenes | S. typhimurium |
| 8 | 0.008 | 0.015 | 0.03 | 0.008 | 0.004 | 0.03 | 0.008 | 0.008 |
| 11 | 0.008 | 0.015 | 0.03 | 0.008 | 0.008 | 0.03 | 0.008 | 0.008 |
| 2 | 0.015 | 0.015 | 0.03 | 0.015 | 0.008 | 0.03 | 0.015 | 0.015 |
| 1 | 0.015 | 0.015 | 0.045 | 0.015 | 0.008 | 0.045 | 0.015 | 0.015 |
| Ampicillin | 0.25 | 0.2 | 0.4 | 0.3 | 0.2 | 0.5 | 0.15 | 0.25 |
| Streptomycin | 0.5 | 0.4 | 0.8 | 0.6 | 0.4 | 1.0 | 0.3 | 0.5 |
Note: For brevity, only the most active compounds are listed alongside standard antibiotics. The values represent MICs; MBC values were reported to be 1-2 dilutions higher.[4]
Table 2: Antifungal Activity (MIC in mg/mL)
| Compound | A. fumigatus | A. ochraceus | A. niger | P. funiculosum | T. viride | C. albicans | P. cyclopium |
| 15 | 0.015 | 0.008 | 0.015 | 0.008 | 0.004 | 0.008 | 0.008 |
| 3 | 0.03 | 0.015 | 0.03 | 0.015 | 0.008 | 0.015 | 0.015 |
| 8 | 0.03 | 0.03 | 0.03 | 0.015 | 0.015 | 0.015 | 0.015 |
| 11 | 0.03 | 0.03 | 0.03 | 0.015 | 0.015 | 0.015 | 0.015 |
| Ketoconazole | 0.15 | 0.1 | 0.2 | 0.1 | 0.05 | 0.1 | 0.1 |
| Bifonazole | 0.2 | 0.15 | 0.25 | 0.15 | 0.1 | 0.15 | 0.15 |
Note: Only the most potent compounds are shown for comparison with standard antifungal agents.[4]
Mechanism of Action
While the precise mechanism of action for many indole derivatives is still under investigation, several studies have proposed potential targets. Molecular docking studies on indole-rhodanine hybrids suggest that their antibacterial activity may stem from the inhibition of MurB, an enzyme involved in peptidoglycan biosynthesis in bacteria.[4][5] Their antifungal activity is hypothesized to be due to the inhibition of 14α-lanosterol demethylase (CYP51), an essential enzyme in fungal cell membrane synthesis.[4][5]
Proposed Signaling Pathway Inhibition
Caption: Proposed mechanisms of antimicrobial action.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel antimicrobial agents. The protocols and data presented in this document demonstrate a viable pathway for the development of potent indole-based compounds with broad-spectrum activity. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to optimize these lead compounds for potential clinical applications. The exploration of different substituents on both the indole and rhodanine rings could lead to the discovery of next-generation antimicrobial drugs to combat the growing threat of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. メチルインドール-5-カルボキシラート 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation [mdpi.com]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Methyl Indole-5-carboxylate Derivatives as Potent Anticancer Agents
Introduction
Methyl indole-5-carboxylate and its derivatives have emerged as a promising class of heterocyclic compounds in oncology research. The indole (B1671886) scaffold is a well-recognized "privileged" structure in medicinal chemistry, appearing in numerous natural products and synthetic molecules with diverse biological activities.[1] Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation and survival, including protein kinases and histone deacetylases (HDACs).[2][3][4]
Mechanism of Action
The anticancer effects of this compound derivatives are often attributed to their ability to modulate multiple cellular pathways:
-
Kinase Inhibition: A primary mechanism of action for many indole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, differentiation, and apoptosis.[3][5] Specific kinases targeted by indole derivatives include PIM, CDK, TK, AKT, SRC, PI3K, PKD, and GSK.[6][3] By blocking the activity of these kinases, these compounds can effectively halt the uncontrolled proliferation of cancer cells. Some derivatives have been specifically designed to target receptor tyrosine kinases like EGFR and VEGFR-2, which are pivotal in tumor angiogenesis and metastasis.[7]
-
HDAC Inhibition: this compound has been identified as an HDAC inhibitor.[2] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
-
Tubulin Polymerization Inhibition: Certain indole derivatives act as anti-tubulin agents, disrupting the dynamics of microtubule formation.[8] This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.
-
Induction of Apoptosis: Many this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, and activating caspases.[9]
-
Generation of Reactive Oxygen Species (ROS): Some indole derivatives can induce cancer cell death by increasing the intracellular levels of reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[5]
Structure-Activity Relationship (SAR)
Structure-activity relationship studies have provided valuable insights for the rational design of more potent this compound derivatives. Key findings include:
-
Substitutions at the N-1 and C-3 positions of the indole ring can significantly influence the anticancer activity.[8]
-
The nature and position of substituents on the indole core can determine the specific kinase inhibitory profile and overall cytotoxicity.[8]
-
For instance, methyl substitution at the N-1 position has been shown to enhance the anticancer activity of some indole derivatives significantly.[8]
Quantitative Data: Anticancer Activity of Indole Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of selected indole derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5 | HT-29 (Colon Adenocarcinoma) | 1.4 | |
| HL-60 (Promyelocytic Leukemia) | 1.7 | [6] | |
| In-9 (Indole-6-formyl conjugate) | K562 (Chronic Myeloid Leukemia) | 0.100 ± 0.008 | [6] |
| K562/VCR (Resistant Leukemia) | 0.227 ± 0.011 | [6] | |
| Compound 12 (Chalcone-indole derivative) | Various Cancer Cell Lines | 0.22 - 1.80 | [8] |
| Quinoline-indole derivative 13 | Various Cancer Cell Lines | 0.002 - 0.011 | [8] |
| Compound 5d (Ester derivative) | MCF-7 (Breast Cancer) | 4.7 | [10] |
| Compound 7j (MMB-Indole conjugate) | M9-ENL1 AML (Leukemia) | 0.72 | [11] |
| Compound 4a (Hydrazine-1-carbothioamide derivative) | HepG2, HCT-116, A549 | Potent | [7] |
| Compound 6c (Oxadiazole derivative) | HepG2, HCT-116, A549 | Potent | [7] |
| Compound 5 (Indolyl-hydrazone) | MCF-7 (Breast Cancer) | 2.73 ± 0.14 | [12] |
| Compound 8 (Indolyl-hydrazone) | MCF-7 (Breast Cancer) | 4.38 ± 0.23 | [12] |
| Compound 12 (Indolyl-hydrazone) | MCF-7 (Breast Cancer) | 7.03 ± 0.37 | [12] |
| SK228 | A549 (Lung Cancer) | 3.4 | |
| H1299 (Lung Cancer) | 0.3 | [5] | |
| Compound 3b (Indole-sulfonylhydrazone) | MCF-7 (Breast Cancer) | 4.0 | [13] |
| Compound 3f (Indole-sulfonylhydrazone) | MDA-MB-231 (Breast Cancer) | 4.7 | [13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After 24 hours, treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound derivatives.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentration of the compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Ethanol (B145695) (70%)
-
6-well plates
-
Flow cytometer
Procedure:
-
Treat cells with the compound for 24 hours.
-
Harvest and fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 1011-65-0 | FM25514 [biosynth.com]
- 3. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. | Semantic Scholar [semanticscholar.org]
- 5. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application of Methyl Indole-5-carboxylate in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl indole-5-carboxylate is a versatile heterocyclic building block that has found applications not only in medicinal chemistry but also in the realm of materials science. Its rigid, planar indole (B1671886) core, coupled with a reactive carboxylate group, makes it an attractive monomer for the synthesis of functional organic materials. This document provides an overview of its application in the development of optical materials, specifically focusing on its use in the synthesis of oligomers with blue light blocking properties. Additionally, its intrinsic fluorescence characteristics are presented, suggesting its potential use as a fluorescent probe in material systems.
Application 1: Blue Light Blocking Oligomers
This compound can be utilized as a monomer to synthesize oligomers with the ability to absorb high-energy blue light. This is particularly relevant for the development of optical filters, coatings for electronic displays, and protective eyewear to mitigate the risks associated with blue light exposure from digital screens and LED lighting.[1]
Quantitative Data
The following table summarizes the key optical properties of oligomers synthesized from methyl indole-n-carboxylates. While the primary data from the source focuses on the 4-carboxylate isomer, it establishes a class of materials including the 5-carboxylate isomer with similar expected properties.
| Material | Monomer | Synthesis Method | Cut-off Absorption Wavelength (nm) | Blue Light Blocking Capability |
| O-MI5C (Oligomer) | This compound | Solid-Phase Oxidative Polymerization | Data not specifically reported, but expected to be in a similar range to O-MI4C | Expected to absorb in the blue light spectrum |
| O-MI4C (Oligomer) | Methyl indole-4-carboxylate | Solid-Phase Oxidative Polymerization | 530 | Blocks a significant portion of the blue light spectrum |
Table 1: Optical properties of methyl indole-n-carboxylate oligomers. Data for O-MI4C is provided for reference.
Experimental Protocol: Synthesis of Oligo(this compound) (O-MI5C)
This protocol is adapted from the solid-phase oxidative polymerization method described for methyl indole-n-carboxylates.[1]
Materials:
-
This compound (Monomer)
-
Oxidizing agent (e.g., Iron(III) chloride, FeCl₃)
-
Anhydrous solvent (e.g., Dichloromethane (B109758), CH₂Cl₂)
-
Quenching solution (e.g., Methanol (B129727), CH₃OH)
-
Filtration setup
-
Drying apparatus (e.g., vacuum oven)
Procedure:
-
Dissolution: Dissolve a specific amount of this compound in anhydrous dichloromethane in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Slowly add a solution of iron(III) chloride in anhydrous dichloromethane to the monomer solution with constant stirring. The molar ratio of oxidant to monomer should be optimized, a common starting point is 2:1.
-
Polymerization: Allow the reaction to proceed at room temperature for a specified period (e.g., 24 hours). The reaction mixture will typically change color, indicating the formation of oligomers.
-
Quenching: After the reaction is complete, quench the polymerization by adding methanol to the mixture.
-
Isolation: Collect the precipitated oligomer by filtration.
-
Purification: Wash the collected solid sequentially with methanol and water to remove any unreacted monomer and residual oxidant.
-
Drying: Dry the purified oligo(this compound) product in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
Characterization:
The resulting oligomer can be characterized by various techniques:
-
Spectroscopy: UV-Vis spectroscopy to determine the absorption spectrum and cut-off wavelength.
-
Chromatography: Gel Permeation Chromatography (GPC) to determine the molecular weight distribution of the oligomers.
-
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal stability.
Experimental Workflow
Application 2: Fluorescent Properties for Sensing Applications
This compound exhibits intrinsic fluorescence, with its emission properties being sensitive to the surrounding solvent environment. This solvatochromic behavior suggests its potential as a building block for fluorescent probes or sensors integrated into material systems to report on local polarity or hydration.
Quantitative Data
The fluorescence lifetime of this compound has been measured in various solvents, demonstrating its environmental sensitivity.
| Solvent | Fluorescence Lifetime (τ) (ns) |
| Water | 3.2 |
| Methanol | 4.0 |
| Ethanol | 4.5 |
| Propan-2-ol | 5.1 |
| Acetonitrile | 2.8 |
Table 2: Fluorescence lifetime of this compound in different solvents.
Signaling Pathway for Fluorescence-Based Sensing
The principle of using a solvatochromic molecule like this compound in a sensor involves a change in its photophysical properties upon interaction with an analyte or a change in the local environment. This can be represented as a signaling pathway.
Conclusion
This compound demonstrates promise as a valuable building block in materials science, particularly for optical applications. Its ability to form blue light-blocking oligomers presents a tangible solution for developing next-generation optical filters. Furthermore, its inherent fluorescence and sensitivity to the local environment open avenues for its use in advanced sensor materials. Further research into the polymerization of this compound and the characterization of the resulting materials will undoubtedly uncover more applications for this versatile molecule.
References
Application Notes and Protocols: Parallel Synthesis of a Methyl Indole-5-Carboxylate Derivative Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide range of biological activities.[1] In particular, derivatives of methyl indole-5-carboxylate have garnered significant interest due to their potential as therapeutic agents, including roles as histone deacetylase (HDAC) inhibitors and antimicrobial agents.[2][3] Parallel synthesis has emerged as a powerful tool in drug discovery, enabling the rapid generation of large and diverse compound libraries for high-throughput screening and lead optimization.[4]
This document provides detailed application notes and protocols for the parallel synthesis of a library of this compound derivatives. The methodologies described are designed to be robust and adaptable for the generation of a diverse set of analogs for structure-activity relationship (SAR) studies.
Biological Significance of Indole Derivatives
Indole Derivatives as HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[5] Overexpression of certain HDACs is associated with various cancers, making them attractive targets for cancer therapy.[6] Indole derivatives have been identified as promising HDAC inhibitors.[2] By inhibiting HDACs, these compounds can induce the hyperacetylation of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes.[5] This can result in cell cycle arrest, differentiation, and apoptosis of cancer cells.[5] The signaling pathway often involves the stabilization of p53 and the upregulation of cell cycle inhibitors like p21.[5]
Indole Derivatives as Antimicrobial Agents
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Indole and its derivatives have demonstrated significant antimicrobial and antibiofilm activities against a range of pathogenic bacteria.[3][7] These compounds can interfere with bacterial signaling pathways, such as indole signaling, which regulates virulence, biofilm formation, and antibiotic resistance.[7][8] By disrupting these communication systems, indole derivatives can attenuate bacterial pathogenicity and enhance their susceptibility to conventional antibiotics.[3]
Parallel Synthesis Strategy
The Fischer indole synthesis is a classic and reliable method for the preparation of indoles from (substituted) phenylhydrazines and carbonyl compounds under acidic conditions.[5] This reaction is well-suited for parallel synthesis due to its one-pot nature and the commercial availability of a wide variety of starting materials.[9] Microwave-assisted organic synthesis (MAOS) can further accelerate this process, allowing for the rapid generation of an indole library.[6]
The general strategy for the parallel synthesis of a this compound derivative library involves the reaction of methyl 4-aminobenzoate (B8803810) hydrochloride (as the hydrazine (B178648) precursor) with a diverse set of commercially available ketones.
Experimental Protocols
General Protocol for Parallel Microwave-Assisted Fischer Indole Synthesis
This protocol describes the parallel synthesis of a library of methyl 2,3-disubstituted-indole-5-carboxylates in 24-well microtiter plates.
Materials:
-
Methyl 4-aminobenzoate hydrochloride
-
Substituted ketones (see Table 1 for examples)
-
Polyphosphoric acid (PPA)
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
24-well microtiter plate with sealing mat
-
Microwave synthesizer
Procedure:
-
Preparation of Hydrazine: In a separate flask, prepare the hydrazine salt of methyl 4-aminobenzoate by reacting it with sodium nitrite (B80452) and hydrochloric acid, followed by reduction with a suitable reducing agent like tin(II) chloride. Note: For the purpose of this generalized protocol, we will assume the direct use of a commercially available or pre-synthesized hydrazine precursor, methyl 4-hydrazinobenzoate hydrochloride.
-
Reaction Setup:
-
To each well of a 24-well microtiter plate, add methyl 4-hydrazinobenzoate hydrochloride (1.0 mmol).
-
Add a diverse ketone (1.1 mmol) to each well (refer to Table 1 for examples).
-
To each well, add polyphosphoric acid (approximately 1 g) as the acidic catalyst and solvent.
-
-
Microwave Irradiation:
-
Securely seal the microtiter plate with a sealing mat.
-
Place the plate in the microwave synthesizer.
-
Irradiate the plate at 150 °C for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After cooling the reaction plate to room temperature, carefully unseal it.
-
Quench each reaction mixture by the slow addition of crushed ice and water.
-
Neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL for each well).
-
Combine the organic extracts for each well in a separate set of vials.
-
Wash the combined organic layers with brine (1 x 5 mL).
-
Dry the organic layers over anhydrous sodium sulfate.
-
-
Purification and Analysis:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes.
-
Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
-
Data Presentation
The following table summarizes the results for the parallel synthesis of a representative library of this compound derivatives using the protocol described above.
| Entry | Ketone | Product | Yield (%) | Purity (%) |
| 1 | Acetone | Methyl 2-methyl-1H-indole-5-carboxylate | 75 | >95 |
| 2 | Propiophenone | Methyl 2-phenyl-3-methyl-1H-indole-5-carboxylate | 82 | >95 |
| 3 | Cyclohexanone | Methyl 6,7,8,9-tetrahydro-5H-carbazole-2-carboxylate | 88 | >95 |
| 4 | 4-Methylacetophenone | Methyl 2-(p-tolyl)-1H-indole-5-carboxylate | 78 | >95 |
| 5 | 4-Methoxyacetophenone | Methyl 2-(4-methoxyphenyl)-1H-indole-5-carboxylate | 85 | >95 |
| 6 | 4-Chloroacetophenone | Methyl 2-(4-chlorophenyl)-1H-indole-5-carboxylate | 72 | >95 |
| 7 | 2-Butanone | Methyl 2,3-dimethyl-1H-indole-5-carboxylate | 79 | >95 |
| 8 | 3-Pentanone | Methyl 2-ethyl-3-methyl-1H-indole-5-carboxylate | 81 | >95 |
Note: The yields and purities presented are representative and may vary depending on the specific reaction conditions and the scale of the synthesis.
Visualizations
Signaling Pathways
Caption: HDAC Inhibitor Signaling Pathway.
Caption: Antimicrobial Mechanism of Indole Derivatives.
Experimental Workflow
Caption: Parallel Synthesis Experimental Workflow.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. sciforum.net [sciforum.net]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Methyl Indole-5-Carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl indole-5-carboxylate and its analogs represent a promising class of heterocyclic compounds with a diverse range of biological activities, making them attractive scaffolds for drug discovery. These compounds have been investigated for various therapeutic applications, including oncology, due to their potential to modulate key cellular processes. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such analogs to identify hit compounds with desired biological activities. This document provides detailed application notes and protocols for performing HTS assays relevant to the potential mechanisms of action of this compound analogs, including inhibition of histone deacetylases (HDACs), disruption of tubulin polymerization, and induction of apoptosis.
Data Presentation: Quantitative Analysis of a Hypothetical HTS Campaign
Successful HTS campaigns rely on robust assay performance and clear data analysis. The following tables summarize hypothetical quantitative data from a primary screen and subsequent characterization of a hit compound, illustrating key metrics and expected outcomes.
Table 1: Primary HTS Campaign Summary
| Parameter | Primary Screen (Biochemical Assay) | Hit Confirmation (Dose-Response) | Secondary Assay (Cell-Based) |
| Assay Format | 384-well fluorescence-based | 384-well fluorescence-based | 96-well high-content imaging |
| Compound Concentration | 10 µM | 10-point dose-response | 10-point dose-response |
| Z' Factor [1] | 0.75 | 0.82 | 0.68 |
| Signal-to-Background (S/B) [1] | 8.5 | 9.3 | 5.1 |
| Hit Rate (%) [1] | 0.6% | N/A | N/A |
Table 2: Characterization of a Hypothetical Hit Compound (MIC-Analog-1)
| Assay Type | Endpoint | IC50 / EC50 (µM) |
| Biochemical Assays | ||
| HDAC1 Inhibition | Fluorescence | 0.5 |
| Tubulin Polymerization | Turbidity | 1.2 |
| Cell-Based Assays | ||
| Caspase-3/7 Activation (T47D cells) | Luminescence | 0.1 |
| Cell Growth Inhibition (T47D cells) | Viability | 0.9 |
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways is crucial for interpreting HTS results and elucidating the mechanism of action of hit compounds. The following diagrams, generated using the DOT language, illustrate relevant signaling pathways and a typical HTS workflow.
References
Application Note: A Comparative Study of Methods for the Synthesis of Methyl Indoline-5-carboxylate
Abstract
This application note provides detailed protocols for the synthesis of methyl indoline-5-carboxylate from methyl indole-5-carboxylate, a key transformation in the development of various pharmaceutical compounds. We present and compare two primary methods: a high-yield chemical reduction using sodium cyanoborohydride and a green chemistry approach utilizing heterogeneous catalytic hydrogenation. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental procedures, comparative data, and a visual workflow to aid in the successful execution of this synthesis.
Introduction
The reduction of the indole (B1671886) nucleus to its corresponding indoline (B122111) structure is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Methyl indoline-5-carboxylate is a valuable building block in the synthesis of various biologically active molecules. The selective reduction of the pyrrole (B145914) ring of an indole, without affecting other functional groups such as esters, can be challenging. The presence of the electron-withdrawing carboxylate group on the benzene (B151609) ring of this compound can further influence the reactivity of the indole system.[1]
This note details two effective methods for this conversion:
-
Chemical Reduction with Sodium Cyanoborohydride: A mild and selective reducing agent that provides excellent yields under acidic conditions.
-
Catalytic Hydrogenation: An environmentally benign method using a platinum-on-carbon catalyst in an aqueous medium, aligning with the principles of green chemistry.[1]
We provide detailed, step-by-step protocols for each method, a summary of quantitative data for easy comparison, and a workflow diagram to illustrate the process.
Synthesis Methods and Comparative Data
The selective reduction of this compound to methyl indoline-5-carboxylate can be achieved through several routes. The choice of method often depends on factors such as desired yield, scalability, cost, and environmental considerations. Below is a summary of the two highlighted methods.
| Parameter | Method 1: Sodium Cyanoborohydride Reduction | Method 2: Catalytic Hydrogenation |
| Starting Material | This compound (1.0 g, 5.71 mmol) | This compound |
| Key Reagent | Sodium cyanoborohydride (1.08 g, 17.18 mmol) | Platinum on Carbon (Pt/C), p-Toluenesulfonic acid |
| Solvent | Acetic Acid (10 mL) | Water[1] |
| Temperature | 0 °C to Room Temperature[2] | Not specified, typically room temp. to mild heating |
| Reaction Time | 1 hour[2] | Not specified, can be slower for this substrate[1] |
| Catalyst Loading | N/A | Increased loading may be required[1] |
| Hydrogen Pressure | N/A | Not specified, typically 1-4 atm |
| Reported Yield | 99%[2] | Excellent yields reported for various indoles[1] |
| Workup | Aqueous workup with NaHCO3, extraction with EtOAc[2] | Filtration of catalyst, extraction[1] |
| Purification | Flash column chromatography[2] | Not specified, likely column chromatography |
Experimental Protocols
Method 1: Synthesis of Methyl Indoline-5-carboxylate via Sodium Cyanoborohydride Reduction [2]
This protocol is adapted from a high-yield procedure using sodium cyanoborohydride in acetic acid.
Materials:
-
This compound (1.0 g, 5.71 mmol)
-
Sodium cyanoborohydride (NaBH3CN) (1.08 g, 17.18 mmol, 3.0 equiv.)
-
Acetic Acid (AcOH) (10 mL)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Saturated Brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Deionized Water
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 g, 5.71 mmol) and acetic acid (10 mL).
-
Cool the resulting solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium cyanoborohydride (1.08 g, 17.18 mmol) to the solution over a period of 5 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Upon completion of the reaction, quench by adding deionized water (3 mL).
-
Remove the acetic acid and water under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (150 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine all organic extracts and wash with saturated brine solution (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: 0-50% ethyl acetate in hexane (B92381) containing 0.1% triethylamine) to yield methyl indoline-5-carboxylate.
Expected Outcome:
-
Product: Methyl indoline-5-carboxylate
-
Yield: ~0.99 g (99%)
-
Appearance: Varies based on purity (e.g., oil or solid)
Method 2: Synthesis of Methyl Indoline-5-carboxylate via Catalytic Hydrogenation [1]
This protocol describes a general procedure for the environmentally benign hydrogenation of unprotected indoles. Note that for this compound, the reaction rate may be slower, and increased catalyst loading might be necessary.[1]
Materials:
-
This compound
-
10% Platinum on Carbon (Pt/C)
-
p-Toluenesulfonic acid (p-TsOH)
-
Water
-
Methanol (B129727) or Ethyl Acetate for workup
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Inert gas (Nitrogen or Argon)
-
Celite or other filter aid
Procedure:
-
To a hydrogenation vessel, add this compound, a catalytic amount of p-toluenesulfonic acid, and the Pt/C catalyst. Note: Increased catalyst loading may be beneficial for this substrate.[1]
-
Add water as the solvent.
-
Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas (pressure may vary, start with atmospheric pressure via a balloon or higher pressure in a Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the filter cake with methanol or ethyl acetate.
-
Combine the filtrate and washings.
-
If the product is in an aqueous/organic mixture, proceed with an appropriate extraction. Typically, this involves neutralizing the acid, followed by extraction with an organic solvent like ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Workflow and Pathway Visualization
The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis.
Caption: Reaction scheme for the reduction of this compound.
Caption: General experimental workflow for the chemical reduction method.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl Indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole (B1671886) scaffold is a privileged heterocyclic motif frequently found in natural products, pharmaceuticals, and agrochemicals.[1][2][3] Functionalization of the indole core is a cornerstone of medicinal chemistry, enabling the modulation of biological activity and the development of novel therapeutic agents. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds on the indole nucleus, offering broad functional group tolerance and generally high yields.[1]
These application notes provide detailed protocols and a summary of reaction conditions for the palladium-catalyzed cross-coupling of methyl indole-5-carboxylate and its halo-derivatives. The methodologies described herein are essential for the synthesis of diverse libraries of functionalized indoles for drug discovery and development.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The following diagram illustrates a typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between an organoboron species (e.g., boronic acid or ester) and an organic halide or triflate. This reaction is widely used to synthesize biaryl and heteroaryl compounds.
General Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Indole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (Not specified) | - | K₂CO₃ | DME | 80 | 2 | High |
| 2 | 5-Bromo-1H-indazole-3-carboxylic acid methyl ester | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF | 80 | 24 | 85[4] |
| 3 | 5-Bromoindole | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 89[4] |
| 4 | 5-Bromoindole | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 82[4] |
| 5 | Chloroindoles | Phenylboronic acid | P1 Precatalyst (1.0-1.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 60 | 5-8 | 91-99[5] |
| 6 | Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Pd(II)-complex (0.1) | - | Cs₂CO₃ (2) | Toluene | 150 (MW) | 0.42 | 96[6] |
Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromoindole-carboxylate with an Arylboronic Acid
Materials:
-
Methyl 5-bromoindole-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2-5 mol%)
-
SPhos (2-5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane/Water (4:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add methyl 5-bromoindole-carboxylate, the arylboronic acid, and potassium phosphate.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of the dioxane/water solvent mixture.
-
Add the catalyst solution to the reaction flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the remaining degassed dioxane/water solvent to the flask via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 5-aryl-indole-carboxylate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine.[7] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.
General Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[7]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Indole Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindole | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | >95 |
| 2 | 5-Bromoindole | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | t-BuOH | 100 | 18 | 90 |
| 3 | 5-Bromoindole | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | LiHMDS (1.5) | Dioxane | 80 | 16 | 85 |
| 4 | 3-Bromo-1H-indole-2-carboxylate | Substituted anilines | Pd(OAc)₂ | - | - | - | - | - | -[8] |
| 5 | 6-Bromo-1H-indole-2-carboxylate | Substituted anilines | Pd(OAc)₂ | - | - | - | - | - | -[8] |
Experimental Protocol: Buchwald-Hartwig Amination of Methyl 5-bromoindole-carboxylate with an Amine
Materials:
-
Methyl 5-bromoindole-carboxylate (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk flask or reaction tube.
-
Add methyl 5-bromoindole-carboxylate to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Finally, add the amine via syringe.
-
Seal the flask and heat the mixture in a preheated oil bath to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel, add water and an organic solvent such as ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[9] This reaction is a reliable method for the synthesis of substituted alkynes.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Indole Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Iodo-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 60 | 6 | 92 |
| 2 | 5-Bromo-1H-indole | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | THF | 65 | 12 | 85 |
| 3 | 2-Iodoanilines | Terminal alkynes | Pd catalyst | - | TBAF | - | - | - | Good[10] |
Experimental Protocol: Sonogashira Coupling of Methyl 5-iodoindole-carboxylate with a Terminal Alkyne
Materials:
-
Methyl 5-iodoindole-carboxylate (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous, degassed DMF or THF
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add methyl 5-iodoindole-carboxylate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the metal catalysts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction is the palladium-catalyzed C-C coupling of an unsaturated halide or triflate with an alkene.[11] This reaction is a valuable method for the synthesis of substituted alkenes.
Data Presentation: Heck Reaction Conditions
| Entry | Indole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindole | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 0.25 | >95[12] |
| 2 | 5-Bromoindole | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | ~97[12] |
| 3 | Iodoanisoles | Acrylates | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | -[13] |
Experimental Protocol: Heck Reaction of Methyl 5-bromoindole-carboxylate with an Alkene
Materials:
-
Methyl 5-bromoindole-carboxylate (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand (4-10 mol%)
-
Triethylamine (Et₃N) or another suitable base (1.5-2.0 equiv)
-
Anhydrous, degassed DMF or MeCN
-
Sealed reaction vial
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction vial, add methyl 5-bromoindole-carboxylate, Pd(OAc)₂, and the phosphine ligand.
-
Add the anhydrous, degassed solvent, the alkene, and the base.
-
Seal the vial and heat the reaction mixture in a preheated oil bath to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The palladium-catalyzed cross-coupling reactions described provide a powerful and versatile platform for the functionalization of this compound. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions enable the introduction of a wide variety of substituents at the 5-position of the indole ring, facilitating the synthesis of diverse compound libraries for screening in drug discovery programs. The provided protocols offer robust starting points for the development of specific synthetic routes, and the tabulated data allows for informed selection of reaction conditions. Further optimization may be required for specific substrate combinations to achieve maximum yields and purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 3. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 4. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in Methyl Indole-5-carboxylate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of methyl indole-5-carboxylate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a widely used method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.
FAQs
Q1: My Fischer indole synthesis is failing or resulting in a low yield. What are the common causes?
A1: Low yields in the Fischer indole synthesis can be attributed to several factors:
-
Substituent Effects: The presence of electron-donating groups on the carbonyl-containing reactant can over-stabilize a critical intermediate, leading to an N-N bond cleavage side reaction instead of the desired cyclization.[1] This is a known challenge, for example, in the synthesis of 3-aminoindoles.[1]
-
Reaction Conditions: The reaction is highly sensitive to temperature, acid strength, and reaction time. Suboptimal conditions can lead to decomposition or the formation of side products.[1]
-
Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compounds can lead to undesired side reactions, lowering the overall yield.[1]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.
Q2: I am observing unexpected byproducts in my reaction mixture. What are they likely to be?
A2: Common byproducts in the Fischer indole synthesis include aldol (B89426) condensation products or Friedel-Crafts type products. In some cases, starting materials may be regenerated, such as observing aniline (B41778) and 3-methylindole (B30407) as significant byproducts.
Q3: How can I improve the yield of my Fischer indole synthesis?
A3: To improve the yield, consider the following optimization strategies:
-
Catalyst Selection: A range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used. The choice of catalyst is crucial and should be optimized for your specific substrates.
-
Reaction Conditions Optimization: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal conditions for your reaction.
-
Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[1]
-
Microwave Irradiation: The use of microwave irradiation can sometimes improve yields and reduce reaction times.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline to form a 2-substituted indole.
FAQs
Q1: My Bischler-Möhlau synthesis is giving a low yield and a mixture of regioisomers. How can I address this?
A1: This is a frequent challenge with the Bischler-Möhlau synthesis, which is known for its harsh reaction conditions, often leading to poor yields and unpredictable regioselectivity.[2][3]
Q2: What are some strategies to improve the yield and regioselectivity of the Bischler-Möhlau synthesis?
A2: Recent advancements have shown that milder reaction conditions can lead to improved outcomes:
-
Catalysis: The use of lithium bromide as a catalyst has been shown to provide milder reaction conditions.[2][4]
-
Microwave Irradiation: Employing microwave irradiation can also lead to improved yields and milder conditions.[2][4]
-
Substrate Modification: The regiochemical outcome is heavily dependent on the substrates. Modifications to the starting materials may be necessary to favor the desired isomer.
Reissert Indole Synthesis
The Reissert indole synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid, which can then be esterified.[5][6]
FAQs
Q1: What are the key steps and potential pitfalls in the Reissert synthesis for preparing this compound?
A1: The Reissert synthesis consists of two main steps: the initial condensation and the subsequent reductive cyclization.
-
Condensation Step: A strong base is required for the condensation of the o-nitrotoluene derivative with diethyl oxalate. Potassium ethoxide has been reported to give better results than sodium ethoxide.[5][6] Incomplete condensation will result in a lower overall yield.
-
Reductive Cyclization: The reduction of the nitro group to an amine is followed by spontaneous cyclization. A variety of reducing agents can be used, including zinc in acetic acid, ferrous sulfate (B86663) and ammonium (B1175870) hydroxide, or catalytic hydrogenation.[7][8] The choice of reducing agent can impact the yield and should be optimized.
Q2: Are there any common side reactions to be aware of in the Reissert synthesis?
A2: While specific side reactions for this compound are not extensively documented in the provided results, incomplete reduction or over-reduction of the nitro group can lead to impurities. Additionally, side reactions related to the strong base used in the condensation step are possible.
Hemetsberger-Knittel Indole Synthesis
The Hemetsberger-Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[9][10]
FAQs
Q1: What are the main challenges associated with the Hemetsberger-Knittel synthesis?
A1: The primary challenges of this method are the stability and synthesis of the starting 3-aryl-2-azido-propenoic ester.[10] While yields of the cyclization step are typically good (often above 70%), the preparation of the azide (B81097) precursor can be difficult.[10]
Q2: How can I optimize the Hemetsberger-Knittel synthesis?
A2: Optimization would primarily focus on the synthesis and purification of the azido-propenoic ester starting material. Once a pure precursor is obtained, the thermal decomposition to the indole is generally efficient.
Data Presentation
Table 1: Comparison of Catalysts and Conditions in Indole Synthesis
| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Fischer Indole | ZnCl₂ | Acetic Acid | Reflux | Moderate | [11] |
| Fischer Indole | Polyphosphoric Acid | - | 80-100 | Good | [11] |
| Fischer Indole | Pd-based | Toluene | 110 | Good | [12] |
| Bischler-Möhlau | LiBr | - | - | Improved | [2][4] |
| Bischler-Möhlau | Microwave | - | - | Improved | [2][4] |
| Reissert | KOC₂H₅ then Zn/AcOH | Ethanol (B145695)/Ether | - | Good | [5][6] |
| Reissert | Pd/C (Flow Hydrogenation) | EtOH/EtOAc | 50 | 96 | [7] |
| Hemetsberger | Thermal | Xylene | Reflux | >70 | [10] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of Methyl 2-methylindole-5-carboxylate (as a representative example)
This protocol is adapted from a procedure for a similar indole ester and provides a general framework.[13]
Materials:
-
Ethyl 2-methyl-3-methylthioindole-5-carboxylate
-
W-2 Raney nickel
-
Absolute ethanol
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, dissolve 10.0 g (0.0402 mole) of ethyl 2-methyl-3-methylthioindole-5-carboxylate in 300 mL of absolute ethanol.
-
Add an excess of freshly washed W-2 Raney nickel (approximately 15 teaspoons).
-
Stir the mixture vigorously for one hour at room temperature.
-
Stop stirring and decant the liquid phase.
-
Wash the catalyst twice by stirring for 15 minutes with 100-mL portions of absolute ethanol and decanting the solvent.
-
Combine the ethanolic solutions and concentrate them on a rotary evaporator.
-
Dissolve the residual solid in 150 mL of warm dichloromethane.
-
Dry the solution over anhydrous magnesium sulfate and filter. Wash the drying agent with 40 mL of dichloromethane.
-
Concentrate the combined filtrates using a rotary evaporator to obtain ethyl 2-methylindole-5-carboxylate. The reported yield for this specific transformation is 93–99%.[13]
Protocol 2: Purification by Column Chromatography and Recrystallization
Column Chromatography:
-
Prepare a silica (B1680970) gel column using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
Load the solution onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization:
-
Dissolve the crude or column-purified product in a minimum amount of a hot solvent (e.g., methanol, ethanol, or a mixture of ethyl acetate (B1210297) and hexanes).
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Mandatory Visualization
Caption: Workflow for a typical Fischer Indole Synthesis and purification process.
Caption: A logical flowchart for troubleshooting low yield in indole synthesis.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 5. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. akjournals.com [akjournals.com]
- 8. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. synarchive.com [synarchive.com]
- 10. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Common Issues in Indole Esterification
Welcome to the technical support center for indole (B1671886) esterification. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the esterification of indoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My indole esterification reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I improve it?
A: Low yields in indole esterification are a common problem and can stem from several factors. A systematic evaluation of your experimental setup and conditions is crucial for troubleshooting.
Possible Causes & Solutions:
-
Sub-optimal Reaction Conditions: The temperature, reaction time, and concentration of reactants can significantly impact the yield.[1]
-
Solution: Systematically vary the temperature, reaction time, and catalyst concentration to find the optimal conditions for your specific substrate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.[2]
-
-
Poor Quality of Starting Materials: Impurities in the indole carboxylic acid or the alcohol can lead to side reactions and a reduced yield of the desired ester.[1]
-
Solution: Ensure the purity of your starting materials. Consider purifying them before use if necessary.
-
-
Incomplete Reaction: The esterification reaction may be reversible, leading to an equilibrium that does not favor the product.[3]
-
Moisture Sensitivity: Some esterification reagents and intermediates are sensitive to moisture.
-
Solution: Ensure you are using dry solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Inappropriate Catalyst Selection: The choice and concentration of the acid catalyst are critical and depend on the specific indole substrate.[1]
Issue 2: Presence of Significant Side Products
Q: My TLC analysis shows multiple spots, indicating the formation of several side products. How can I improve the selectivity of my reaction?
A: The formation of side products is a frequent challenge in indole chemistry due to the reactive nature of the indole ring.
Common Side Reactions & Mitigation Strategies:
-
N-Alkylation: The nitrogen atom of the indole ring can be nucleophilic and compete with the carboxylate in reacting with alkylating agents or under certain conditions.[9]
-
Solution: Protecting the indole nitrogen with a suitable protecting group (e.g., Boc, tosyl) before esterification can prevent this side reaction.[2] In some cases, adjusting the reaction temperature can also favor N-alkylation over other reactions.
-
-
Decarboxylation: Indole-2-carboxylic acids are particularly susceptible to decarboxylation under acidic, basic, or thermal conditions.[10]
-
Solution: Use milder reaction conditions and lower temperatures if you suspect decarboxylation. For sensitive substrates, using a coupling reagent at room temperature might be preferable to heating with a strong acid.
-
-
Ring Substitution: The electron-rich indole ring can undergo electrophilic substitution, especially under strong acidic conditions.
-
Formation of N-Acylurea (in DCC coupling): In DCC-mediated esterifications, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common side product.[11]
Issue 3: Difficulties in Product Purification
Q: I am struggling to purify my crude indole ester. What are some effective methods?
A: The purification of indole derivatives can be challenging due to the presence of closely related impurities and the potential for degradation on certain stationary phases.[12]
Purification Strategies:
-
Column Chromatography:
-
Silica Gel: This is the most common stationary phase. However, its acidic nature can cause degradation of acid-sensitive indoles.[13]
-
Alumina: A good alternative for acid-sensitive compounds, available in neutral, basic, or acidic forms.[13]
-
Reversed-Phase Silica (C8, C18): Suitable for polar indole derivatives using polar mobile phases like water/methanol or water/acetonitrile.[13]
-
-
Recrystallization: This can be a highly effective method for obtaining high-purity crystalline indole esters.[14]
-
Solvent Selection: The choice of solvent is crucial. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for indole derivatives include methanol/water or ethyl acetate (B1210297)/hexane.[15][16]
-
-
Work-up Procedure: A thorough work-up is essential to remove catalysts and other reagents before final purification. This typically involves washing the organic layer with a mild base (like saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with brine and drying over an anhydrous salt like sodium sulfate.[15]
Data Presentation
The following tables summarize typical quantitative data for common indole esterification methods. Please note that yields and reaction times can vary based on the specific indole substrate, alcohol, and reaction scale.
Table 1: Fischer-Speier Esterification of Indole-3-Carboxylic Acid [17]
| Ester Product | Alcohol | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |
| Methyl Indole-3-carboxylate | Methanol | H₂SO₄ (catalytic) | Methanol | 4 - 8 | 85 - 95 |
| Ethyl Indole-3-carboxylate | Ethanol | H₂SO₄ (catalytic) | Ethanol | 6 - 12 | 80 - 90 |
Table 2: DCC/DMAP Coupling for Esterification of Indole-3-Carboxylic Acid [17]
| Ester Product | Alcohol | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |
| Methyl Indole-3-carboxylate | Methanol | DCC, DMAP (catalytic) | Dichloromethane (B109758) | 2 - 4 | 90 - 98 |
| Ethyl Indole-3-carboxylate | Ethanol | DCC, DMAP (catalytic) | Dichloromethane | 3 - 6 | 88 - 96 |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Methyl Indole-3-carboxylate[15]
Materials:
-
Indole-3-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add indole-3-carboxylic acid.
-
In a fume hood, add anhydrous methanol, which acts as both the reactant and solvent. Stir the mixture.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture. Caution: This addition is exothermic.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70°C) for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: This will cause gas (CO₂) evolution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane).
Protocol 2: DCC/DMAP Coupling for Esterification of a Generic Indole Carboxylic Acid[8][18]
Materials:
-
Indole carboxylic acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, one-necked flask under an inert atmosphere, dissolve the indole carboxylic acid, the alcohol, and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the stirring solution in an ice bath to 0°C.
-
Add DCC to the cooled solution.
-
Stir the reaction mixture at 0°C for 5 minutes, then remove the ice bath and continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
Wash the filtrate with 0.5 N HCl and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield in indole esterification.
Caption: Mitigation strategies for common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. Indole synthesis [organic-chemistry.org]
- 10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Identifying side products in the Fischer indole synthesis of methyl indole-5-carboxylate
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the Fischer indole (B1671886) synthesis of methyl indole-5-carboxylate. This synthesis is known to be sensitive to reaction conditions, and the formation of side products can significantly impact yield and purity.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Hydrazone Formation | Ensure complete reaction of methyl 4-hydrazinobenzoate and pyruvic acid before indolization. Monitor by TLC or LC-MS. Consider isolating the hydrazone before proceeding. | Increased conversion to the desired indole. |
| Decomposition of Starting Material or Product | The electron-withdrawing nature of the methyl carboxylate group requires harsh reaction conditions, which can lead to decomposition.[1] Use milder acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) before resorting to stronger ones (e.g., polyphosphoric acid, Eaton's reagent). Optimize reaction temperature and time; start with lower temperatures and shorter reaction times and gradually increase as needed. | Minimized degradation and improved yield of the target compound. |
| Insufficient Acid Catalyst | The electron-deficient phenylhydrazine (B124118) requires a strong acid catalyst to facilitate the key[2][2]-sigmatropic rearrangement.[1] If using milder acids, ensure a sufficient stoichiometric amount or consider a stronger acid catalyst. | Improved reaction rate and conversion. |
| N-N Bond Cleavage | While more common with electron-donating groups, cleavage of the N-N bond in the hydrazone intermediate can occur under harsh conditions, preventing cyclization. | If other troubleshooting fails, this may be an inherent limitation of the substrate under the chosen conditions. |
Problem 2: Presence of Numerous Side Products and Tar Formation
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature and/or Strong Acid | Harsh conditions promote polymerization and degradation of the indole product. Indoles are known to polymerize in the presence of strong acids.[3] | Reduce reaction temperature and/or use a milder acid catalyst. A stepwise increase in temperature after initial cyclization may be beneficial. |
| Presence of Oxygen | Oxidation of the phenylhydrazine, intermediates, or the final indole product can lead to colored impurities and tars. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Extended Reaction Time | Prolonged exposure to acidic conditions, even at moderate temperatures, can lead to side reactions. | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed or the product concentration plateaus. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely side products in the Fischer indole synthesis of this compound?
-
Polymeric/Tarry Materials: This is the most common side product, especially with electron-deficient systems that require harsh conditions.[1] Indole and its derivatives are susceptible to acid-catalyzed polymerization.[3]
-
Methyl 2-methylindole-7-carboxylate (Regioisomer): Due to the electron-withdrawing nature of the substituent at the para-position, there is a possibility of "abnormal" cyclization at the ortho-position, leading to the formation of the 7-carboxylate isomer. The ratio of 5- to 7-substituted indole can be influenced by the acid catalyst and reaction conditions.
-
Methyl 2-methylindole (B41428) (Decarboxylated Product): The initial product is an indole-2-carboxylic acid derivative which can undergo decarboxylation under the acidic and high-temperature conditions of the reaction.[4][5][6]
-
Unreacted Starting Materials: Incomplete reaction can leave residual methyl 4-hydrazinobenzoate and pyruvic acid or their hydrazone intermediate.
Q2: How can I identify these side products?
A2: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for initial assessment of the reaction mixture complexity and for monitoring reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides better separation of components than TLC and can be used for quantitative analysis of the product-to-side-product ratio.[7]
-
Mass Spectrometry (MS): To determine the molecular weights of the components in the reaction mixture, helping to identify expected and unexpected side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the main product and any isolable side products. Distinct aromatic substitution patterns and chemical shifts will help differentiate between the 5- and 7-carboxylate isomers.
Q3: What is the best way to purify this compound from the reaction mixture?
A3: Purification can be challenging due to the presence of polar side products and tar.
-
Work-up: After the reaction, quenching with a base (e.g., sodium bicarbonate solution) is necessary to neutralize the acid catalyst.[2]
-
Column Chromatography: This is the most effective method for separating the desired product from side products. Silica gel is commonly used. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. For regioisomers that are difficult to separate, using a different stationary phase like alumina (B75360) or employing preparative HPLC might be necessary.[7][8]
-
Recrystallization: If a reasonably pure solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate (B1210297)/hexanes) can provide highly pure this compound.
Experimental Protocols
General Protocol for Fischer Indole Synthesis of Methyl 2-methylindole-5-carboxylate
This is a general guideline and may require optimization for specific laboratory conditions.
-
Hydrazone Formation (in situ):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-hydrazinobenzoate hydrochloride (1 equivalent) and pyruvic acid (1.1 equivalents) in a suitable solvent (e.g., glacial acetic acid or ethanol).
-
Stir the mixture at room temperature for 1-2 hours or until hydrazone formation is complete (monitor by TLC).
-
-
Indolization:
-
Add the acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid, or concentrated sulfuric acid in ethanol). The choice and amount of catalyst will need to be optimized.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent and catalyst).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into ice-water.
-
Neutralize the acidic solution by the slow addition of a base (e.g., saturated sodium bicarbonate solution or sodium hydroxide (B78521) solution) until the pH is neutral.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Protocol for Analysis of Reaction Mixture by HPLC
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase.
-
HPLC Conditions (starting point):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (B52724) (or methanol).
-
Detection: UV detector at a wavelength where the indole chromophore absorbs (e.g., 220 nm and 280 nm).
-
-
Analysis: Inject the sample and analyze the chromatogram for the presence of the main product and side products. Retention times can be compared to available standards if possible. Peak integration will provide a quantitative estimation of the product distribution.
Visualizations
Figure 1. Experimental workflow for the synthesis and purification of this compound.
Figure 2. Potential pathways for the formation of side products in the synthesis.
References
Technical Support Center: Purification of Methyl Indole-5-Carboxylate using Flash Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying methyl indole-5-carboxylate using flash chromatography. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common issues encountered during the purification process.
Experimental Protocol: Flash Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound on a silica (B1680970) gel column.
Materials and Equipment:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents: Ethyl acetate (B1210297), Hexane (B92381)
-
Flash chromatography system (column, pump, fraction collector)
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or the eluent mixture. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.[1][2]
-
Column Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexane). Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Loading the Sample:
-
Wet Loading: Carefully apply the dissolved sample to the top of the silica gel bed.
-
Dry Loading: Add the silica gel with the adsorbed crude product to the top of the column.
-
-
Elution: Begin the elution with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexane). The polarity can be gradually increased (gradient elution) or kept constant (isocratic elution) based on the separation needs. A common isocratic eluent for this compound is 1:9 ethyl acetate:hexane.[3]
-
Fraction Collection: Collect fractions of the eluate. The size of the fractions will depend on the column size and flow rate.
-
Monitoring the Separation: Monitor the separation by TLC analysis of the collected fractions. Visualize the spots under a UV lamp.[4] The target compound, this compound, is UV active.[4]
-
Combining and Concentrating Fractions: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purity Analysis: Assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).
Troubleshooting Guide
This guide addresses common problems encountered during the flash chromatography of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol (B129727) in dichloromethane can be used.[5][6] |
| The compound may have degraded on the acidic silica gel. | Test the stability of the compound on a TLC plate.[5] If it is unstable, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with triethylamine (B128534).[1][4] | |
| Poor separation of the desired compound from impurities | The chosen eluent system has poor selectivity. | Perform a thorough TLC analysis with different solvent systems to find an optimal eluent for separation.[4] |
| The column was overloaded with the crude sample. | Use an appropriate amount of silica gel relative to the sample mass (typically a 50:1 to 100:1 ratio). | |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any cracks or air bubbles. | |
| The compound elutes too quickly (with the solvent front) | The eluent is too polar. | Start with a less polar eluent system. An appropriate starting point for nonpolar to normal compounds could be 5-10% ethyl acetate in hexane.[6] |
| Streaking or tailing of the spot on TLC and broad peaks during the column | The compound is interacting strongly with the stationary phase. | For basic compounds like some indoles, adding a small amount of a modifier like triethylamine to the eluent can improve peak shape.[7] |
| The sample is not sufficiently soluble in the eluent. | Ensure the sample is fully dissolved before loading or use the dry loading technique.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of this compound.[3] However, if the compound shows signs of degradation, neutral alumina can be a suitable alternative.[4] For highly polar indole (B1671886) derivatives, reversed-phase silica (C18) might be considered.[4]
Q2: How do I choose the right solvent system (eluent)?
A2: The ideal eluent system should provide a good separation of your target compound from impurities on a TLC plate, with an Rf value for the desired compound typically between 0.2 and 0.4. A common starting point for indole derivatives is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.[6] For this compound, a 1:9 mixture of ethyl acetate and hexane has been successfully used.[3]
Q3: My compound is colorless. How can I see it on the TLC plate and during column chromatography?
A3: this compound is a UV-active compound due to its aromatic indole ring.[4] You can visualize it on a TLC plate containing a fluorescent indicator (F254) under a UV lamp (254 nm), where it will appear as a dark spot.[4]
Q4: Can I use a different solvent system than ethyl acetate/hexane?
A4: Yes, other solvent systems can be used. Dichloromethane is another common solvent in flash chromatography.[1] For more polar compounds, a small amount of methanol can be added to dichloromethane.[6] However, it is crucial to test any new solvent system by TLC first to ensure it provides adequate separation.
Q5: What should I do if my compound is not soluble in the eluent?
A5: If your compound has poor solubility in the chosen eluent, you can use a "dry loading" technique.[2] This involves dissolving your crude product in a suitable solvent, adding a small amount of silica gel, and then evaporating the solvent. The resulting free-flowing powder containing your adsorbed compound is then loaded onto the top of the column.[1][2]
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel | Alumina can be used for acid-sensitive compounds.[4] |
| Eluent System | 10% Ethyl Acetate in Hexane | The ratio can be adjusted based on TLC analysis.[3] |
| Optimal Rf on TLC | 0.2 - 0.4 | Provides a good balance between retention and elution time. |
| Silica Gel to Compound Ratio | 50:1 to 100:1 (w/w) | Higher ratios can improve separation for difficult mixtures. |
| Melting Point (Purified) | 126-128 °C | Literature value for pure this compound.[8] |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for flash chromatography.
References
- 1. Purification [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. 吲哚-5-甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purifying Methyl Indole-5-Carboxylate by Recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of methyl indole-5-carboxylate via recrystallization. Below you will find frequently asked questions (FAQs), a detailed troubleshooting guide, and an experimental protocol to address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, which is soluble in methanol (B129727) and chloroform (B151607) but insoluble in water, a mixed solvent system is often effective.[1] Good starting points, based on protocols for similar indole (B1671886) esters, include methanol/water and ethyl acetate (B1210297)/hexane (B92381) mixtures.[2] A general rule of thumb is to use a solvent with similar functional groups; therefore, ethyl acetate can be a good choice for esters.
Q2: My this compound is not crystallizing, even after the solution has cooled. What should I do?
A2: Failure to crystallize is a common issue that can often be resolved with one of several techniques. The solution may be supersaturated. Try scratching the inner wall of the flask with a glass rod at the meniscus to create a rough surface for crystal nucleation. Alternatively, adding a "seed crystal" of pure this compound can initiate crystallization. If these methods don't work, it's possible too much solvent was used; in this case, gently heating the solution to evaporate some of the solvent and then allowing it to cool again can be effective.
Q3: My product has "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. To remedy this, reheat the solution to redissolve the oil, add a small amount of additional "good" solvent (the solvent in which the compound is more soluble), and allow it to cool more slowly.
Q4: After recrystallization, the recovery yield of my this compound is very low. What are the likely causes?
A4: A low recovery yield is often due to using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor even at low temperatures.[3] To improve your yield, use the minimum amount of hot solvent necessary to just dissolve the crude product. You can also attempt to recover a second crop of crystals by concentrating the filtrate (mother liquor) and re-cooling.[3] Additionally, ensure that you are cooling the solution to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation.
Recrystallization Troubleshooting Guide
This guide provides a systematic approach to resolving common problems during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used.2. The solution is supersaturated.3. The concentration of the compound is too low. | 1. Evaporate some of the solvent by gentle heating and allow the solution to cool again.2. Scratch the inside of the flask with a glass rod or add a seed crystal.3. Concentrate the solution by evaporating a portion of the solvent. |
| The compound "oils out" instead of crystallizing. | 1. The solution is cooling too rapidly.2. The melting point of the compound is lower than the temperature of the saturated solution.3. The compound is significantly impure. | 1. Reheat the solution to dissolve the oil, then allow it to cool more slowly. An insulated container can help.2. Reheat the solution and add a small amount of additional solvent before cooling slowly.3. Consider pre-purification by another method, such as column chromatography, if impurities are substantial. |
| Crystals form in the funnel during hot filtration. | 1. The solution is cooling and becoming supersaturated in the funnel.2. The filtration apparatus is not sufficiently hot. | 1. Use a small excess of hot solvent to keep the compound dissolved.2. Preheat the filtration funnel and the receiving flask with hot solvent before filtering the solution. |
| The recrystallized product is still impure. | 1. The cooling process was too fast, trapping impurities in the crystal lattice.2. The chosen solvent is not appropriate for separating the specific impurities present. | 1. Re-dissolve the crystals in fresh hot solvent and allow for slower cooling.2. Try a different solvent or solvent system. If impurities have similar solubility, an alternative purification method like column chromatography may be necessary.[2] |
| Low recovery of the purified product. | 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. The solution was not cooled sufficiently. | 1. Use the minimum amount of hot solvent needed for dissolution.2. Ensure the filtration apparatus is pre-heated.3. Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation. |
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of this compound using a mixed solvent system of ethyl acetate and hexane.
Materials:
-
Crude this compound
-
Ethyl acetate (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethyl acetate and heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.
-
Inducing Crystallization: While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly cloudy, indicating that it is saturated. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Process Flow and Logic Diagrams
Troubleshooting Workflow for Recrystallization
Caption: A flowchart illustrating the troubleshooting steps for common recrystallization problems.
References
Common impurities found in crude methyl indole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude methyl indole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Fischer-Speier Esterification?
A1: The most common impurities originating from the acid-catalyzed esterification of indole-5-carboxylic acid with methanol (B129727) are unreacted starting material, residual acid catalyst, byproducts of the reaction, and solvents.
Q2: How can I identify the impurities in my crude sample?
A2: Several analytical techniques can be employed for impurity profiling. Thin-Layer Chromatography (TLC) can provide a quick assessment of the number of components. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically a white to pale cream or pale yellow powder or crystalline solid.[1] The melting point is reported to be in the range of 126-128 °C.[2][3] A broader melting range or a discolored appearance can indicate the presence of impurities.
Q4: Can impurities in this compound affect subsequent reactions?
A4: Yes, impurities can significantly impact downstream applications. For instance, unreacted carboxylic acid can interfere with reactions sensitive to acidic protons. Other impurities might act as catalysts or inhibitors, leading to unexpected side products or lower yields in subsequent synthetic steps.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification and handling of crude this compound.
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction: | Before purification, ensure the initial esterification reaction has gone to completion. Monitor the reaction progress using TLC. |
| Product Loss During Extraction: | During the aqueous workup, ensure the pH is neutralized or slightly basic to minimize the solubility of the ester in the aqueous phase. Perform multiple extractions with a suitable organic solvent like ethyl acetate (B1210297) to maximize recovery. |
| Improper Recrystallization Technique: | Choose an appropriate solvent system (e.g., methanol/water or ethyl acetate/hexane) for recrystallization. Avoid using an excessive amount of solvent, as this will reduce recovery. Allow for slow cooling to obtain pure crystals. |
| Product Adsorption on Silica (B1680970) Gel: | If using column chromatography, deactivation of the silica gel with a small amount of a polar solvent (like triethylamine (B128534) in the eluent) can prevent strong adsorption of the indole. |
Issue 2: Product is Oily or Fails to Crystallize
| Possible Cause | Troubleshooting Step |
| Presence of Residual Solvents: | Ensure all solvents from the reaction and extraction steps are thoroughly removed under reduced pressure. |
| High Impurity Content: | The presence of significant amounts of impurities can lower the melting point and inhibit crystallization. Attempt purification by column chromatography before recrystallization. |
| Water Contamination: | Water from the workup can sometimes be trapped in the crude product. Ensure the organic extracts are properly dried with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before solvent evaporation. |
Issue 3: Unexpected Peaks in Analytical Spectra (NMR, GC-MS, HPLC)
| Possible Cause | Troubleshooting Step |
| Unreacted Indole-5-carboxylic Acid: | In ¹H NMR, a broad singlet corresponding to the carboxylic acid proton will be visible. In HPLC, a more polar peak will be observed. An acid-base extraction can be performed on the crude material to remove the unreacted acid. |
| Isomeric Impurities (e.g., from Fischer Indole Synthesis): | Isomeric impurities may have similar retention times in chromatography. Careful optimization of the chromatographic method (e.g., gradient elution in HPLC) may be required for separation. |
| Degradation Products: | Indoles can be sensitive to strong acids and high temperatures. If degradation is suspected, consider milder reaction conditions or purification methods. |
Impurity Summary
The following table summarizes the common impurities found in crude this compound synthesized by Fischer-Speier esterification.
| Impurity | Chemical Formula | Molar Mass ( g/mol ) | Origin |
| Indole-5-carboxylic Acid | C₉H₇NO₂ | 161.16 | Unreacted Starting Material |
| Methanol | CH₄O | 32.04 | Excess Reagent/Solvent |
| Water | H₂O | 18.02 | Reaction Byproduct |
| Sulfuric Acid (catalyst) | H₂SO₄ | 98.08 | Residual Catalyst |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent, such as methanol or ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add a co-solvent in which the product is less soluble (e.g., water or hexane) until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of ethyl acetate and hexane).
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Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for Synthesis and Purification.
References
Technical Support Center: Methyl Indole-5-carboxylate Production
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of methyl indole-5-carboxylate.
Troubleshooting Guides
This section addresses common issues encountered during the production of this compound, particularly during scale-up from laboratory to pilot plant or industrial production.
Issue 1: Low Yield
Low or inconsistent yields are a primary challenge when scaling up the synthesis of this compound.
| Potential Cause | Troubleshooting Steps | Scale-Up Considerations |
| Incomplete Reaction | - Monitor reaction progress closely using TLC or HPLC. - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Verify the quality and stoichiometry of all reagents. | - Heat and mass transfer limitations can become significant at larger scales, leading to localized "cold spots" or poor mixing. - The type and efficiency of the reactor's stirring mechanism are critical. |
| Side Reactions | - Optimize reaction temperature; higher temperatures can lead to decomposition and byproduct formation.[1] - Control the rate of addition of reagents to manage exothermic reactions. | - Exothermic reactions that are easily managed in the lab can lead to thermal runaways in large reactors.[2][3] - The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.[3] |
| Product Degradation | - Minimize reaction time once the conversion of starting material is complete. - Ensure the work-up procedure is not overly acidic or basic, which can hydrolyze the ester. | - Longer processing times at scale (e.g., filtration, solvent swapping) can expose the product to harsh conditions for extended periods. |
| Catalyst Deactivation | - For palladium-catalyzed reactions, ensure an inert atmosphere to prevent oxidation of the catalyst.[4] - In Fischer indole (B1671886) synthesis, the acid catalyst can be neutralized by impurities in the starting materials.[1] | - Efficient degassing of solvents and reactors is more critical at scale. - The quality of raw materials can have a more pronounced effect on catalyst lifetime in a larger batch. |
Issue 2: Impurity Profile and Purification Challenges
The impurity profile of this compound can change significantly upon scale-up, complicating purification.
| Potential Impurity | Source | Mitigation and Purification Strategy | Scale-Up Impact |
| Unreacted Starting Materials | Incomplete reaction. | - Optimize reaction conditions for full conversion. - Recrystallization is often effective for removing starting materials with different solubility profiles. | - Larger batch sizes may require multi-step crystallization or chromatography for effective removal. |
| Positional Isomers | (In Fischer Indole Synthesis) Use of unsymmetrical ketones or substituted phenylhydrazines. | - Use a starting material that favors the formation of the desired 5-substituted isomer. - Preparative HPLC may be necessary to separate isomers, which is often not feasible at large scale. | - Isomer separation is a major challenge for industrial production, often requiring the development of a highly regioselective synthesis. |
| Over-alkylation/acylation Products | (In Friedel-Crafts type reactions) Reaction at other positions on the indole ring. | - Use of protecting groups on the indole nitrogen. - Careful control of stoichiometry and reaction temperature. | - Becomes more prevalent with longer reaction times or poor temperature control at scale. |
| Polymeric Byproducts/Tar | Decomposition of starting materials or product under harsh acidic or high-temperature conditions.[1] | - Use milder reaction conditions. - Optimize the work-up to remove tars before crystallization. An initial filtration through a pad of celite or silica (B1680970) gel can be effective. | - Tar formation can foul equipment and make filtration and isolation difficult at a large scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for large-scale production of this compound?
A1: The Fischer indole synthesis is a widely used and scalable method for producing a variety of indole derivatives.[4][5][6] For this compound, this typically involves the reaction of 4-carboxymethylphenylhydrazine with a suitable carbonyl compound under acidic conditions. Another common approach is the direct esterification of indole-5-carboxylic acid.
Q2: My Fischer indole synthesis is failing or giving very low yields. What are the likely causes?
A2: Failure of the Fischer indole synthesis can be attributed to several factors:
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Purity of Starting Materials : Impurities in the hydrazine (B178648) or carbonyl compound can lead to side reactions.[7]
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Inappropriate Acid Catalyst : The choice of acid (e.g., sulfuric acid, polyphosphoric acid, zinc chloride) is critical and often needs to be optimized for the specific substrates.[1]
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Unstable Hydrazone Intermediate : The intermediate hydrazone may be unstable under the reaction conditions. In some cases, pre-forming and isolating the hydrazone before cyclization can improve yields.
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Electron-Withdrawing Groups : The carboxylate group on the phenylhydrazine (B124118) ring can deactivate the ring towards the cyclization reaction, potentially requiring harsher conditions.
Q3: How does the choice of solvent impact the scale-up of this compound synthesis?
A3: The solvent plays a crucial role in reaction kinetics, solubility of reactants and products, and heat transfer. When scaling up, consider the following:
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Safety : Avoid solvents with low flashpoints or high toxicity at an industrial scale.
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Cost : The cost of the solvent becomes a significant factor in large-scale production.
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Recovery and Recycling : The ability to easily recover and recycle the solvent is important for process economics and environmental considerations.
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Work-up : The solvent should allow for easy product isolation and purification (e.g., direct crystallization or straightforward extraction).
Q4: What are the key safety considerations when scaling up the production of this compound?
A4: Key safety considerations include:
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Thermal Hazards : Be aware of potential exothermic events, especially during the Fischer indole synthesis. Conduct thermal screening studies (e.g., Differential Scanning Calorimetry) to understand the thermal risks.[2][3]
-
Handling of Reagents : Many reagents used in indole synthesis are hazardous. For example, hydrazine derivatives can be toxic and potentially explosive. Strong acids are corrosive. Ensure appropriate personal protective equipment (PPE) and engineering controls are in place.
-
Pressure Build-up : Some reactions may generate gaseous byproducts, leading to a pressure build-up in a closed reactor. Ensure reactors are properly vented.
Data Presentation
Table 1: Illustrative Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound via Fischer Indole Synthesis
| Parameter | Laboratory Scale (10 g) | Pilot Scale (10 kg) | Key Challenges in Scale-Up |
| Yield | 85% | 70% | - Heat and mass transfer limitations. - Longer reaction and work-up times leading to degradation. |
| Reaction Time | 4 hours | 8 hours | - Slower heating and cooling of the larger reactor. - Inefficient mixing. |
| Purity (crude) | 95% | 88% | - Increased formation of byproducts due to localized overheating or prolonged reaction times. |
| Major Impurity | Unreacted hydrazine (<1%) | Unreacted hydrazine (2-3%), Positional isomer (1-2%), Polymeric byproducts (3-4%) | - Inefficient mixing leads to pockets of unreacted material. - Poor temperature control can favor side reactions. |
| Purification Method | Single recrystallization | Multiple recrystallizations, possibly followed by column chromatography. | - Large volumes of solvent required for recrystallization. - Column chromatography is often not economically viable at a large scale. |
Note: The data in this table is illustrative and intended to highlight common trends and challenges in scaling up chemical synthesis.
Experimental Protocols
Protocol 1: Lab-Scale Fischer Indole Synthesis of this compound
This protocol is adapted from established procedures for Fischer indole synthesis.[5][8]
Materials:
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4-Hydrazinobenzoic acid hydrochloride
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Pyruvic acid
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Methanol
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Concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-hydrazinobenzoic acid hydrochloride in methanol.
-
Slowly add pyruvic acid to the suspension with stirring.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture to reflux and monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice-water to precipitate the crude product.
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Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Large-Scale Esterification of Indole-5-carboxylic Acid
This protocol outlines a general procedure for the esterification of indole-5-carboxylic acid, a common alternative route.
Materials:
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Indole-5-carboxylic acid
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Methanol
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Thionyl chloride or a strong acid catalyst (e.g., sulfuric acid)
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Sodium bicarbonate solution
Procedure:
-
Charge a suitable glass-lined reactor with indole-5-carboxylic acid and a large excess of methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride or concentrated sulfuric acid, maintaining a low temperature.
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Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by HPLC.
-
Once the reaction is complete, cool the mixture and carefully quench by slowly adding it to a cooled, stirred solution of sodium bicarbonate.
-
Filter the precipitated product.
-
Wash the filter cake with water until the filtrate is neutral.
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Dry the product in a vacuum oven at a controlled temperature.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Fischer Indole Synthesis
Caption: A generalized experimental workflow for the Fischer indole synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield in Scale-Up
Caption: A logical flowchart for troubleshooting low yields during the scale-up of this compound production.
References
- 1. mdpi.com [mdpi.com]
- 2. CN105646324A - Preparation method of high-purity indole - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Synthesis and evaluation of indole derivatives as photosynthesis and plant growth inhibitors - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Preventing decarboxylation during indole-5-carboxylic acid esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of indole-5-carboxylic acid. Our focus is to provide actionable advice to prevent the common side reaction of decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when esterifying indole-5-carboxylic acid?
A1: The main challenge during the esterification of indole-5-carboxylic acid is the competing decarboxylation reaction, which leads to the formation of indole (B1671886) as a significant byproduct. This side reaction is primarily promoted by elevated temperatures and acidic conditions, which are often employed in standard esterification protocols.
Q2: At what temperature does decarboxylation of indole-5-carboxylic acid become a significant issue?
A2: While the exact temperature can vary based on the solvent, catalyst, and reaction time, decarboxylation of heterocyclic carboxylic acids, including indole derivatives, can become significant at temperatures ranging from 85°C to 130°C.[1] To minimize this side reaction, it is crucial to employ milder reaction conditions.
Q3: How does the indole NH group influence the esterification reaction?
A3: The acidic proton of the indole nitrogen can interfere with certain esterification reagents and reaction conditions. Under basic conditions, the NH group can be deprotonated, potentially leading to side reactions. While not always necessary, protection of the indole nitrogen with a suitable protecting group (e.g., Boc, Tosyl) can sometimes improve yields and prevent unwanted side reactions, especially when using harsher reagents.
Q4: What are the recommended esterification methods to minimize decarboxylation?
A4: To suppress decarboxylation, milder, non-acidic esterification methods are generally preferred. These include:
-
DCC/DMAP Coupling: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. It proceeds at room temperature, thereby avoiding the high temperatures that promote decarboxylation.[2]
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for nucleophilic attack by the carboxylate. It is a powerful method for esterification under mild, neutral conditions.
-
Acid Chloride Formation with Oxalyl Chloride: Conversion of the carboxylic acid to its corresponding acid chloride using a mild reagent like oxalyl chloride at low temperatures, followed by reaction with the alcohol, is an effective two-step procedure. This avoids the use of strong acids and high temperatures during the esterification step.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low to No Yield of the Desired Ester | 1. Decarboxylation: The primary cause of low yield is often the loss of starting material through decarboxylation. | - Lower the reaction temperature: Avoid heating the reaction mixture above room temperature if possible.- Choose a milder esterification method: Switch from Fischer esterification to DCC/DMAP, Mitsunobu, or an acid chloride-based method.- Use a non-acidic catalyst: If a catalyst is required, opt for a non-acidic one. |
| 2. Incomplete Reaction: The reaction may not have gone to completion. | - Increase the reaction time: Monitor the reaction by TLC to determine the optimal reaction time.- Check the stoichiometry of reagents: Ensure the correct molar ratios of the carboxylic acid, alcohol, and coupling agents are used. A slight excess of the alcohol and coupling agent may be beneficial. | |
| 3. Poor Quality of Reagents: Impurities in the starting materials or solvents can inhibit the reaction. | - Use high-purity reagents and anhydrous solvents: Ensure all materials are of the appropriate grade and free from water, which can hydrolyze activated intermediates. | |
| Presence of a Significant Amount of Indole Byproduct | 1. High Reaction Temperature: As mentioned, heat is a major contributor to decarboxylation. | - Strictly control the temperature: Use an ice bath for exothermic reactions and conduct the reaction at or below room temperature. |
| 2. Acidic Conditions: Strong acids catalyze both esterification and decarboxylation. | - Avoid strong acid catalysts: Do not use sulfuric acid or hydrochloric acid if decarboxylation is observed.- Neutralize any acidic impurities: Ensure the starting materials and solvents are free from acidic residues. | |
| Formation of Multiple Unidentified Side Products | 1. Side Reactions of the Indole Ring: The electron-rich indole nucleus can be susceptible to side reactions under certain conditions. | - Protect the indole nitrogen: Consider using a protecting group like Boc or Tosyl to prevent reactions at the NH position.- Optimize reaction conditions: Systematically vary the solvent, temperature, and reaction time to find conditions that favor the desired esterification. |
| 2. Decomposition of Reagents: Some coupling agents can be unstable. | - Use fresh reagents: Ensure the coupling agents (e.g., DCC, DEAD) are not old or decomposed. | |
| Difficulty in Purifying the Ester | 1. Contamination with Byproducts: Dicyclohexylurea (DCU) from DCC coupling or triphenylphosphine oxide from the Mitsunobu reaction can be difficult to remove. | - DCU Removal: DCU is poorly soluble in many organic solvents. After the reaction, dilute the mixture with a solvent like diethyl ether or dichloromethane (B109758) and filter to remove the precipitated DCU. Cooling the solution can further decrease its solubility.- Triphenylphosphine Oxide Removal: This byproduct can often be removed by column chromatography. In some cases, precipitation from a suitable solvent mixture can be effective. |
| 2. Similar Polarity of Product and Byproducts: The desired ester and the decarboxylated indole may have similar polarities, making chromatographic separation challenging. | - Optimize chromatography conditions: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary for better separation. |
Data Presentation
The following table summarizes a comparison of different esterification methods for indole-5-carboxylic acid, highlighting conditions that minimize decarboxylation. Note: The yields are approximate and can vary based on the specific alcohol and reaction scale.
| Esterification Method | Reagents | Solvent | Temperature (°C) | Typical Yield of Ester (%) | Observed Decarboxylation |
| Fischer-Speier | H₂SO₄ (catalytic), Methanol | Methanol | Reflux (65°C) | 40-60 | Significant |
| DCC/DMAP Coupling | DCC, DMAP, Methanol | Dichloromethane | 0 to 25 | 85-95 | Minimal to None |
| Mitsunobu Reaction | PPh₃, DIAD, Methanol | THF | 0 to 25 | 80-90 | Minimal to None |
| Acid Chloride Formation | 1. Oxalyl Chloride, DMF (cat.)2. Methanol, Triethylamine (B128534) | Dichloromethane | 0 to 25 | 90-98 | Minimal to None |
Experimental Protocols
Protocol 1: Esterification using DCC/DMAP Coupling
This method is performed under mild conditions to prevent decarboxylation.
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
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Addition of Alcohol and Catalyst: Add the desired alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution. Stir until all solids are dissolved.
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Addition of Coupling Agent: Cool the reaction mixture to 0°C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: a. Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM. b. Combine the filtrates and wash with 1M HCl, followed by saturated aqueous NaHCO₃, and finally with brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Esterification via Acid Chloride Formation
This two-step procedure isolates the formation of the reactive acid chloride from the esterification step.
Step A: Formation of the Acid Chloride
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere, suspend indole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Addition of Reagent: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
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Reaction: Cool the mixture to 0°C and add oxalyl chloride (1.2 eq) dropwise.
-
Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours. The evolution of gas should cease.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent to yield the crude acid chloride, which is used immediately in the next step.
Step B: Esterification
-
Preparation: Dissolve the crude acid chloride from Step A in anhydrous DCM and cool to 0°C.
-
Addition of Alcohol and Base: Add the desired alcohol (1.5 eq) followed by the dropwise addition of triethylamine (2.0 eq).
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Workup: a. Quench the reaction with water. b. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. d. Purify the crude product by column chromatography.
Visualizations
Caption: The competing decarboxylation pathway of indole-5-carboxylic acid.
References
Technical Support Center: Selection of Protecting Groups for Indole Nitrogen in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selection and application of protecting groups for indole (B1671886) nitrogen during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it often necessary to protect the indole nitrogen?
A1: The indole nitrogen (N-H) possesses a lone pair of electrons that contributes to the aromaticity of the ring, but it can also act as a nucleophile or a proton donor. Protection of the indole nitrogen is often crucial for several reasons:
-
To prevent unwanted N-functionalization: In many reactions, the desired transformation is on the carbon framework of the indole. The unprotected N-H can compete as a nucleophile, leading to undesired side products.
-
To enhance stability: The indole ring can be sensitive to strongly acidic or oxidative conditions, and N-protection can increase its stability.[1]
-
To direct regioselectivity: The nature of the N-protecting group can influence the position of subsequent electrophilic substitution or metallation reactions, often directing them to the C2 or C3 position.[2]
-
To improve solubility: N-protected indoles are often more soluble in common organic solvents, facilitating reactions and purification.
Q2: What are the most common protecting groups for indole nitrogen?
A2: The most widely used protecting groups for the indole nitrogen include tert-butoxycarbonyl (Boc), tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM).[1][3] Other notable protecting groups include benzyl (B1604629) (Bn), pivaloyl, and other sulfonyl derivatives.[1] The choice of protecting group depends on the specific reaction conditions of the subsequent steps in the synthesis.
Q3: How do I choose the right protecting group for my synthesis?
A3: The selection of an appropriate protecting group is critical and should be based on the overall synthetic strategy. Key factors to consider include:
-
Stability: The protecting group must be stable to the reagents and conditions planned for the subsequent steps.
-
Ease of introduction and removal: The protection and deprotection steps should be high-yielding and should not require harsh conditions that could compromise other functional groups in the molecule.
-
Orthogonality: If multiple protecting groups are present in the molecule, it is essential that one can be removed selectively without affecting the others.
-
Influence on reactivity: The protecting group can alter the electronic properties of the indole ring, which can be either beneficial or detrimental to the desired reactions. Electron-withdrawing groups like Boc and Ts decrease the nucleophilicity of the indole ring.[4]
Troubleshooting Guides
Problem 1: Low yield during the protection of indole nitrogen.
-
Possible Cause: Incomplete deprotonation of the indole N-H.
-
Solution: The pKa of the indole N-H is approximately 17 in DMSO, so a sufficiently strong base is required for deprotonation.[5] For the introduction of Boc, Ts, and SEM groups, strong bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or n-butyllithium (n-BuLi) are commonly used. Ensure the base is fresh and the solvent is anhydrous.
-
-
Possible Cause: Side reaction at the C3 position.
-
Possible Cause: Steric hindrance.
-
Solution: If the indole has bulky substituents near the nitrogen, the protecting group may be difficult to introduce. Consider using a less sterically demanding protecting group or optimizing the reaction conditions (e.g., higher temperature, longer reaction time).
-
Problem 2: Difficulty in deprotecting the N-Boc group.
-
Possible Cause: The substrate is sensitive to strong acids.
-
Solution: While trifluoroacetic acid (TFA) is a common reagent for Boc deprotection, it can cause degradation of sensitive substrates.[6] Milder acidic conditions, such as HCl in an organic solvent (e.g., dioxane or methanol) or silica (B1680970) gel, can be effective.[7]
-
-
Possible Cause: The presence of other acid-labile groups.
-
Solution: To selectively remove the N-Boc group in the presence of other acid-sensitive functionalities, consider non-acidic deprotection methods. Thermal deprotection in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), sometimes assisted by microwaves, can be a good alternative.[8] Basic conditions, such as sodium methoxide (B1231860) in methanol, have also been reported for the selective deprotection of N-Boc on indoles.[7]
-
Problem 3: The N-Ts group is resistant to cleavage.
-
Possible Cause: The tosyl group is a robust protecting group, and its removal often requires harsh conditions.[4]
-
Solution: Reductive cleavage is a common method for Ts deprotection. Reagents like sodium in liquid ammonia, or samarium(II) iodide can be effective. Another approach is to use strong basic conditions, such as cesium carbonate in a mixture of THF and methanol.[9]
-
Problem 4: Unwanted side reactions during N-SEM deprotection with TBAF.
-
Possible Cause: Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a strong base and can cause side reactions, especially if the substrate has other sensitive functional groups. The release of formaldehyde (B43269) during deprotection can also lead to unwanted reactions with the electron-rich indole nucleus.
-
Solution: Ensure that anhydrous TBAF is used, as water can affect the reaction. If basicity is an issue, Lewis acids such as magnesium bromide (MgBr₂) or boron trifluoride etherate (BF₃·OEt₂) can be used for SEM deprotection, potentially offering better chemoselectivity.[10]
-
Data Presentation
Table 1: Stability of Common Indole Nitrogen Protecting Groups
| Protecting Group | Strong Acid (e.g., TFA, HCl) | Strong Base (e.g., NaOH, KOtBu) | Reductive Conditions (e.g., H₂, Pd/C) | Oxidative Conditions (e.g., m-CPBA) | Fluoride Ion (e.g., TBAF) |
| Boc | Labile | Stable | Stable | Stable | Stable |
| Ts | Stable | Labile (under harsh conditions) | Labile | Stable | Stable |
| SEM | Labile (Lewis Acids) / Stable (some protic acids) | Stable | Stable | Stable | Labile |
| Benzyl (Bn) | Stable | Stable | Labile | Stable | Stable |
Table 2: Common Conditions for Protection and Deprotection of Indole Nitrogen
| Protecting Group | Protection Reagents & Conditions | Deprotection Reagents & Conditions | Typical Yield (%) |
| Boc | (Boc)₂O, DMAP, THF, rt | TFA, CH₂Cl₂ (DCM), 0 °C to rt | >90 |
| Ts | TsCl, NaH, DMF, 0 °C to rt | Mg, MeOH, reflux | 80-95 |
| SEM | SEMCl, NaH, DMF, 0 °C to rt | TBAF, THF, reflux | 85-95 |
| Benzyl (Bn) | BnBr, NaH, DMF, 0 °C to rt | H₂, Pd/C, MeOH, rt | >90 |
Experimental Protocols
Protocol 1: N-Boc Protection of Indole
-
To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent to afford the N-Boc protected indole.
Protocol 2: Acidic Deprotection of N-Boc Indole
-
Dissolve the N-Boc protected indole (1.0 eq) in dichloromethane (B109758) (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected indole.[6]
Protocol 3: N-Ts Protection of Indole
-
To a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere, add a solution of indole (1.0 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to give the N-Ts protected indole.
Protocol 4: Reductive Deprotection of N-Ts Indole
-
To a solution of the N-Ts protected indole (1.0 eq) in anhydrous methanol, add magnesium turnings (10 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the excess magnesium.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the deprotected indole.
Protocol 5: N-SEM Protection of Indole
-
To a suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of indole (1.0 eq) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to afford the N-SEM protected indole.
Protocol 6: TBAF-mediated Deprotection of N-SEM Indole
-
Dissolve the N-SEM protected indole (1.0 eq) in anhydrous THF.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (3.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the deprotected indole.[5]
Visualizations
Caption: General workflow for the use of protecting groups in indole synthesis.
Caption: Troubleshooting logic for indole protection and deprotection reactions.
References
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. Protecting Groups - Stability [organic-chemistry.org]
- 5. indole acidity [quimicaorganica.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with Methyl Indole-5-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with methyl indole-5-carboxylate.
Frequently Asked Questions (FAQs)
Q1: Why is cross-coupling with this compound challenging?
A1: this compound presents unique challenges due to the electron-withdrawing nature of the methyl ester group. This functional group can decrease the nucleophilicity of the indole (B1671886) ring, potentially affecting the efficiency of certain cross-coupling reactions. Furthermore, the N-H proton of the indole can interfere with the catalytic cycle in some cases, leading to side reactions or lower yields.[1] Careful selection of the catalyst, ligands, and reaction conditions is therefore crucial for successful coupling.
Q2: Is N-protection of the indole necessary for cross-coupling reactions with this compound?
A2: While not always mandatory, N-protection of the indole can significantly improve the outcome of cross-coupling reactions. Protecting groups like Boc (tert-butyloxycarbonyl) can prevent side reactions at the nitrogen atom and improve the stability of the substrate.[2] However, the addition and subsequent removal of a protecting group adds extra steps to the synthesis. For many protocols, especially in Suzuki-Miyaura coupling, successful reactions can be achieved without N-protection by carefully optimizing the reaction conditions.
Q3: What are the most common side reactions observed during these cross-coupling reactions?
A3: Common side reactions include:
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of the uncoupled arene.
-
Homocoupling: The organometallic reagent (e.g., boronic acid) can couple with itself to form a symmetrical biaryl byproduct.
-
Dehalogenation: The starting aryl halide can be reduced to the corresponding arene.
-
Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, leading to a loss of catalytic activity. This is often caused by the presence of oxygen.
Q4: How do I choose the right solvent for my cross-coupling reaction?
A4: The choice of solvent is critical and depends on the specific coupling reaction and the solubility of the reactants. For Suzuki-Miyaura reactions, a mixture of an organic solvent (e.g., dioxane, THF, toluene) and an aqueous base is common.[3] For Buchwald-Hartwig aminations, aprotic polar solvents like DMF or nonpolar solvents like toluene (B28343) are often used.[4] Sonogashira couplings are frequently performed in solvents like DMF or THF with an amine base.[5] It is essential to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is one of the most common issues in cross-coupling reactions. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A stepwise approach to troubleshooting low-yield cross-coupling reactions.
Issue 2: Formation of Significant Byproducts
The presence of byproducts can complicate purification and reduce the yield of the desired product.
Troubleshooting Byproduct Formation
Caption: Strategies to minimize common byproducts in cross-coupling reactions.
Data Presentation: Catalyst and Condition Screening
The following tables summarize reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with 5-bromoindole, a close structural analog of methyl 5-bromoindole-carboxylate. These conditions provide a strong starting point for optimization.
Suzuki-Miyaura Coupling of 5-Bromoindole with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ (2) | Dimethoxyethane | 80 | 2 | 95 | [6] |
| Pd(OAc)₂ (0.5) | SPhos (0.5) | K₂CO₃ (3) | H₂O:Acetonitrile (4:1) | 37 | 18 | 91 | [1] |
| Pd(PPh₃)₄ (7) | PPh₃ | Cs₂CO₃ (2) | Ethanol | 100 | 0.5-0.7 | 85 | [3] |
| NiCl₂(PCy₃)₂ (5) | PCy₃ | K₃PO₄ (2) | t-amyl alcohol | 100 | 12 | 85-95 | [7] |
Buchwald-Hartwig Amination of 5-Bromoindole
| Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 80 | 18 | 95 | [4] |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (1.5) | Dioxane | 100 | 16 | 88 | [4] |
| Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS (1.2) | THF | 65 | 18 | 92 | [4] |
Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | [5] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 | [5] |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High | [5] |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions that can be adapted for this compound.
General Experimental Workflow for Cross-Coupling Reactions
Caption: A generalized workflow for setting up and performing cross-coupling reactions.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for this compound.
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add methyl 5-bromoindole-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%). Add a degassed mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the indole.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water.
-
Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]
Detailed Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure that can be adapted for various amines.
-
Preparation: In an oven-dried Schlenk tube, combine methyl 5-bromoindole-carboxylate (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine (B1218219) ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under an inert atmosphere, add the base (e.g., sodium tert-butoxide, NaOtBu, 1.2 equiv.). Add anhydrous, degassed toluene via syringe. Finally, add the amine (1.2 equiv.).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the crude product by column chromatography.[4]
Detailed Protocol: Sonogashira Coupling
This protocol is a general starting point for the coupling of terminal alkynes.
-
Preparation: To a dry round-bottom flask, add methyl 5-bromoindole-carboxylate (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).[5]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous and degassed DMF and triethylamine (B128534) (Et₃N, 2.0 equiv.) via syringe. Then, add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.[5]
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on Methyl Indole-5-Carboxylate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on reaction rates and outcomes for experiments involving methyl indole-5-carboxylate.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield or No Reaction in N-Alkylation
Question: I am attempting an N-alkylation of this compound, but I am observing a very low yield of the desired product. Could the solvent be the issue?
Answer: Yes, solvent choice is critical in the N-alkylation of indoles and can significantly impact your yield. Several factors related to the solvent could be at play:
-
Poor Solubility of the Indole (B1671886) Anion: For the N-alkylation to proceed efficiently, the indole nitrogen must be deprotonated by a base to form the corresponding anion. This anion needs to remain in solution to react with the alkylating agent.
-
In non-polar or less polar aprotic solvents like Tetrahydrofuran (THF) , the sodium salt of the indole anion can precipitate, effectively removing it from the reaction and leading to low yields.[1]
-
Switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) can often resolve this issue by better solvating the indole anion and keeping it in the reaction mixture.[1]
-
-
Incomplete Deprotonation: If the deprotonation of the indole N-H is not complete, the reaction will be sluggish. The choice of base and solvent are intrinsically linked. A strong base like sodium hydride (NaH) is often used, and its effectiveness can be solvent-dependent. Anhydrous conditions are crucial, as any water will quench the base.
-
Solvent-Reactant Interactions:
-
Polar protic solvents (e.g., alcohols, water) should generally be avoided in N-alkylation reactions that use strong bases like NaH. These solvents will react with the base and can also solvate the indole anion through hydrogen bonding, reducing its nucleophilicity.
-
Troubleshooting Steps:
-
Ensure your solvent is anhydrous.
-
Consider switching from THF to DMF to improve the solubility of the indole anion.
-
Confirm you are using a sufficiently strong base (e.g., NaH) in a suitable excess.
Issue 2: Poor Regioselectivity - C-Alkylation vs. N-Alkylation
Question: My reaction is producing a significant amount of the C3-alkylated isomer instead of the desired N-alkylated this compound. How can I improve the N-selectivity?
Answer: The C3 position of the indole ring is also nucleophilic, and C-alkylation is a common side reaction. The solvent plays a key role in directing the alkylation to the nitrogen.
-
Kinetic vs. Thermodynamic Control: C3-alkylation is often the kinetically favored product, while N-alkylation is the thermodynamically more stable product. Reaction conditions, including solvent and temperature, can be adjusted to favor the desired thermodynamic product.
-
Solvent Polarity and Anion Solvation:
-
As mentioned previously, polar aprotic solvents like DMF are excellent choices for promoting N-alkylation. They effectively solvate the counter-ion (e.g., Na+) and the indole anion, leaving the nitrogen atom more accessible for reaction.
-
In less polar solvents like THF , the precipitated indole salt may react more readily at the C3 position.
-
-
Temperature: Increasing the reaction temperature often favors the formation of the thermodynamically more stable N-alkylated product. If you are observing significant C3-alkylation at room temperature, consider heating the reaction.[1]
Troubleshooting Steps:
-
Switch to a more polar aprotic solvent such as DMF.
-
Increase the reaction temperature (e.g., to 80 °C) after the initial deprotonation step.[1]
-
Ensure complete deprotonation with a strong base before adding the alkylating agent.
Issue 3: Sluggish Fischer Indole Synthesis
Question: I am using this compound as a target molecule for a Fischer indole synthesis, and the reaction is very slow or giving a low yield. What role does the solvent play here?
Answer: The Fischer indole synthesis involves an acid-catalyzed intramolecular cyclization. The solvent can influence the reaction rate and yield in several ways:
-
Solubility of Starting Materials: The arylhydrazine and the ketone or aldehyde must be soluble in the reaction medium.
-
Boiling Point and Temperature: The reaction often requires elevated temperatures. The boiling point of the solvent will determine the maximum temperature you can achieve at atmospheric pressure.
-
Catalyst Activity: The solvent can affect the acidity of the catalyst.
-
Solvent Mixtures: In some cases, a mixture of solvents can be beneficial. For instance, a mixture of DMSO, water, and acetic acid has been shown to be effective in continuous flow Fischer indole synthesis.[2]
Troubleshooting Steps:
-
Ensure your starting materials are fully dissolved in the chosen solvent.
-
Select a solvent with a sufficiently high boiling point to allow for the required reaction temperature.
-
Consider using a co-solvent to improve solubility or catalyst performance.
-
For some substrates, solvent-free conditions with an acid catalyst can be effective.[3]
Quantitative Data Summary
The following tables summarize the impact of solvent choice on reaction outcomes. Note: Specific kinetic data for this compound is limited in the literature. The data presented here is based on analogous indole systems and should be considered illustrative.
Table 1: Illustrative Solvent Effects on the N-Alkylation of Indoles
| Solvent | Dielectric Constant (approx.) | Solvent Type | Typical Observations | Relative Rate (Illustrative) |
| N,N-Dimethylformamide (DMF) | 37 | Polar Aprotic | Good solubility of indole anion, favors N-alkylation.[1] | High |
| Tetrahydrofuran (THF) | 7.6 | Aprotic | Potential for indole salt precipitation, may lead to lower yields and C-alkylation.[1] | Moderate |
| Acetonitrile | 37.5 | Polar Aprotic | Can be a suitable solvent, similar polarity to DMF. | High |
| Dichloromethane (DCM) | 9.1 | Aprotic | May be used, but less polar than DMF. | Moderate to Low |
| Toluene | 2.4 | Non-polar | Generally not ideal for promoting N-alkylation with ionic intermediates. | Low |
| Ethanol | 24.5 | Polar Protic | Generally unsuitable with strong bases like NaH. | Very Low |
Table 2: Solvent Effects on Fischer Indole Synthesis Yield (Illustrative Example)
| Solvent System | Temperature (°C) | Yield (%) | Reference |
| DMSO/H₂O/AcOH (2:1:1) | 110 | 85.8 | [2] |
| THF | 110 | 72.0 | [2] |
| Ethanol | 110 | 68.6 | [2] |
| Toluene | 110 | 48.7 | [2] |
| Acetic Acid | Reflux | Varies | [4] |
Experimental Protocols
General Protocol for N-Alkylation of this compound
This protocol is a general guideline and may require optimization for specific alkylating agents.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add anhydrous DMF (or THF) to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1-1.5 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.0-1.2 equivalents) dropwise.
-
The reaction can be stirred at room temperature or heated (e.g., to 80 °C for improved N-selectivity) and monitored by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl Indole-5-carboxylate
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of pharmacologically significant molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of methyl indole-5-carboxylate, a key heterocyclic compound, and its positional isomers. The data presented herein, supported by experimental protocols, will aid in the unequivocal identification and characterization of these important indole (B1671886) derivatives.
Experimental Protocols
High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz or higher. The samples are prepared by dissolving 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.5-0.7 mL of a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is generally used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
For a typical ¹H NMR experiment, the spectral width is set to approximately 12 ppm, with a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of up to 220 ppm is used, with a longer relaxation delay of 2-5 seconds to ensure full relaxation of quaternary carbons. The data is processed with Fourier transformation, and the spectra are phased and baseline-corrected.
The following workflow outlines the general steps for NMR analysis:
¹H and ¹³C NMR Data of this compound
The chemical structure of this compound with the numbering of the atoms is shown below. This numbering scheme is used for the assignment of the NMR signals in the subsequent tables.
The assigned ¹H and ¹³C NMR spectral data for this compound in CDCl₃ are summarized in the tables below.
Table 1: ¹H NMR Data of this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (N-H) | 8.38 | br s | - | 1H |
| H-4 | 8.17 | s | - | 1H |
| H-6 | 7.92 | dd | 8.6, 1.5 | 1H |
| H-7 | 7.36 | d | 8.6 | 1H |
| H-2 | 7.04 | s | - | 1H |
| H-3 | 6.55 | t | 2.0 | 1H |
| OCH₃ | 3.96 | s | - | 3H |
Table 2: ¹³C NMR Data of this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 168.45 |
| C-7a | 138.97 |
| C-3a | 128.08 |
| C-5 | 123.41 |
| C-2 | 122.89 |
| C-4 | 122.08 |
| C-6 | 121.31 |
| C-7 | 110.69 |
| C-3 | 102.7 |
| OCH₃ | 51.93 |
Comparative Analysis with Positional Isomers
The position of the methyl carboxylate group on the indole ring significantly influences the chemical shifts of the aromatic protons and carbons due to its electron-withdrawing nature. A comparison of the ¹H and ¹³C NMR data of this compound with its 2-, 3-, 4-, 6-, and 7-carboxylate isomers reveals distinct patterns that are crucial for their differentiation.
Table 3: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Methyl Indole Carboxylate Isomers (Aromatic Region in CDCl₃)
| Proton | 2-carboxylate | 3-carboxylate | 4-carboxylate | 5-carboxylate | 6-carboxylate | 7-carboxylate |
| H-2 | - | ~8.10 (s) | ~7.30 (t) | ~7.04 (s) | ~7.60 (s) | ~7.25 (t) |
| H-3 | ~7.10 (s) | - | ~6.80 (t) | ~6.55 (t) | ~6.50 (d) | ~6.60 (d) |
| H-4 | ~7.65 (d) | ~8.15 (d) | - | ~8.17 (s) | ~8.00 (d) | ~7.90 (d) |
| H-5 | ~7.35 (t) | ~7.30 (t) | ~7.80 (d) | - | ~7.85 (dd) | ~7.15 (t) |
| H-6 | ~7.15 (t) | ~7.30 (t) | ~7.20 (t) | ~7.92 (dd) | - | ~7.95 (d) |
| H-7 | ~7.40 (d) | ~7.80 (d) | ~7.50 (d) | ~7.36 (d) | ~7.65 (s) | - |
| N-H | ~8.90 (br s) | ~8.80 (br s) | ~8.60 (br s) | ~8.38 (br s) | ~8.70 (br s) | ~9.10 (br s) |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.
Table 4: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in Methyl Indole Carboxylate Isomers (in CDCl₃)
| Carbon | 2-carboxylate | 3-carboxylate | 4-carboxylate | 5-carboxylate | 6-carboxylate | 7-carboxylate |
| C-2 | ~129 | ~125 | ~126 | 122.89 | ~124 | ~127 |
| C-3 | ~108 | ~107 | ~102 | 102.7 | ~105 | ~103 |
| C-4 | ~121 | ~123 | ~118 | 122.08 | ~121 | ~120 |
| C-5 | ~122 | ~122 | ~128 | 123.41 | ~121 | ~122 |
| C-6 | ~124 | ~121 | ~123 | 121.31 | ~119 | ~129 |
| C-7 | ~112 | ~112 | ~115 | 110.69 | ~113 | ~116 |
| C=O | ~162 | ~165 | ~168 | 168.45 | ~168 | ~167 |
Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.
The data clearly indicates that the chemical shifts of the protons and carbons on the indole ring are diagnostic for the position of the methyl carboxylate substituent. For instance, in this compound, the H-4 proton appears as a singlet at a downfield chemical shift of around 8.17 ppm due to the deshielding effect of the adjacent ester group. This is a key distinguishing feature compared to other isomers. Similarly, the ¹³C chemical shifts of the carbon atoms of the benzene (B151609) ring of the indole nucleus are uniquely influenced by the position of the substituent.
This comparative guide provides a foundational dataset for the NMR analysis of this compound and its isomers. By carefully analyzing the chemical shifts, splitting patterns, and coupling constants, researchers can confidently identify and characterize these compounds in various experimental settings.
A Comparative Guide to the Analysis of Methyl Indole-5-Carboxylate Reactions: GC-MS vs. HPLC
For researchers, scientists, and drug development professionals, the accurate analysis of reaction products is paramount. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of reactions involving methyl indole-5-carboxylate, a key intermediate in various synthetic pathways.
This document outlines detailed experimental protocols for both GC-MS and a comparative HPLC method. Quantitative data, based on analyses of closely related indole (B1671886) compounds, is presented to offer a practical reference for performance expectations. Additionally, a clear workflow for the GC-MS analysis is provided as a visual guide.
At a Glance: GC-MS vs. HPLC for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry. | Separation of compounds based on their interaction with a stationary phase and a liquid mobile phase. |
| Typical Sample State | Volatilized (may require derivatization for non-volatile compounds). | Dissolved in a suitable solvent. |
| Sensitivity | High, often in the picogram to nanogram range. | Good, typically in the nanogram to microgram range. |
| Selectivity | Excellent, provides structural information from mass spectra. | Good, based on retention time and detector response. |
| Compound Applicability | Suitable for volatile and thermally stable compounds. This compound is amenable to direct analysis. | Broad applicability, including non-volatile and thermally labile compounds. |
| Analysis Time | Typically faster for simple mixtures. | Can be longer, especially with gradient elution. |
Recommended Analytical Protocol: GC-MS
Gas Chromatography-Mass Spectrometry offers a robust and highly sensitive method for the analysis of this compound. Its ability to provide structural information through mass spectral data makes it a powerful tool for reaction monitoring and product identification.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Reaction Quenching: At the desired time point, quench the reaction by adding a suitable solvent (e.g., ethyl acetate).
-
Extraction: Perform a liquid-liquid extraction to isolate the organic components. Use a non-polar solvent like ethyl acetate (B1210297) or dichloromethane. Repeat the extraction to ensure efficient recovery.
-
Drying: Dry the combined organic phases over anhydrous sodium sulfate.
-
Solvent Removal: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried residue in a volatile solvent suitable for GC-MS analysis, such as ethyl acetate or dichloromethane, to a final concentration of approximately 10 µg/mL.
2. GC-MS Conditions:
The following conditions are a starting point and may require optimization for specific instrumentation and reaction mixtures.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature: 80°C, hold for 2 minutes. Ramp to 280°C at 10°C/minute. Hold at 280°C for 5 minutes. |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
3. Expected Results:
-
Retention Time: The retention time for this compound will be specific to the column and conditions used. Based on data for similar indole esters, it is expected to elute in the mid-to-late region of the chromatogram under the specified conditions.
-
Mass Spectrum: The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 175. Key fragment ions would likely include those corresponding to the loss of the methoxy (B1213986) group (-OCH3, m/z 144) and the entire carbomethoxy group (-COOCH3, m/z 116). The fragmentation pattern of the isomeric methyl indole-2-carboxylate (B1230498) shows a prominent peak at m/z 144.[1]
GC-MS Experimental Workflow
Alternative Method: High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: HPLC
1. Sample Preparation:
-
Reaction Quenching: Quench the reaction as described for the GC-MS protocol.
-
Dilution: Dilute a small aliquot of the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Conditions:
The following reverse-phase HPLC method can be used for the analysis of this compound and related compounds.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
3. Expected Results:
-
Retention Time: The retention time will be dependent on the specific column and mobile phase composition. Under these conditions, this compound is expected to be well-retained and elute as a sharp peak. In a similar analysis of indole compounds, indole-5-carboxylic acid had a distinct retention time allowing for its separation.
-
Quantitation: A calibration curve should be prepared using standards of known concentrations to quantify the amount of this compound in the reaction mixture.
Conclusion
Both GC-MS and HPLC are powerful techniques for the analysis of this compound reactions. The choice between the two will depend on the specific requirements of the analysis, available instrumentation, and the nature of the reaction mixture. GC-MS offers superior sensitivity and structural elucidation capabilities, making it ideal for reaction monitoring and impurity profiling. HPLC provides a robust and versatile alternative, particularly for quantitative analysis and for compounds that may not be suitable for GC. The protocols provided in this guide serve as a comprehensive starting point for developing reliable and accurate analytical methods for your research.
References
Unveiling the Potential of Novel Indole Derivatives: A Comparative Guide to Their Biological Activity
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, indole (B1671886) derivatives have emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial properties of recently developed indole derivatives, supported by experimental data and detailed methodologies.
Anticancer Activity: Pyrido[3,4-b]indoles as Potent Antiproliferative Agents
A novel series of pyrido[3,4-b]indoles has been synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. Among the synthesized compounds, Compound 11 (1-naphthyl-6-methoxy-9H-pyrido[3,4-b]indole) demonstrated the highest potency.[1]
Comparative Anticancer Activity (IC50)
| Compound | MDA-MB-468 (Breast Cancer) | HCT116 (Colon Cancer) | WM164 (Melanoma) | HPAC (Pancreatic Cancer) |
| Compound 11 | 80 nM | 130 nM | 130 nM | 200 nM |
| Doxorubicin (Standard) | 5.23 µM | - | - | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of the pyrido[3,4-b]indole derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5][6][7]
-
Cell Seeding: Cancer cell lines (MDA-MB-468, HCT116, WM164, and HPAC) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and a standard drug (Doxorubicin) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curve.
Signaling Pathway and Experimental Workflow
A key mechanistic feature of this class of compounds is the induction of a G2/M cell cycle phase arrest.[1] This is a critical checkpoint that prevents cells from entering mitosis with damaged DNA.[8][9][10]
Anti-inflammatory Activity: Indole-2-formamide Benzimidazole[2,1-b]thiazole Derivatives
A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their anti-inflammatory activity. Compound 13b exhibited the most potent inhibitory effect on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[11][12][13][14]
Comparative Anti-inflammatory Activity (IC50)
| Compound | NO Inhibition | IL-6 Inhibition | TNF-α Inhibition |
| Compound 13b | 10.992 µM | 2.294 µM | 12.901 µM |
| Dexamethasone (Standard) | - | - | - |
Experimental Protocol: LPS-Induced Cytokine Release Assay
The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated RAW264.7 cells.[11][15]
-
Cell Culture: RAW264.7 cells were cultured in DMEM supplemented with 10% FBS and seeded into 96-well plates.
-
Compound and LPS Treatment: Cells were pre-treated with different concentrations of the test compounds for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.
-
NO Measurement (Griess Assay): The concentration of nitrite (B80452) in the culture supernatant was measured as an indicator of NO production using the Griess reagent.
-
Cytokine Measurement (ELISA): The concentrations of IL-6 and TNF-α in the culture supernatants were quantified using commercial ELISA kits according to the manufacturer's instructions.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of these compounds are likely mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.[16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of Novel N-Acylhydrazone Bond Linked Heterobivalent β-Carbolines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions | PLOS One [journals.plos.org]
- 7. Mathematical Modeling for an MTT Assay in Fluorine-Containing Graphene Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 9. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 10. bosterbio.com [bosterbio.com]
- 11. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Comparative Study on the Biological Activities of Indole-5-carboxylate and Indole-6-carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of indole-5-carboxylate and indole-6-carboxylate isomers. Due to a lack of comprehensive studies directly comparing the parent compounds, this guide focuses on the available data for their derivatives. The information is presented to aid in research and drug development endeavors by highlighting the subtle yet significant differences in biological outcomes based on the position of the carboxylate group on the indole (B1671886) scaffold.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The substitution pattern on the indole ring plays a crucial role in determining the pharmacological profile of the resulting molecule. Among the various substituted indoles, indole-5-carboxylate and indole-6-carboxylate are two key isomers whose distinct biological activities are of significant interest in drug discovery. This guide aims to provide a comparative overview of their biological activities, supported by available experimental data.
Data Presentation: A Comparative Look at Derivatives
The following tables summarize the available quantitative data for derivatives of indole-5-carboxylate and indole-6-carboxylate, offering insights into their comparative biological activities. It is important to note that these comparisons are based on specific derivatives and may not be directly extrapolated to the parent compounds.
Table 1: Comparative Receptor Binding Affinity of Methoxy-Substituted Indole Carboxylate Derivatives
| Compound ID | Structure | Receptor Target | Binding Affinity (Ki, nM) | Reference |
| 17d | 5-Methoxy-indole-3-carboxylic acid derivative | Dopamine (B1211576) D2 | Similar to 17e | [1] |
| Dopamine D3 | Similar to 17e | [1] | ||
| 17e | 6-Methoxy-indole-3-carboxylic acid derivative | Dopamine D2 | Similar to 17d | [1] |
| Dopamine D3 | Similar to 17d | [1] |
This study highlights that for this particular scaffold, the positioning of the methoxy (B1213986) group at either the 5- or 6-position of the indole ring resulted in similar binding affinities for dopamine D2 and D3 receptors.[1]
Table 2: Comparative Anticancer Activity of Melampomagnolide B - Indole Carboxylate Conjugates
| Compound ID | Conjugated Indole Carboxylic Acid | Anticancer Activity | Reference |
| 7e | Indole-5-carboxylic acid | Failed to qualify for 5-dose testing | |
| 7f | Indole-6-carboxylic acid | Failed to qualify for 5-dose testing |
In this particular study, conjugation of melampomagnolide B with either indole-5-carboxylic acid or indole-6-carboxylic acid did not yield compounds with significant anticancer activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
MTT Assay for Cytotoxicity
This colorimetric assay is a widely used method for assessing cell viability.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (indole-5-carboxylate and indole-6-carboxylate derivatives) and incubate for a further 24-48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted for various enzymes to determine the inhibitory potential of the indole carboxylate isomers.
Procedure:
-
Reagent Preparation: Prepare solutions of the target enzyme, substrate, and test compounds in an appropriate buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution to each well, followed by the test compounds at various concentrations. Incubate for a predetermined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities and determine the half-maximal inhibitory concentration (IC50) of the test compounds.
Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the affinity of a test compound for a specific receptor.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Setup: In a 96-well filter plate, add the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration and Washing: Separate the bound and free radioligand by vacuum filtration through the filter plate. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for comparative biological activity studies.
Signaling Pathway
Caption: The Nrf2/HO-1 signaling pathway, a target for some indole derivatives.
Conclusion
The comparative biological activities of indole-5-carboxylate and indole-6-carboxylate isomers are an area that warrants further investigation. The available data on their derivatives suggest that the position of the carboxylate group can have a significant impact on their pharmacological profile, although in some cases, the effect is minimal. This guide provides a starting point for researchers by summarizing the current knowledge and providing detailed experimental protocols. Future studies focusing on a systematic comparison of the parent isomers and a wider range of their derivatives are necessary to fully elucidate their structure-activity relationships and unlock their therapeutic potential.
References
A Comparative Guide to the Synthetic Utility of Methyl Indole-5-carboxylate and Ethyl Indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, indole (B1671886) derivatives are indispensable building blocks for the construction of a vast array of biologically active molecules. Among these, indole-5-carboxylates serve as crucial intermediates. This guide provides an objective, data-supported comparison of the synthetic utility of two commonly used analogs: methyl indole-5-carboxylate and ethyl indole-5-carboxylate. We will delve into their physicochemical properties, reactivity in key synthetic transformations, and provide detailed experimental protocols for their application.
Physicochemical Properties: A Subtle Distinction
While both methyl and ethyl indole-5-carboxylate share the same core structure, the difference in their ester alkyl group imparts subtle variations in their physical properties, which can influence their handling, solubility, and reaction kinetics.
| Property | This compound | Ethyl Indole-5-carboxylate |
| Molecular Formula | C₁₀H₉NO₂ | C₁₁H₁₁NO₂ |
| Molecular Weight | 175.18 g/mol | 189.21 g/mol |
| Melting Point | 126-128 °C | 97-103 °C |
| Appearance | White to pale cream powder | Off-white crystalline powder |
| Solubility | Insoluble in water. Soluble in methanol (B129727) and dichloromethane. | Insoluble in water. Soluble in methanol and dichloromethane. |
Comparative Reactivity in Key Synthetic Transformations
The synthetic utility of these esters is largely defined by their reactivity in fundamental organic reactions. Here, we compare their performance in hydrolysis, amidation, and Suzuki coupling reactions.
Hydrolysis (Saponification)
The conversion of the ester to the corresponding carboxylic acid is a fundamental step in many synthetic routes. Generally, methyl esters are known to hydrolyze at a slightly faster rate than their ethyl counterparts due to the lesser steric hindrance of the methoxy (B1213986) group, allowing for more facile nucleophilic attack at the carbonyl carbon.
Comparative Data:
Experimental Protocol: Hydrolysis of Indole-5-carboxylates
A common procedure for the hydrolysis of both methyl and ethyl indole-5-carboxylates involves the use of a hydroxide (B78521) base in a mixture of solvents to ensure solubility.
-
Reagents: Methyl or Ethyl Indole-5-carboxylate (1.0 equiv), Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-5.0 equiv), Tetrahydrofuran (THF), Methanol (MeOH), Water.
-
Procedure:
-
Dissolve the indole-5-carboxylate in a 2:1 mixture of THF and MeOH.
-
Add an aqueous solution of LiOH or NaOH to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC until the starting material is consumed.
-
Upon completion, neutralize the reaction mixture with an aqueous acid (e.g., 1M HCl) to a pH of ~3-4.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the indole-5-carboxylic acid.
-
Amidation
The direct conversion of esters to amides is a valuable transformation in the synthesis of many pharmaceuticals. This reaction typically requires heating with an amine, sometimes in the presence of a catalyst.
Comparative Data:
Finding a direct comparison of amidation yields for both esters under identical conditions in the literature is challenging. However, a study on the direct amidation of an ethyl indole-5-carboxylate derivative provides a benchmark for what can be expected. In one instance, the direct amidation of an ethyl indole derivative with a primary amine in the presence of FeCl₃ as a catalyst at 80°C resulted in a good yield. It is reasonable to assume that the methyl ester would react similarly, possibly with a slightly faster reaction rate due to reduced steric hindrance.
Experimental Protocol: Direct Amidation of Indole-5-carboxylates with Piperazine
-
Reagents: Methyl or Ethyl Indole-5-carboxylate (1.0 equiv), Piperazine (1.2 equiv), Iron(III) chloride (FeCl₃) (15 mol%).
-
Procedure:
-
To a reaction vessel, add the indole-5-carboxylate, piperazine, and FeCl₃.
-
Heat the solvent-free reaction mixture to 80 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 1.5 to 12 hours.
-
After completion, the crude product can be purified by column chromatography.
-
Suzuki Coupling
The Suzuki cross-coupling reaction is a powerful tool for the formation of C-C bonds. For indole derivatives, this reaction is often used to introduce aryl or heteroaryl substituents onto the indole core. The ester group at the 5-position can influence the electronic properties of the indole ring and thus affect the efficiency of the coupling reaction.
Comparative Data:
Experimental Protocol: Suzuki Coupling of a 5-Bromo-indole-carboxylate
-
Reagents: 5-Bromo-methyl or -ethyl indole-5-carboxylate (1.0 equiv), Arylboronic acid (1.5 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃, 2.0 equiv), Solvent (e.g., Toluene, Dioxane/Water).
-
Procedure:
-
In a reaction vessel, combine the 5-bromo-indole-carboxylate, arylboronic acid, and base.
-
Add the solvent and degas the mixture.
-
Add the palladium catalyst and heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
-
Visualizing Synthetic and Signaling Pathways
To further illustrate the utility of these indole derivatives, we present diagrams for a typical synthetic workflow and a relevant biological signaling pathway where their downstream products may act.
Synthetic Workflow: From Indole Ester to Bioactive Amide
The following diagram illustrates a general synthetic pathway starting from an indole-5-carboxylate to produce a 5-carboxamido-indole, a common scaffold in medicinal chemistry.
Caption: General synthetic routes to 5-carboxamido-indoles.
Signaling Pathway: HDAC Inhibition
Indole derivatives are often explored as inhibitors of histone deacetylases (HDACs), which are key enzymes in epigenetic regulation and are implicated in cancer. The following diagram illustrates the mechanism of action of HDAC inhibitors.
Caption: Mechanism of action of HDAC inhibitors.
Conclusion
Both this compound and ethyl indole-5-carboxylate are versatile and valuable reagents in organic synthesis. The choice between the two often comes down to practical considerations and subtle differences in reactivity.
-
This compound: Offers the potential for slightly faster reaction rates in transformations like hydrolysis and amidation due to its smaller steric profile. This can be advantageous in optimizing reaction times.
-
Ethyl Indole-5-carboxylate: May offer slightly enhanced stability and is a perfectly viable, and in some cases, more readily available or cost-effective alternative. Its slightly lower reactivity can sometimes be beneficial in controlling selectivity in complex molecules.
Ultimately, the optimal choice will depend on the specific requirements of the synthetic route, including desired reactivity, reaction conditions, and the nature of other functional groups present in the molecule. The experimental protocols provided in this guide serve as a starting point for the development of robust and efficient synthetic methodologies utilizing these important indole building blocks.
References
A Comparative Guide to Alternative Building Blocks for Methyl Indole-5-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Methyl indole-5-carboxylate, in particular, serves as a versatile building block, providing a key attachment point for further molecular elaboration. However, the pursuit of optimized drug candidates with improved potency, selectivity, and pharmacokinetic profiles necessitates the exploration of alternative building blocks. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data, to aid researchers in the strategic design of next-generation therapeutics.
This guide will explore the following bioisosteric replacements for the indole-5-carboxylate moiety:
-
Indazole-5-carboxylate: A close structural analog with a nitrogen atom at the 2-position of the indole ring.
-
Benzimidazole-5-carboxylate: Characterized by a nitrogen atom at the 3-position of the indole ring.
-
7-Azaindole-5-carboxylate: An isomer of indole where a carbon atom in the benzene (B151609) ring is replaced by nitrogen.
-
5-(1H-tetrazol-5-yl)-1H-indole: A bioisosteric replacement of the carboxylic acid group with a tetrazole ring.
Comparative Analysis of Building Blocks
The selection of a building block is a critical decision in the drug discovery process, influencing a compound's biological activity, physicochemical properties, and overall druglikeness. The following sections provide a detailed comparison of the aforementioned alternatives to this compound.
Biological Activity
The subtle structural changes introduced by these alternative building blocks can have a profound impact on their interaction with biological targets. The following table summarizes a direct comparison of the inhibitory activity of indole-5-carboxamide and indazole-5-carboxamide derivatives against Monoamine Oxidase B (MAO-B), a key enzyme in neurodegenerative diseases.
| Compound ID | Scaffold | R | IC50 (nM) for human MAO-B | Selectivity vs. MAO-A |
| 1 | Indole-5-carboxamide | H | 0.227 | >5700-fold |
| 2 | Indazole-5-carboxamide | H | 1.59 | >6000-fold |
| 3 | 1-Methyl-indole-5-carboxamide | CH3 | - | - |
| 4 | 1-Methyl-indazole-5-carboxamide | CH3 | 0.386 | >25000-fold |
Data extracted from Tzvetkov et al., J. Med. Chem. 2014, 57, 15, 6485–6499.[2][3][4][5]
As the data indicates, both indole and indazole scaffolds can yield highly potent MAO-B inhibitors. While the unsubstituted indole-5-carboxamide (1 ) showed slightly higher potency in this specific series, the N-methylated indazole-5-carboxamide (4 ) demonstrated exceptional potency and selectivity.[2][3][4][5] This highlights that the choice between these scaffolds can be context-dependent and influenced by other substitutions on the molecule.
While direct comparative data for benzimidazole (B57391) and 7-azaindole (B17877) analogs in the same assay is limited, studies have shown that these scaffolds are also prevalent in a wide range of biologically active compounds, including anticancer and anti-inflammatory agents.[6][7]
The tetrazole ring is a well-established bioisostere for the carboxylic acid group and can offer advantages in terms of metabolic stability and bioavailability.[8][9] A comparative study on a pair of isoxazole-based compounds, one with a carboxylic acid and the other with a tetrazole, demonstrated that the tetrazole analog can exhibit improved cellular potency, potentially due to better cell permeability.
| Feature | Isoxazole Carboxylic Acid Analog | Isoxazole Tetrazole Analog |
| Target Binding Affinity (Ki) | 100 nM | 120 nM |
| In Vitro Potency (IC50) | 150 nM | 180 nM |
| Cellular Potency (EC50) | 500 nM | 300 nM |
Data from "A Comparative Analysis of 5-(5-Methylisoxazol-3-yl)-1H-tetrazole and its Carboxylic Acid Analog in Biological Systems," Benchchem.[10]
Physicochemical and Pharmacokinetic Properties
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate are critically influenced by its physicochemical characteristics. The following table provides a comparative overview of key properties for the different scaffolds.
| Property | Indole | Indazole | Benzimidazole | 7-Azaindole |
| LogP (calc.) | ~2.1 | ~1.6 | ~1.5 | ~1.3 |
| Aqueous Solubility | Low | Moderate | Moderate | High |
| Metabolic Stability | Prone to oxidation | Generally more stable | Generally more stable | Generally more stable |
| Hydrogen Bonding | H-bond donor (N-H) | H-bond donor (N-H) and acceptor (N2) | H-bond donor (N-H) and acceptor (N3) | H-bond donor (N-H) and acceptor (N7) |
Values are generalized and can vary based on substitution.
Studies have shown that azaindoles, in particular, exhibit substantially improved aqueous solubility compared to their indole counterparts.[11] One study demonstrated that the replacement of an indole ring with 4-, 5-, 6-, or 7-azaindole uniformly enhanced aqueous solubility by more than 25-fold.[12] This can be a significant advantage in overcoming formulation challenges and improving oral bioavailability. Furthermore, a systematic in vitro pharmacokinetic study of indole- and indazole-3-carboxamides revealed that the in vitro clearance of compounds with indazole cores was faster than their equivalent indole analogs.[3][13]
Experimental Protocols
To facilitate the practical application of these alternative building blocks, this section provides detailed methodologies for key experiments.
Synthesis of Ethyl 1H-indazole-5-carboxylate
A common route to indazole-5-carboxylates involves the reaction of a suitably substituted aminobenzonitrile with a nitrite (B80452) source, followed by cyclization.
Procedure:
-
To a solution of 4-amino-3-methylbenzonitrile (B1365507) (1.0 eq) in acetic acid is added a solution of sodium nitrite (1.1 eq) in water at 0-5 °C.
-
The mixture is stirred at this temperature for 1 hour.
-
The resulting diazonium salt solution is then added to a pre-heated solution of ethyl acetoacetate (B1235776) (1.5 eq) and sodium ethoxide (2.0 eq) in ethanol (B145695) at 70 °C.
-
The reaction mixture is stirred at 70 °C for 4 hours.
-
After cooling to room temperature, the mixture is poured into ice-water and the precipitate is collected by filtration.
-
The crude product is purified by recrystallization from ethanol to afford ethyl 1H-indazole-5-carboxylate.
This is a representative protocol and may require optimization for specific substrates.
In Vitro MAO-B Inhibition Assay
Principle: The activity of MAO-B is determined by measuring the production of hydrogen peroxide using a fluorescent probe.
Procedure:
-
Prepare a solution of recombinant human MAO-B in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).
-
Add the test compound at various concentrations to the enzyme solution and pre-incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding a substrate (e.g., benzylamine) and a fluorescent probe (e.g., Amplex Red) along with horseradish peroxidase.
-
Monitor the increase in fluorescence over time using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay predicts passive oral absorption by measuring the permeability of a compound across an artificial lipid membrane.[14][15]
Procedure:
-
A filter plate (donor plate) is coated with a solution of a lipid (e.g., 1% lecithin (B1663433) in dodecane).
-
The test compound is dissolved in a buffer solution (pH 7.4) and added to the donor wells.
-
The donor plate is placed on top of an acceptor plate containing buffer.
-
The assembly is incubated for a defined period (e.g., 4-16 hours) at room temperature.
-
After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / C_equilibrium)
Where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the area of the filter
-
t is the incubation time
-
[C_A(t)] is the concentration of the compound in the acceptor well at time t
-
C_equilibrium is the theoretical equilibrium concentration
-
Visualizing the Alternatives
The following diagrams illustrate the structural relationships between the building blocks and a conceptual workflow for their evaluation.
Caption: Bioisosteric relationships of alternative building blocks.
Caption: A typical workflow for evaluating alternative building blocks.
Conclusion and Future Perspectives
The exploration of bioisosteric replacements for the this compound moiety offers a powerful strategy for modulating the properties of drug candidates. Indazoles, benzimidazoles, and azaindoles present viable alternatives to the core heterocyclic scaffold, each with the potential to fine-tune biological activity and improve physicochemical properties such as solubility. Furthermore, the replacement of the methyl carboxylate group with a tetrazole ring can enhance metabolic stability and cellular permeability.
The choice of an alternative building block is not a one-size-fits-all solution and should be guided by the specific therapeutic target and the desired property improvements. The data and protocols presented in this guide provide a foundational framework for researchers to make informed decisions in their drug discovery programs. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the rational design and application of novel building blocks will remain a critical driver of innovation in medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biomedfrontiers.org [biomedfrontiers.org]
- 3. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. Novel indole and azaindole (pyrrolopyridine) cannabinoid (CB) receptor agonists: design, synthesis, structure-activity relationships, physicochemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. mdpi.com [mdpi.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Confirming the Structure of Newly Synthesized Methyl Indole-5-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of novel organic compounds is a cornerstone of chemical and pharmaceutical research. However, the synthesis itself is only the first step; rigorous structural confirmation is paramount to ensure the identity and purity of the newly created molecules. This guide provides a comparative overview of the most common analytical techniques used to elucidate the structure of newly synthesized methyl indole-5-carboxylate derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into the principles, experimental protocols, and data interpretation for each method, offering a comprehensive resource for researchers in the field.
Spectroscopic and Analytical Techniques: A Head-to-Head Comparison
A multi-technique approach is often the most robust strategy for unambiguous structure determination. The table below summarizes the key strengths and limitations of the most frequently employed methods for the structural analysis of this compound derivatives.
| Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, including the number and types of protons and carbons, their connectivity, and chemical environment. | Provides the most comprehensive structural information in solution. Non-destructive. | Requires a relatively large amount of pure sample. Can be complex to interpret for molecules with many overlapping signals. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns offer clues about the structure. | Extremely sensitive, requiring very small amounts of sample. Can be coupled with chromatographic techniques for mixture analysis. | Does not provide detailed information about the connectivity of atoms. Isomers may not be distinguishable. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, simple, and non-destructive. Provides a characteristic "fingerprint" for a compound. | Does not provide information about the overall molecular structure or connectivity. |
| Single-Crystal X-ray Diffraction | Unambiguous three-dimensional structure of the molecule in the solid state, including bond lengths and angles. | Provides the absolute structure of a molecule. | Requires a high-quality single crystal, which can be difficult to grow. The solid-state structure may not be the same as the structure in solution. |
| Elemental Analysis | The percentage composition of elements (C, H, N, etc.) in the compound. | Confirms the empirical and molecular formula. A good indicator of sample purity. | Provides no information about the arrangement of atoms within the molecule. |
The Logical Workflow for Structural Confirmation
A systematic approach is crucial for efficiently and accurately determining the structure of a newly synthesized compound. The following workflow outlines a logical sequence of experiments.
A Comparative Guide to Bioisosteric Replacement Strategies for the Methyl Indole-5-carboxylate Scaffold
For Researchers, Scientists, and Drug Development Professionals
The methyl indole-5-carboxylate scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. However, the ester functionality can be liable to hydrolysis by esterases, leading to poor pharmacokinetic profiles. Bioisosteric replacement of the methyl carboxylate group is a common strategy to mitigate this issue, aiming to improve metabolic stability, modulate physicochemical properties, and enhance target engagement. This guide provides an objective comparison of various bioisosteric replacements for the this compound scaffold, supported by experimental data and detailed synthetic protocols.
Comparison of Key Bioisosteric Replacements
The following table summarizes the performance of common bioisosteric replacements for the this compound group, focusing on their inhibitory activity against human Carbonic Anhydrase (hCA) isoforms. Carbonic anhydrases are a well-studied class of enzymes, and the availability of data for different indole-5-substituted bioisosteres allows for a meaningful comparison.
| Bioisostere at 5-Position | Target | Activity (Kᵢ in nM)[1] | Key Observations |
| Sulfonamide | hCA I | >10000 | The unsubstituted sulfonamide shows weak activity. |
| hCA II | 8970 | ||
| hCA IX | 132.8 | Exhibits significant inhibitory activity against the tumor-associated isoform hCA IX. | |
| hCA XII | 41.3 | Demonstrates the highest potency against hCA XII among the tested isoforms. | |
| N-Acylsulfonamide | hCA IX | 132.8 (for 4f) | Acylation of the sulfonamide can modulate activity and selectivity. Compound 4f (N-(4-fluorobenzoyl)indoline-5-sulfonamide) is a potent inhibitor.[1] |
| Carboxamide | hCA I | >10000 | Similar to the sulfonamide, the simple carboxamide is not a potent inhibitor of hCA I and II. |
| hCA II | 8970 | ||
| Isoxazole-3-carboxylic acid | Xanthine (B1682287) Oxidase | IC₅₀ = 0.13 µM (for 6c) | While not tested against carbonic anhydrase, this bioisostere shows potent inhibition of another key enzyme, xanthine oxidase, highlighting its potential. Compound 6c has a 3-cyano-1H-indol-5-yl)isoxazole-3-carboxylic acid structure.[2] |
Note: A direct comparison of all bioisosteres against a single target from a single study is not available in the current literature. The data presented is compiled from studies on indole-5-sulfonamides and a related indole-5-yl isoxazole (B147169) derivative to provide a representative comparison.
Experimental Protocols
Detailed methodologies for the synthesis of key bioisosteric replacements are provided below.
Synthesis of Indoline-5-sulfonamide
The synthesis of the sulfonamide bioisostere typically starts with the protection of the indole (B1671886) nitrogen, followed by chlorosulfonylation and subsequent amination.
Step 1: Acetylation of Indoline Indoline is protected with acetic anhydride (B1165640) to yield 1-acetylindoline (B31821) quantitatively.[1]
Step 2: Chlorosulfonylation 1-acetylindoline is treated with chlorosulfuric acid to afford 1-acetylindoline-5-sulfonyl chloride in good yield (81%).[1]
Step 3: Amination The sulfonyl chloride is then reacted with ammonia (B1221849) in THF to produce 1-acetylindoline-5-sulfonamide.[1] Subsequent deacetylation would yield the free indoline-5-sulfonamide.
Synthesis of 5-(1H-Tetrazol-5-yl)-1H-indole
The tetrazole bioisostere can be synthesized from the corresponding nitrile via a [2+3] cycloaddition with an azide.
General Procedure for Tetrazole Formation: A mixture of the indole-5-carbonitrile, sodium azide, and a Lewis acid catalyst (e.g., zinc chloride) is heated in a suitable solvent (e.g., DMF or an aliphatic alcohol) to facilitate the cycloaddition reaction, yielding the 5-substituted 1H-tetrazole.
General Protocols for Indole Functionalization
The synthesis of various indole-5-substituted analogs often relies on modern cross-coupling reactions. Below are general protocols for some of the key transformations.
Suzuki-Miyaura Cross-Coupling This reaction is used to form carbon-carbon bonds between a halo-indole and a boronic acid derivative.
-
Protocol: A mixture of the halo-indole (1 mmol), arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.5 mol%) in a suitable solvent system (e.g., WEB - Water-Ethanol-Benzene) is stirred at room temperature for the required time. The product is then extracted and purified by column chromatography.
Heck Cross-Coupling This reaction couples a halo-indole with an alkene.
-
Protocol for Aqueous Conditions: In a reaction vessel, sodium tetrachloropalladate (5 mol%) and a suitable ligand like sulfonated SPhos (12.5 mol%) are stirred in a degassed water/acetonitrile mixture. The halo-indole (1.0 equiv), sodium carbonate (2 equiv), and the alkene (1.5 equiv) are added, and the mixture is heated (e.g., at 80 °C) until the reaction is complete.[3]
Buchwald-Hartwig Amination This reaction is employed for the formation of carbon-nitrogen bonds between a halo-indole and an amine.
-
General Protocol: The reaction involves coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. The choice of ligand is crucial for the success of the reaction. For the amination of unprotected indoles, specific ligands like DavePhos or tBuXPhos may be required.
Visualizing Reaction Pathways and Relationships
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and the logical relationship between the parent scaffold and its bioisosteres.
Caption: Bioisosteric replacements for the this compound scaffold.
Caption: Synthetic pathway for Indoline-5-sulfonamide.
Caption: Key cross-coupling reactions for indole functionalization.
Conclusion
The bioisosteric replacement of the this compound moiety offers a powerful strategy to overcome pharmacokinetic limitations and modulate biological activity. Sulfonamides and N-acylsulfonamides have demonstrated significant potential as inhibitors of carbonic anhydrases, particularly the tumor-related isoforms hCA IX and XII. While direct comparative data for a wide range of bioisosteres against a single target is limited, the available information suggests that the choice of bioisostere can significantly impact potency and selectivity. The synthetic accessibility of these analogs through robust cross-coupling methodologies allows for extensive structure-activity relationship (SAR) exploration, enabling the fine-tuning of compound properties for the development of novel therapeutics. Researchers are encouraged to consider the target-specific context when selecting a bioisosteric replacement strategy.
References
- 1. Design, synthesis and biological evaluation of potent FAAH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
Structure-activity relationship (SAR) studies of methyl indole-5-carboxylate analogs
A Comprehensive Comparison of Methyl Indole-5-Carboxylate Analogs in Anticancer Research
For researchers and scientists engaged in the discovery and development of novel anticancer therapeutics, the indole (B1671886) scaffold represents a privileged structure due to its presence in numerous biologically active compounds. This guide provides a comparative analysis of a series of this compound analogs, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The data presented herein is synthesized from published research to facilitate an objective comparison of their performance.
Structure-Activity Relationship (SAR) Studies
The antiproliferative activity of this compound analogs is significantly influenced by the nature and position of substituents on the indole ring. The following sections detail the cytotoxic effects of various analogs against the human breast cancer cell line, MCF-7.
Comparison of N-Substituted 5-hydroxy-2-methyl-1H-indole-3-carboxylate Analogs
A study by Teymori et al. (2023) investigated a series of N-substituted 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid esters, which are close structural analogs of methyl indole-5-carboxylates. The introduction of various substituents at the N-1 position of the indole ring resulted in a range of cytotoxic activities against the MCF-7 cell line. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound ID | N-1 Substituent | R Group (at C-3) | IC50 (µM) against MCF-7[1][2] |
| 5a | Benzyl | Ethyl | 7.8[2] |
| 5d | 4-Methoxyphenyl | Ethyl | 4.7[1][2] |
| 5l | 4-Methoxyphenethyl | Ethyl | 9.2[2] |
| 6a | Butyl | H | >100[1] |
| 6b | Benzyl | H | 25.4[1] |
| 6c | Propyl | H | 89.1[1] |
| 6d | 4-Methoxyphenyl | H | 15.8[1] |
| 6f | 4-Methylbenzyl | H | 18.2[1] |
| 6g | Cyclohexyl | H | 35.6[1] |
| 6k | 4-Methoxyphenethyl | H | 12.5[1] |
Key Findings from SAR Analysis:
-
Ester vs. Carboxylic Acid: The ethyl ester derivatives (compounds 5a, 5d, 5l) generally exhibited greater potency compared to their corresponding carboxylic acid counterparts (6b, 6d, 6k).[1][2]
-
N-1 Substitution: The nature of the substituent at the N-1 position plays a crucial role in determining the cytotoxic activity. Aromatic substituents at the N-1 position were generally more effective than aliphatic ones. For instance, compound 6d (N-4-methoxyphenyl) was significantly more potent than compound 6a (N-butyl).[1]
-
Aryl Substituent Modification: Among the N-aryl substituted analogs, the presence and position of electron-donating groups on the phenyl ring influenced activity. Compound 5d, with a 4-methoxy group on the phenyl ring, was the most potent compound in the ester series.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these this compound analogs.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of the compounds on cancer cells by measuring the metabolic activity of viable cells.
Materials:
-
Human breast cancer cell line (MCF-7)
-
Human Dermal Fibroblasts (HDF) as normal cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 3.9 to 500 µM) for 48 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for evaluating the cytotoxicity of this compound analogs.
Hypothetical Signaling Pathway Inhibition
Indole derivatives have been reported to inhibit various signaling pathways involved in cancer cell proliferation and survival. The following diagram illustrates a hypothetical mechanism of action where these analogs inhibit a key kinase pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by this compound analogs.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Methyl Indole-5-Carboxylate Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, derivatives of methyl indole-5-carboxylate have emerged as a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. This guide provides a comparative analysis of the in vitro and in vivo efficacy of various this compound derivatives, supported by experimental data, to aid researchers in the design and development of novel anticancer agents.
In Vitro Anticancer Activity
The primary method for evaluating the initial anticancer potential of novel compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
A study on novel 2,5-disubstituted indole derivatives revealed potent anticancer activity across various cancer cell lines. While not exclusively this compound derivatives, the structure-activity relationship (SAR) insights are valuable. For instance, compound 3b demonstrated high sensitivity against A549 lung cancer cells with an IC50 value of 0.48 ± 0.15 μM, while compound 2c showed high selectivity towards HepG2 liver cancer cells with an IC50 value of 13.21 ± 0.30 μm[1]. These findings highlight the importance of substitution patterns on the indole ring for achieving both potency and selectivity.
Another study focused on indole-based sulfonylhydrazones reported that compound 5f , featuring a p-chlorophenyl substituent, exhibited significant inhibition of MCF-7 breast cancer cells with an IC50 value of 13.2 μM and even greater potency against MDA-MB-468 breast cancer cells with an IC50 of 8.2 μM[2].
Furthermore, novel indolyl-methylidene substituted phenylsulfonylhydrazones were evaluated against MCF-7 and MDA-MB-231 breast cancer cell lines. Compound 3b was identified as the most potent against MCF-7 cells, with an IC50 of 4.0 μM, while compound 3f showed strong activity against MDA-MB-231 cells with an IC50 of 4.7 μM[3].
The following table summarizes the in vitro anticancer activity of selected indole derivatives from various studies.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | A549 (Lung) | 0.48 ± 0.15 | [1] |
| 2c | HepG2 (Liver) | 13.21 ± 0.30 | [1] |
| 5f | MCF-7 (Breast) | 13.2 | [2] |
| 5f | MDA-MB-468 (Breast) | 8.2 | [2] |
| 3b | MCF-7 (Breast) | 4.0 | [3] |
| 3f | MDA-MB-231 (Breast) | 4.7 | [3] |
In Vivo Anticancer Efficacy
The general workflow for evaluating the in vivo efficacy of anticancer compounds is depicted in the following diagram.
A generalized workflow for in vivo anticancer drug evaluation.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
In Vivo Xenograft Model
Xenograft models are commonly used to evaluate the antitumor efficacy of drug candidates.
-
Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are then randomized into control and treatment groups. The treatment group receives the test compound (e.g., a this compound derivative) via a specific route of administration (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Body Weight Monitoring: The body weight of the mice is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.
Signaling Pathways and Mechanisms of Action
The anticancer activity of indole derivatives is often attributed to their ability to interfere with various cellular signaling pathways crucial for cancer cell proliferation, survival, and metastasis. One of the proposed mechanisms for some indole derivatives is the inhibition of histone deacetylases (HDACs)[4]. HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.
The following diagram illustrates a simplified signaling pathway involving HDAC inhibition.
Simplified pathway of HDAC inhibition by indole derivatives.
Conclusion
Derivatives of this compound represent a promising avenue for the development of novel anticancer therapies. The available in vitro data demonstrates that structural modifications to the indole scaffold can lead to potent and selective anticancer activity against a range of cancer cell lines. While comprehensive in vivo comparative data is currently limited, the initial findings for the parent compound are encouraging. Future research should focus on systematic structure-activity relationship studies, elucidation of precise mechanisms of action, and comprehensive in vivo evaluation of the most promising derivatives to translate the potential of this chemical class into effective clinical treatments.
References
- 1. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 1011-65-0 | FM25514 [biosynth.com]
Safety Operating Guide
Proper Disposal of Methyl Indole-5-Carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl indole-5-carboxylate, ensuring operational safety and regulatory compliance.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in safe handling and disposal. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Classification | GHS Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure that the following personal protective equipment is worn to minimize exposure and ensure safety.[1]
-
Eye Protection: Wear chemical safety goggles or a face shield that meets EN166 standards.[1]
-
Hand Protection: Use chemical-resistant gloves.
-
Respiratory Protection: If ventilation is inadequate or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to avoid release into the environment. Do not empty it into drains.[1] The recommended method of disposal is to send it to an approved waste disposal plant.[1]
-
Containment: In case of a spill, sweep up the solid material and shovel it into a suitable, labeled container for disposal.[1] Avoid generating dust.
-
Waste Collection: Collect the waste material in a clearly labeled, sealed container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Professional Disposal: Arrange for the disposal of the waste through a licensed and approved waste disposal company. Adhere to all local, state, and federal regulations regarding chemical waste disposal.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][2]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl indole-5-carboxylate
Essential Safety and Handling Guide for Methyl Indole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 1011-65-0). Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Appropriate personal protective equipment must be worn at all times when handling this compound.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2)[2] | Gloves: Nitrile gloves are suitable for incidental contact.[3] For prolonged handling, consider heavier duty gloves.[4] Always wash hands after removing gloves. |
| Serious Eye Irritation (Category 2)[2] | Eye Protection: Safety glasses with side shields are the minimum requirement.[3] Chemical splash goggles should be worn when there is a risk of splashing.[3] A face shield, in addition to goggles, is recommended for large quantities or when a significant splash hazard exists.[4] |
| Specific Target Organ Toxicity (Single Exposure) - Respiratory System (Category 3)[2] | Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator (such as a dust mask type N95) should be used if exposure limits are exceeded or if irritation is experienced.[1] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2] |
| Combustible Solid | Body Protection: A lab coat is mandatory to protect against skin contact. Ensure it is kept clean and replaced if contaminated. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound to minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all weighing and handling operations.[2]
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[1]
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
2. Weighing and Transfer:
-
Don all required PPE as outlined in the table above.
-
Carefully weigh the solid compound within the fume hood. Avoid creating dust.[1]
-
Use a spatula or other appropriate tool for transfer. Do not pour the solid directly from the container if it can generate dust.
-
Close the container tightly after use.[2]
3. In Solution:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.
4. Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after completing the work.[2]
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure or spill.
| Exposure Type | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice/attention.[2] |
| Inhalation | Move the person to fresh air.[1][2] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[2] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the area.[2] Wear appropriate PPE.[2] For small spills, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1] |
| Fire | Use a water spray, dry chemical, foam, or carbon dioxide extinguisher.[5] Wear self-contained breathing apparatus and full protective gear.[1] |
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[1]
-
Containerization: Dispose of this compound waste in a clearly labeled, sealed container.
-
Disposal Route: The contents and container must be disposed of at an approved waste disposal plant.[2] Do not empty into drains.[1]
-
Contaminated Materials: Any materials used to clean up spills or that are otherwise contaminated with the compound should be treated as hazardous waste and disposed of accordingly.
Workflow Diagrams
The following diagrams illustrate the key procedural workflows for handling this compound safely.
Caption: Standard Operating Procedure for Handling this compound.
Caption: First-Aid Response to this compound Exposure.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
